molecular formula C6H4Br3N B120722 2,4,6-Tribromoaniline CAS No. 147-82-0

2,4,6-Tribromoaniline

Cat. No.: B120722
CAS No.: 147-82-0
M. Wt: 329.81 g/mol
InChI Key: GVPODVKBTHCGFU-UHFFFAOYSA-N
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Description

Electrochemical oxidation of 2,4,6-tribromoaniline in aqueous sulphuric acid solutions at platinum electrode has been studied by rotating disc electrode and cyclic voltammetry. This compound on closed-tube pyrolysis yields polybromophenazines. It is an intermediate in the formulation of flame retardants incorporated to plastic materials.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-tribromoaniline
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InChI

InChI=1S/C6H4Br3N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2
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InChI Key

GVPODVKBTHCGFU-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)Br
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Molecular Formula

C6H4Br3N
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DSSTOX Substance ID

DTXSID5051733
Record name 2,4,6-Tribromoaniline
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Molecular Weight

329.81 g/mol
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Physical Description

Solid; [Merck Index] White powder; [MSDSonline]
Record name 2,4,6-Tribromoaniline
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Boiling Point

300 °C
Record name 2,4,6-TRIBROMOANILINE
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Solubility

INSOL IN WATER; SOL IN ALCOHOL, CHLOROFORM, ETHER
Record name 2,4,6-TRIBROMOANILINE
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Density

2.35
Record name 2,4,6-TRIBROMOANILINE
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Color/Form

NEEDLES FROM ALCOHOL, BENZENE

CAS No.

147-82-0, 52628-37-2
Record name 2,4,6-Tribromoaniline
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Melting Point

120-122 °C
Record name 2,4,6-TRIBROMOANILINE
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Foundational & Exploratory

Synthesis of 2,4,6-Tribromoaniline from Aniline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the synthesis of 2,4,6-tribromoaniline from aniline (B41778), tailored for researchers, scientists, and professionals in drug development. The document details the underlying electrophilic aromatic substitution mechanism, comprehensive experimental protocols, and quantitative data to support reproducible and optimized synthesis.

Core Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound from aniline is a classic example of an electrophilic aromatic substitution reaction. The amino group (-NH₂) on the aniline ring is a potent activating group, significantly increasing the electron density of the benzene (B151609) ring, particularly at the ortho and para positions.[1][2] This high electron density makes the ring highly susceptible to attack by electrophiles, such as the bromine cation (Br⁺).

The reaction proceeds as follows:

  • Generation of the Electrophile: In the presence of a polar solvent like water or acetic acid, the bromine molecule (Br₂) becomes polarized, allowing for the generation of an electrophilic bromine species.[2][3]

  • Nucleophilic Attack: The electron-rich aniline ring acts as a nucleophile, attacking the electrophilic bromine. The lone pair of electrons on the nitrogen atom of the amino group is delocalized into the benzene ring through resonance, further enhancing its nucleophilicity.[3][4]

  • Formation of the Sigma Complex (Arenium Ion): The attack by the aniline ring on the bromine atom leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Aromatization: A base in the reaction mixture (such as water or another aniline molecule) removes a proton from the carbon atom bonded to the bromine, restoring the aromaticity of the ring and yielding the brominated product.

Due to the strong activating nature of the amino group, this substitution occurs rapidly at all three available ortho and para positions, leading to the formation of the trisubstituted product, this compound, often as a white precipitate.[2][3][5] The reaction is so facile that it typically does not require a Lewis acid catalyst, which is often necessary for the bromination of less activated aromatic rings.[6]

To achieve mono-bromination of aniline, the activating effect of the amino group must be attenuated. This is commonly achieved by acetylating the aniline to form acetanilide. The acetyl group withdraws electron density from the nitrogen atom, making the ring less reactive and allowing for controlled, selective substitution.[4][7]

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis of this compound, including molecular weights and typical yields reported in the literature.

ParameterValueReference(s)
Molecular Weight of Aniline93.13 g/mol [8]
Molecular Weight of Bromine159.808 g/mol [8]
Molecular Weight of this compound329.82 g/mol [9]
Typical Reported Yield~55.6%[8]
Melting Point120-122 °C[10]
SolubilityInsoluble in water; soluble in organic solvents like ethanol, ether, and acetic acid.[10]

Detailed Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound from aniline.

3.1. Materials and Reagents:

  • Aniline (C₆H₅NH₂)

  • Bromine (Br₂)

  • Glacial Acetic Acid (CH₃COOH)

  • Rectified Spirit (Ethanol)

  • Distilled Water

  • Sodium Bisulfite solution (optional, to remove excess bromine)

3.2. Equipment:

  • Conical flask (250 mL)

  • Dropping funnel

  • Beaker

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Stirring rod

  • Fume hood

3.3. Procedure:

  • Preparation of Reagent Solutions:

    • In a fume hood, prepare a solution of bromine by carefully adding 8.4 mL of bromine to 20 mL of glacial acetic acid in a conical flask.[8]

    • In a separate conical flask, prepare a solution of aniline by dissolving 5 mL of aniline in 20 mL of glacial acetic acid.[8]

  • Reaction:

    • Place the conical flask containing the aniline solution in an ice bath to cool.

    • Slowly add the bromine solution dropwise from the dropping funnel to the cooled aniline solution with constant shaking or stirring.[8][11] Maintain the temperature of the reaction mixture below 10 °C.

    • A yellow-colored precipitate of this compound will form.[8]

  • Work-up and Isolation:

    • Once the addition of the bromine solution is complete, pour the reaction mixture into a beaker containing an excess of cold water (approximately 200 mL).

    • Stir the mixture vigorously to ensure complete precipitation of the product.

    • If the solution remains yellow due to excess bromine, add a few drops of sodium bisulfite solution until the color disappears.[11]

    • Filter the white precipitate of this compound using a Buchner funnel under suction.[8][11]

    • Wash the precipitate thoroughly with cold water to remove any remaining acid and unreacted starting materials.[8][11]

  • Purification:

    • Recrystallize the crude product from rectified spirit (ethanol) to obtain pure this compound.[8][11]

    • Dry the purified crystals and determine the yield and melting point.

3.4. Safety Precautions:

  • This experiment should be performed in a well-ventilated fume hood.

  • Bromine is a highly corrosive and toxic substance. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Aniline is toxic and can be absorbed through the skin. Avoid contact and inhalation.

  • Glacial acetic acid is corrosive. Handle with care.

Visualizations

4.1. Reaction Mechanism Diagram

Caption: Electrophilic substitution mechanism for the synthesis of this compound.

4.2. Experimental Workflow Diagram

experimental_workflow A Prepare Aniline Solution (Aniline in Glacial Acetic Acid) C Dropwise Addition of Bromine Solution to Aniline Solution (in Ice Bath) A->C B Prepare Bromine Solution (Bromine in Glacial Acetic Acid) B->C D Precipitation in Excess Water C->D E Filtration and Washing D->E F Recrystallization from Ethanol E->F G Drying and Characterization (Yield, Melting Point) F->G

Caption: A typical experimental workflow for the synthesis of this compound.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2,4,6-Tribromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tribromoaniline is a halogenated aromatic amine that serves as a significant building block in organic synthesis. Its utility spans the production of pharmaceuticals, agrochemicals, and flame retardants.[1] A thorough understanding of its physicochemical properties is paramount for its effective application in research and development, ensuring safety, optimizing reaction conditions, and predicting its behavior in various chemical and biological systems. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, complete with experimental protocols and logical workflows.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory applications.

PropertyValueReference
Molecular Formula C₆H₄Br₃N[2]
Molecular Weight 329.81 g/mol [2]
Appearance White to pale yellow crystalline solid[3]
Melting Point 120-122 °C[3]
Boiling Point 300 °C[4]
Density 2.35 g/cm³[5]
pKa (Predicted) -0.23 ± 0.10[6]

Solubility Profile

The solubility of a compound is a critical parameter in drug development and synthetic chemistry, influencing its bioavailability and reaction kinetics. This compound exhibits the following solubility characteristics:

SolventSolubilityReference
Water Insoluble[3][4]
Ethanol (B145695) Soluble[3]
Methanol Very Soluble[3]
Benzene Soluble[3]
Chloroform Soluble[3]
Diethyl Ether Soluble[3]
Glacial Acetic Acid Soluble[3]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide detailed information about the molecular structure of this compound.

NucleusSolventChemical Shift (δ) in ppmReference
1H NMR DMSO7.63 (s, 2H), 5.54 (s, 2H)[7]
13C NMR DMSO-d₆149.6, 136.9, 128.4, 105.8[7]
UV-Vis Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule.

Solventλmax (nm)log εReference
Alcohol2494.1[2]
Alcohol3153.4[2]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and for the synthesis and purification of this compound are provided below.

Synthesis of this compound from Aniline (B41778)

This protocol describes the electrophilic aromatic substitution reaction for the synthesis of this compound.[3][8]

Materials:

  • Aniline (2.5 mL)

  • Glacial Acetic Acid (9.5 mL for aniline solution, 10 mL for bromine solution)

  • Bromine (4.2 mL)

  • Ethanol (for recrystallization)

  • Ice bath

  • Dropping funnel

  • Iodine flask

  • Filtration apparatus

Procedure:

  • In a fume cupboard, dissolve 2.5 mL of aniline in 9.5 mL of glacial acetic acid in an iodine flask.

  • Prepare a solution of 4.2 mL of bromine in 10 mL of glacial acetic acid and place it in a dropping funnel positioned over the flask.

  • Cool the aniline solution in an ice bath.

  • Add the bromine solution dropwise to the aniline solution with constant shaking, maintaining the low temperature.

  • After the addition is complete, a solid mass will form. Pour the reaction mixture into an excess of water.

  • Filter the resulting precipitate and wash it thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Purification by Recrystallization

This general procedure can be used to purify the synthesized this compound.

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Filtration apparatus (for hot filtration, if necessary)

  • Suction filtration apparatus (Büchner funnel and flask)

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimum amount of hot ethanol to dissolve the solid completely. Keep the solution at or near its boiling point.

  • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by suction filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals completely to remove any residual solvent.

Determination of Melting Point

The melting point is a crucial indicator of purity.[9]

Materials:

  • Dry, powdered sample of this compound

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

Procedure:

  • Pack a small amount of the dry sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample becomes liquid (the end of the melting range).

Determination of Boiling Point (Thiele Tube Method)

For high-melting solids like this compound, a distillation-based method is suitable for boiling point determination.[10]

Materials:

  • Sample of this compound

  • Thiele tube

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heating oil

  • Heat source

Procedure:

  • Fill the Thiele tube with heating oil to a level above the side arm.

  • Place a small amount of the sample into the small test tube.

  • Invert a capillary tube (sealed end up) into the test tube containing the sample.

  • Attach the test tube to the thermometer and immerse it in the oil bath of the Thiele tube.

  • Heat the side arm of the Thiele tube gently.

  • Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • When a steady stream of bubbles is observed, stop heating.

  • As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density (Displacement Method)

The density of a solid can be determined by measuring the volume of a liquid it displaces.[1][11]

Materials:

  • A known mass of this compound

  • Graduated cylinder

  • A liquid in which the solid is insoluble (e.g., water)

Procedure:

  • Weigh a sample of this compound accurately.

  • Fill a graduated cylinder with a known volume of the liquid (V1).

  • Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and no liquid splashes out.

  • Record the new volume of the liquid in the graduated cylinder (V2).

  • The volume of the solid is the difference between the final and initial volumes (V = V2 - V1).

  • Calculate the density using the formula: Density = Mass / Volume.

1H and 13C NMR Spectroscopy

This protocol outlines the general steps for acquiring NMR spectra.[12][13]

Materials:

  • Sample of this compound

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Dissolve an appropriate amount of the sample in the deuterated solvent in a small vial.

  • Transfer the solution to a clean, dry NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve homogeneity.

  • Acquire the 1H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width).

  • Acquire the 13C NMR spectrum, which may require a larger number of scans due to the lower natural abundance of 13C.

  • Process the acquired data (Fourier transform, phase correction, and baseline correction).

  • Reference the spectra to the residual solvent peak.

UV-Vis Spectroscopy

This protocol describes the general procedure for obtaining a UV-Vis spectrum.

Materials:

  • Sample of this compound

  • Spectroscopic grade solvent (e.g., ethanol)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a dilute solution of the sample in the chosen solvent. The concentration should be such that the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).

  • Calibrate the spectrophotometer using a cuvette filled with the pure solvent as a blank.

  • Rinse a quartz cuvette with the sample solution and then fill it.

  • Place the sample cuvette in the spectrophotometer.

  • Scan the sample over the desired wavelength range (e.g., 200-400 nm).

  • Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).

Logical and Experimental Workflows

Visualizing experimental workflows can aid in understanding the sequence of operations and the relationships between different steps.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification aniline Aniline in Glacial Acetic Acid reaction Bromination (Ice Bath) aniline->reaction bromine Bromine in Glacial Acetic Acid bromine->reaction crude_product Crude this compound (Precipitate) reaction->crude_product dissolution Dissolve in Hot Ethanol crude_product->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration cooling Cooling and Crystallization hot_filtration->cooling Impurities Removed suction_filtration Suction Filtration cooling->suction_filtration pure_product Pure this compound (Crystals) suction_filtration->pure_product Soluble Impurities in Filtrate

Caption: Synthesis and purification workflow for this compound.

Physicochemical_Characterization_Workflow cluster_physical_properties Physical Properties cluster_spectroscopic_analysis Spectroscopic Analysis start Pure this compound melting_point Melting Point Determination start->melting_point boiling_point Boiling Point Determination start->boiling_point density Density Measurement start->density solubility Solubility Testing start->solubility nmr NMR Spectroscopy (1H and 13C) start->nmr uv_vis UV-Vis Spectroscopy start->uv_vis data_analysis Data Analysis and Structure Confirmation melting_point->data_analysis boiling_point->data_analysis density->data_analysis solubility->data_analysis nmr->data_analysis uv_vis->data_analysis

Caption: Workflow for the physicochemical characterization of this compound.

References

Spectroscopic Blueprint of 2,4,6-Tribromoaniline: A Technical Guide to its ¹H and ¹³C NMR Signatures

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,4,6-Tribromoaniline (C₆H₄Br₃N), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fire-retardant agents.[1] This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a comprehensive resource for the structural elucidation and quality control of this compound.

Executive Summary

Nuclear Magnetic Resonance spectroscopy is an essential analytical technique for the unambiguous structural confirmation of organic molecules. Due to the inherent symmetry of this compound, its NMR spectra are characteristically simple and provide clear diagnostic signals. This guide presents the detailed ¹H and ¹³C NMR chemical shifts, multiplicities, and integration values. Furthermore, it outlines a standardized experimental protocol for data acquisition and includes a logical workflow for NMR data processing, visualized using a directed graph to aid researchers in experimental design and data interpretation.

¹H and ¹³C NMR Spectroscopic Data

The NMR data for this compound has been compiled and is presented below. The spectra were recorded in two common deuterated solvents, Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆), to provide a comprehensive dataset for various experimental conditions.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is defined by two main signals: a singlet corresponding to the two chemically equivalent aromatic protons and another signal for the two amine protons. The chemical shift of the amine protons is notably dependent on the solvent and concentration.

SolventChemical Shift (δ) ppmMultiplicityIntegrationAssignment
CDCl₃7.50Singlet2HAr-H (H-3, H-5)
4.55Broad Singlet2H-NH₂
DMSO-d₆7.63Singlet2HAr-H (H-3, H-5)
5.54Singlet2H-NH₂

Table 1: ¹H NMR spectroscopic data for this compound.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound displays four distinct signals, consistent with the molecule's C₂ᵥ symmetry. This includes two signals for the protonated aromatic carbons and two for the quaternary carbons, one of which is bonded to the amino group and the others to the bromine atoms.

SolventChemical Shift (δ) ppmAssignment
CDCl₃142.9C -NH₂ (C-1)
132.6C -H (C-3, C-5)
110.0C -Br (C-2, C-6)
109.3C -Br (C-4)

Table 2: Predicted ¹³C NMR spectroscopic data for this compound in CDCl₃. Note: Experimental data was not available in the searched resources; these values are based on computational predictions to provide a complete reference.

Experimental Protocols

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and standardized instrument parameters. The following protocol is a representative methodology for the NMR analysis of this compound.

1. Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a standard 5 mm NMR tube.

  • Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent signal can be used for calibration (CDCl₃: δ = 7.26 ppm for ¹H; δ = 77.16 ppm for ¹³C; DMSO-d₆: δ = 2.50 ppm for ¹H; δ = 39.52 ppm for ¹³C).[2][3]

  • The sample is vortexed until the solute is completely dissolved. If particulates are present, the solution should be filtered through a small plug of glass wool into a clean NMR tube.

2. NMR Data Acquisition:

  • Instrumentation: Spectra are typically recorded on a 300 MHz, 400 MHz, or 500 MHz NMR spectrometer (e.g., Bruker Avance series).

  • ¹H NMR Acquisition Parameters:

    • Number of Scans (NS): 8-16

    • Pulse Angle: 30-45°

    • Acquisition Time (AQ): 2-4 seconds

    • Relaxation Delay (D1): 1-5 seconds

  • ¹³C NMR Acquisition Parameters:

    • Number of Scans (NS): 128-1024 (or more, depending on sample concentration)

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)

    • Acquisition Time (AQ): 1-2 seconds

    • Relaxation Delay (D1): 2 seconds

  • Procedure: The sample is placed in the spectrometer, and the magnetic field is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process known as shimming before data acquisition.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is subjected to Fourier transformation to convert the time-domain data into the frequency domain.

  • The resulting spectrum is then phased and baseline corrected to produce the final, interpretable NMR spectrum.

NMR Data Acquisition and Processing Workflow

The logical progression from sample preparation to final spectrum analysis is a critical aspect of NMR spectroscopy. The following diagram illustrates this standard workflow.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample Weigh & Dissolve Sample Solvent Add Deuterated Solvent + TMS Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Insert Sample into Spectrometer Tube->Spectrometer LockShim Lock & Shim Spectrometer->LockShim Acquire Acquire FID (Time Domain Data) LockShim->Acquire FT Fourier Transform (FID -> Frequency Domain) Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to TMS/Solvent Baseline->Reference FinalSpectrum Final Spectrum Reference->FinalSpectrum Integration Peak Integration FinalSpectrum->Integration Assignment Signal Assignment Integration->Assignment Structure Structure Elucidation Assignment->Structure

A flowchart illustrating the standard workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

The ¹H and ¹³C NMR spectroscopic data presented in this guide serve as a definitive reference for the characterization of this compound. The simplicity of the spectra, arising from the molecule's symmetry, allows for straightforward identification and purity assessment. By adhering to the provided experimental protocol and understanding the data processing workflow, researchers can confidently utilize NMR spectroscopy for the structural verification of this important chemical compound.

References

An In-depth Technical Guide to the Spectroscopic Interpretation of 2,4,6-Tribromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tribromoaniline (TBA) is a key chemical intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and flame retardants.[1] Given its importance and potential biological activity, unambiguous structural confirmation and purity assessment are critical. This technical guide provides an in-depth exploration of two primary analytical techniques for its characterization: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). A comprehensive understanding of the spectral data from these methods is essential for quality control, regulatory submission, and research and development. This document outlines detailed experimental protocols, data interpretation, and an integrated analytical workflow.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are absorbed, creating a unique spectral fingerprint that provides structural information. For this compound, IR spectroscopy is instrumental in confirming the presence of the amine (N-H) group, the aromatic ring, and the carbon-bromine (C-Br) bonds.

Experimental Protocol: FTIR-ATR Analysis of a Solid Sample

Attenuated Total Reflectance (ATR) is a modern Fourier-Transform Infrared (FTIR) sampling technique that allows for the direct analysis of solid powders and liquids with minimal sample preparation.[2]

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory, typically equipped with a zinc selenide (B1212193) (ZnSe) or diamond crystal, are powered on and have completed all startup diagnostic checks.[3][4]

  • Background Spectrum: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, lint-free wipe. Once dry, acquire a background spectrum. This step measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, allowing it to be subtracted from the sample spectrum.[3]

  • Sample Application: Place a small amount (a few milligrams) of the this compound powder directly onto the center of the ATR crystal, ensuring the entire crystal surface is covered.[4]

  • Pressure Application: Use the integrated pressure clamp to apply firm, consistent pressure to the powder. This ensures optimal contact between the sample and the ATR crystal, which is crucial for obtaining a high-quality spectrum.[2][5]

  • Spectrum Acquisition: Collect the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.

  • Cleaning: After analysis, release the pressure clamp, remove the bulk of the powder, and clean the crystal surface thoroughly with a solvent-moistened wipe.[2]

Interpretation of the IR Spectrum of this compound

The IR spectrum of this compound displays several characteristic absorption bands that correspond to specific molecular vibrations. The key is to analyze the functional group region (4000-1300 cm⁻¹) and the fingerprint region (1300-400 cm⁻¹).

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupInterpretation
3450 - 3350N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)The presence of two distinct sharp peaks in this region is characteristic of a primary amine.
3100 - 3000C-H Aromatic StretchAromatic RingThese absorptions, typically of weak to medium intensity, confirm the presence of C-H bonds on the benzene (B151609) ring.
1620 - 1580N-H Scissoring (Bending)Primary Amine (-NH₂)This band confirms the presence of the primary amine group.
1570 - 1450C=C Aromatic StretchAromatic RingTwo or three bands in this region are characteristic of the carbon-carbon double bond stretching within the benzene ring.
1330 - 1250C-N Aromatic StretchAryl-AmineThis stretching vibration confirms the bond between the aromatic ring and the nitrogen atom.[6]
880 - 840C-H Out-of-Plane BendingAromatic RingThe specific position of this strong band can indicate the substitution pattern. For a 1,2,4,6-tetrasubstituted ring, a strong absorption in this region is expected.
Below 700C-Br StretchAryl-BromideThe carbon-bromine bond vibrations occur at low frequencies, often in the far-IR or low-wavenumber end of the mid-IR spectrum. Their presence confirms the bromination of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of a compound. Molecules are ionized, and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio. For this compound, MS is essential for confirming the molecular formula and elucidating its structure through fragmentation analysis.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal method for analyzing volatile and semi-volatile compounds like halogenated anilines.[6] The gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer for detection.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (approx. 0.5 - 1.0 mg/mL) in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate.[6][7]

  • GC-MS System Parameters:

    • Injector: Set to 280 °C in splitless mode for trace analysis.[7]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A 30 m x 0.25 mm ID capillary column with a 5% phenyl polydimethylsiloxane (B3030410) stationary phase is suitable.[6]

    • Oven Program: Start at 70 °C (hold for 1 min), ramp to 150 °C at 15 °C/min, then ramp to 280 °C at 10 °C/min and hold for 5 minutes.[8]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.[7]

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-450.

  • Injection and Data Acquisition: Inject 1 µL of the prepared sample into the GC-MS. Acquire data and analyze the resulting total ion chromatogram (TIC) and the mass spectrum corresponding to the analyte peak.

Interpretation of the Mass Spectrum of this compound

The mass spectrum of this compound is distinguished by a highly characteristic molecular ion cluster and a predictable fragmentation pattern.

The most informative feature in the mass spectrum of a brominated compound is the isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[9][10] A molecule with three bromine atoms, like this compound, will therefore exhibit a cluster of four molecular ion peaks (M⁺, M⁺+2, M⁺+4, M⁺+6) with a relative intensity ratio of approximately 1:3:3:1. This pattern is a definitive signature for the presence of three bromine atoms.[11]

Ionm/z (Calculated)Isotopic CompositionRelative Abundance
M⁺327C₆H₄(⁷⁹Br)₃N~1
[M+2]⁺329C₆H₄(⁷⁹Br)₂(⁸¹Br)₁N~3
[M+4]⁺331C₆H₄(⁷⁹Br)₁(⁸¹Br)₂N~3
[M+6]⁺333C₆H₄(⁸¹Br)₃N~1

Note: The most abundant peaks in the cluster are observed at m/z 327, 329, and 331.[11]

Under electron ionization, the molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions.[12] For aromatic amines and halides, fragmentation often involves the loss of the halogen atom or groups associated with the amine functionality.[13]

m/z (Fragment)Proposed Loss from M⁺Proposed Fragment Structure
248/250/252Loss of a Bromine radical (•Br)[C₆H₄Br₂N]⁺
169/171Loss of two Bromine radicals (2 •Br)[C₆H₄BrN]⁺
90Loss of three Bromine radicals (3 •Br)[C₆H₄N]⁺ (Benzyne radical cation)
221/223/225Loss of HCN and a Bromine radical[C₅H₃Br₂]⁺

Integrated Analytical Workflow

The characterization of a compound like this compound relies on an integrated approach where multiple analytical techniques provide complementary information. The workflow below illustrates the logical progression from sample receipt to final structural confirmation.

G cluster_0 Sample Handling & Preparation cluster_1 Data Acquisition cluster_2 Data Interpretation cluster_3 Conclusion Sample Sample Receipt (this compound) Prep_IR ATR-FTIR Prep (Direct Powder Application) Sample->Prep_IR Prep_MS GC-MS Prep (Dissolve in Solvent) Sample->Prep_MS Acq_IR FTIR Spectrum Acquisition Prep_IR->Acq_IR Acq_MS GC-MS Data Acquisition Prep_MS->Acq_MS Interp_IR IR Spectrum Analysis - N-H Stretches - Aromatic C=C, C-H - C-N & C-Br Bands Acq_IR->Interp_IR Interp_MS Mass Spectrum Analysis - Molecular Ion Cluster (Br3) - Fragmentation Pattern Acq_MS->Interp_MS Conclusion Structural Confirmation & Purity Assessment Interp_IR->Conclusion Interp_MS->Conclusion

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Conclusion

The combined application of Infrared Spectroscopy and Mass Spectrometry provides a robust and definitive method for the characterization of this compound. IR spectroscopy confirms the presence of key functional groups, including the primary amine and the substituted aromatic ring. Mass spectrometry provides unequivocal proof of the molecular weight and elemental composition (specifically, the presence of three bromine atoms) through its unique isotopic signature and offers further structural insights via its fragmentation pattern. Following the detailed protocols and interpretation guides presented in this document will enable researchers, scientists, and drug development professionals to confidently identify and characterize this important chemical compound.

References

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2,4,6-Tribromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2,4,6-tribromoaniline, as determined by single-crystal X-ray diffraction. It includes detailed crystallographic data, a modern experimental protocol for structure determination, and visualizations of the molecular structure and the analytical workflow. This document is intended to be a valuable resource for researchers in crystallography, medicinal chemistry, and materials science.

Introduction

This compound (C₆H₄Br₃N) is a halogenated aromatic amine that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and flame retardants. Understanding its three-dimensional atomic arrangement is crucial for predicting its chemical reactivity, physical properties, and potential biological activity. X-ray diffraction analysis of single crystals provides the most precise method for elucidating this structure.

The seminal work on the crystal structure of this compound was published by A. T. Christensen and K. O. Strømme in 1969 in Acta Crystallographica.[1] Their study revealed that the molecule deviates from a perfectly planar configuration due to significant steric hindrance between the bulky bromine atoms and the amino group.[1]

Data Presentation: Crystallographic and Structural Data

The crystallographic data for this compound is summarized in the tables below. The primary data is derived from the 1969 study by Christensen and Strømme.

Crystal Data and Structure Refinement

This table provides the fundamental crystallographic parameters of this compound.

ParameterValueReference
Empirical FormulaC₆H₄Br₃N
Formula Weight329.82 g/mol
Crystal SystemOrthorhombic[1]
Space GroupP2₁2₁2₁[1]
Unit Cell Dimensions
a13.441 (4) Å[1]
b14.623 (8) Å[1]
c4.263 (2) Å[1]
α, β, γ90°[1]
Volume837.9 ų[1]
Z (Molecules per unit cell)4[1]
Calculated Density2.614 g/cm³[1]
Selected Interatomic Distances (Bond Lengths)

The following table lists key bond lengths within the this compound molecule. The numbering of the atoms corresponds to the standard IUPAC nomenclature for the aniline (B41778) ring.

BondLength (Å)
C(1)-N1.46
C(1)-C(2)1.38
C(2)-C(3)1.41
C(3)-C(4)1.37
C(4)-C(5)1.40
C(5)-C(6)1.38
C(6)-C(1)1.42
C(2)-Br(1)1.87
C(4)-Br(2)1.88
C(6)-Br(3)1.86
Selected Interatomic Angles (Bond Angles)

This table presents the significant bond angles that define the geometry of the this compound molecule.

AngleValue (°)
C(6)-C(1)-C(2)120
C(1)-C(2)-C(3)119
C(2)-C(3)-C(4)121
C(3)-C(4)-C(5)119
C(4)-C(5)-C(6)121
C(5)-C(6)-C(1)119
N-C(1)-C(2)120
N-C(1)-C(6)120
C(1)-C(2)-Br(1)122
C(3)-C(2)-Br(1)119
C(3)-C(4)-Br(2)120
C(5)-C(4)-Br(2)120
C(1)-C(6)-Br(3)122
C(5)-C(6)-Br(3)119

Experimental Protocols

The experimental methodology for determining the crystal structure of this compound has evolved significantly since the original study. Below are descriptions of both the historical method used and a typical modern protocol.

Historical Experimental Protocol (Christensen & Strømme, 1969)

The original structure determination was performed using photographic methods, which were standard at the time.[1]

  • Crystal Growth: Single crystals of this compound were grown from a suitable solvent.

  • X-ray Source: A filtered copper radiation source was used.

  • Data Collection: Three-dimensional X-ray data were collected using an integrating Weissenberg camera. The intensities of the diffraction spots were recorded on photographic film.

  • Intensity Measurement: The intensities of the stronger reflections were measured photometrically, while the weaker reflections were estimated visually.

  • Data Correction: The collected intensity data were corrected for Lorentz and polarization effects. A correction for secondary extinction was also applied during the structure refinement process. No absorption correction was explicitly applied.[1]

  • Structure Solution and Refinement: The structure was solved using Patterson methods to locate the positions of the heavy bromine atoms. The positions of the carbon and nitrogen atoms were then determined from subsequent Fourier syntheses. The atomic coordinates and thermal parameters were refined using a least-squares method.

Modern Single-Crystal X-ray Diffraction Protocol

A contemporary approach to the crystal structure determination of this compound would employ a modern automated diffractometer.

  • Crystal Selection and Mounting:

    • A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a polarizing microscope to ensure it is a single, untwinned specimen.

    • The crystal is mounted on a cryoloop or a glass fiber using a minimal amount of cryoprotectant or adhesive.

    • The mounted crystal is placed on a goniometer head, which allows for precise orientation of the crystal in the X-ray beam.

  • Data Collection:

    • The goniometer head is attached to an automated four-circle diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).

    • The crystal is cooled to a low temperature (typically 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations and reduce radiation damage.

    • The X-ray source is typically a sealed tube or a microfocus source, commonly using Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation.

    • A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation matrix.

    • A data collection strategy is devised to ensure a complete and redundant dataset is collected by rotating the crystal through a series of omega and/or phi scans. The exposure time per frame is optimized to achieve good signal-to-noise ratios.

  • Data Processing:

    • The raw diffraction images are processed to integrate the intensities of the Bragg reflections.

    • The integrated intensities are corrected for various experimental factors, including Lorentz and polarization effects, absorption (often using a multi-scan method), and potential crystal decay.

    • The data is then scaled and merged to produce a final set of unique reflections with their corresponding intensities and standard uncertainties.

  • Structure Solution and Refinement:

    • The crystal structure is solved using direct methods or Patterson methods, which are implemented in software packages like SHELXS or Olex2.

    • The initial structural model is refined against the experimental data using a full-matrix least-squares procedure (e.g., using SHELXL).

    • In the initial stages of refinement, only the atomic positions and isotropic thermal parameters are refined. In the final stages, anisotropic thermal parameters are typically used for non-hydrogen atoms.

    • Difference Fourier maps are calculated to locate any missing atoms, including hydrogen atoms, which are often placed in calculated positions and refined using a riding model.

    • The final refined model is validated using various crystallographic metrics, such as the R-factor, weighted R-factor (wR2), and goodness-of-fit (GooF).

Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound and the workflow of a modern single-crystal X-ray diffraction experiment.

Caption: Molecular structure of this compound.

XRD_Workflow Single-Crystal X-ray Diffraction Workflow cluster_experiment Experimental Phase cluster_processing Data Processing cluster_analysis Structure Analysis crystal_growth Crystal Growth & Selection mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection integration Integration of Reflections data_collection->integration correction Data Correction (Lorentz, Polarization, Absorption) integration->correction scaling Scaling & Merging correction->scaling solution Structure Solution (Direct/Patterson Methods) scaling->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Model Validation refinement->validation final_structure Final Structural Model (CIF File) validation->final_structure

Caption: Workflow of modern single-crystal X-ray diffraction.

References

An In-Depth Technical Guide to the Solubility of 2,4,6-Tribromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4,6-Tribromoaniline, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and flame-retardant materials. Understanding its solubility profile is critical for optimizing reaction conditions, purification processes, and formulation development.

Introduction to this compound

This compound (C₆H₄Br₃N) is a halogenated aromatic amine that appears as a white to pale yellow crystalline solid.[1] Its structure, featuring a benzene (B151609) ring substituted with three bromine atoms and an amino group, dictates its chemical properties and solubility behavior. The presence of the large, nonpolar aromatic ring and heavy bromine atoms significantly influences its interaction with various solvents.

Solubility Profile of this compound

The solubility of a compound is determined by the balance of intermolecular forces between the solute and the solvent. For this compound, the large hydrophobic surface area conferred by the tribrominated benzene ring is the dominant feature. Consequently, it exhibits poor solubility in polar solvents like water but is readily soluble in various organic solvents.[2][3] The amino group (-NH₂) can participate in hydrogen bonding, but its contribution to overall polarity is outweighed by the nonpolar portion of the molecule.

Table 1: Qualitative Solubility of this compound

Solvent ClassSolvent NameQualitative SolubilityReference(s)
Polar Protic MethanolVery Soluble[2]
Ethanol / AlcoholSoluble[1][4][5]
Polar Aprotic AcetoneSoluble[1]
Halogenated ChloroformSoluble[1][5]
DichloromethaneSoluble[6]
Aromatic BenzeneSoluble[2][5]
Ethers Diethyl EtherSoluble[4][5]
Aqueous WaterInsoluble[2][4][5]

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data, standardized experimental protocols are necessary. The Saturation Shake-Flask method is the most reliable and widely recognized technique for determining the equilibrium solubility of a solid compound.[7]

Detailed Methodology: Saturation Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound in a given organic solvent.

1. Preparation:

  • Ensure all glassware (e.g., conical flasks with stoppers, volumetric flasks, pipettes) is thoroughly cleaned and dried.[8]

  • Select a high-purity sample of this compound and the desired organic solvent.

  • Prepare a thermostatically controlled environment, such as a water bath or incubator, set to the desired experimental temperature (e.g., 25 °C or 37 °C).[9][10]

2. Equilibration:

  • Add an excess amount of solid this compound to a conical flask. The presence of undissolved solid is essential to ensure a saturated solution is achieved and maintained at equilibrium.[11]

  • Add a known volume of the organic solvent to the flask.

  • Seal the flask tightly to prevent solvent evaporation.

  • Place the flask in the temperature-controlled environment on a shaker or orbital agitator. Agitate the mixture at a constant, moderate speed (e.g., 300 RPM) to facilitate contact between the solute and solvent.[11]

  • Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours. To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements yield the same concentration.[7][9][11]

3. Sample Separation:

  • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. It is crucial to maintain the temperature during this step.

  • Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pipette.

  • Immediately filter the sample through a fine-pore syringe filter (e.g., 0.2 µm) to remove any remaining microscopic solid particles. Centrifugation followed by careful decantation of the supernatant is an alternative method.[7][9]

4. Analysis: The concentration of this compound in the filtered saturated solution can be determined using several analytical techniques:

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry evaporating dish (W₁).[10]

    • Pipette a precise volume of the filtered saturated solution into the dish and weigh it (W₂).[8]

    • Carefully evaporate the solvent in a fume hood or using a gentle heat source (e.g., a hot air oven at a temperature below the solute's boiling point).[8]

    • Dry the dish containing the solid residue to a constant weight (W₃).[10]

    • The solubility can be calculated based on the weight of the residue (W₃ - W₁) and the weight or volume of the solvent used.

  • UV-Vis Spectrophotometry:

    • Prepare a series of standard solutions of this compound with known concentrations in the chosen solvent.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) to generate a calibration curve.[12]

    • Accurately dilute a sample of the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration, and subsequently, the original solubility.[7]

Visualization of Experimental Workflow

The logical steps of the Shake-Flask solubility determination method can be visualized as a workflow.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis prep1 Add excess solute to flask prep2 Add known volume of solvent prep1->prep2 equil1 Seal flask and place in temperature-controlled shaker prep2->equil1 equil2 Agitate for 24-72 hours to achieve equilibrium equil1->equil2 sep1 Cease agitation and allow solids to settle equil2->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter through 0.2µm syringe filter sep2->sep3 analysis1 Analyze filtrate concentration sep3->analysis1 analysis2 Gravimetric Method (Evaporation & Weighing) analysis1->analysis2 Option A analysis3 Spectrophotometric Method (Dilution & Absorbance) analysis1->analysis3 Option B

Caption: Experimental workflow for the Shake-Flask method of solubility determination.

References

The Synthesis of 2,4,6-Tribromoaniline: A Deep Dive into the Electrophilic Substitution Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) mechanism underlying the synthesis of 2,4,6-Tribromoaniline from aniline (B41778). The document details the theoretical principles governing the reaction, provides a practical experimental protocol, and presents key quantitative data for reproducibility.

Core Principles: The Electrophilic Aromatic Substitution (EAS) of Aniline

The synthesis of this compound is a classic example of electrophilic aromatic substitution. In this reaction, an electrophile (an electron-seeking species) attacks the electron-rich benzene (B151609) ring of aniline, replacing one of the hydrogen atoms.[1] The reaction's facility and specificity are governed by the powerful influence of the amino (-NH₂) group attached to the ring.

The Role of the Amino Group: A Potent Activator

The -NH₂ group is a strong activating group , meaning it increases the rate of the electrophilic aromatic substitution reaction compared to unsubstituted benzene.[2][3] This activation stems from the ability of the nitrogen's lone pair of electrons to be delocalized into the aromatic π-system through resonance (a +M or mesomeric effect).[4][5] This electron donation significantly increases the electron density of the benzene ring, making it a more potent nucleophile and thus more susceptible to attack by an electrophile.[1][6]

While nitrogen is an electronegative atom and does exert a deactivating inductive effect (-I effect) by pulling electron density from the ring, the resonance effect is overwhelmingly dominant.[6] This strong activation is why the bromination of aniline occurs readily without the need for a Lewis acid catalyst, which is typically required for the bromination of less activated aromatic rings.[7][8]

Ortho- and Para-Direction

The -NH₂ group is also a powerful ortho-, para-director . The increased electron density from resonance is not distributed evenly around the ring but is concentrated at the positions ortho (carbons 2 and 6) and para (carbon 4) to the amino group.[1][9]

This can be visualized by examining the resonance structures of aniline. The structures show a buildup of negative charge specifically at the ortho and para positions, making them the primary sites for electrophilic attack. The stability of the intermediate carbocation (the arenium ion or sigma complex) formed during the attack also confirms this preference. When the electrophile attacks at the ortho or para position, a key resonance structure can be drawn where the positive charge is delocalized onto the nitrogen atom, providing significant stabilization. This extra level of stabilization is not possible if the attack occurs at the meta position.

The Stepwise Mechanism of Tribromination

The reaction between aniline and bromine water proceeds via a well-defined, multi-step mechanism, leading directly to the trisubstituted product.

Step 1: Generation of the Electrophile In a polar solvent like water or acetic acid, the bromine molecule (Br-Br) becomes polarized as it approaches the electron-rich aniline ring. This induced dipole creates an electrophilic bromine atom (δ⁺) and a nucleophilic bromide ion (δ⁻).[1][10]

Step 2: Electrophilic Attack and Formation of the Sigma Complex The π-electrons of the aniline ring attack the electrophilic bromine atom. This attack, directed to the ortho and para positions, breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as the sigma complex or arenium ion.

Step 3: Deprotonation and Aromatization A base in the reaction mixture (such as a water molecule or a bromide ion) removes a proton from the carbon atom that is bonded to the new bromine atom. This restores the aromatic π-system, yielding a brominated aniline derivative.

Step 4: Polysubstitution The initial substitution of a bromine atom does not significantly diminish the activating power of the -NH₂ group. The resulting mono- and di-bromoaniline intermediates are still highly activated and readily undergo further electrophilic substitution. Because the ring is so strongly activated, the reaction proceeds rapidly until all available ortho and para positions are occupied by bromine atoms, resulting in the formation of a this compound precipitate.[10][11]

Quantitative Data Summary

The following table summarizes key quantitative information pertinent to the laboratory synthesis of this compound.

ParameterValueUnitNotes
Reactants
Aniline (C₆H₅NH₂) Molar Mass93.13 g/mol
Bromine (Br₂) Molar Mass159.81 g/mol
Product
This compound Molar Mass329.83 g/mol
Stoichiometry 1 : 3mol/molMolar ratio of Aniline to Bromine.
Typical Yield ~55-90%Dependent on reaction conditions and purification.[12]
Melting Point 120-122°CReported literature value.

Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.[12][13]

Reagents and Apparatus:

  • Aniline (5.0 mL)

  • Glacial Acetic Acid (40 mL)

  • Bromine (8.4 mL)

  • Rectified Spirit (for recrystallization)

  • Conical flask (250 mL)

  • Dropping funnel

  • Beaker

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • In a 250 mL conical flask, prepare a solution by dissolving 5 mL of aniline in 20 mL of glacial acetic acid.

  • In a separate container, carefully prepare the brominating solution by adding 8.4 mL of bromine to 20 mL of glacial acetic acid.

  • Cool the aniline solution in an ice bath.

  • Using a dropping funnel, add the brominating solution dropwise to the cooled aniline solution with constant shaking. Maintain the temperature of the reaction mixture below 10°C. A yellow precipitate will form.[12]

  • After the addition is complete, allow the mixture to stand at room temperature for 30 minutes to ensure the reaction goes to completion.

  • Pour the reaction mixture into a beaker containing approximately 200 mL of cold water. The yellow precipitate of this compound will solidify.

  • Filter the crude product using a Buchner funnel under suction. Wash the precipitate thoroughly with cold water to remove any excess acid and unreacted bromine.

  • Recrystallize the crude product from rectified spirit to obtain pure, white crystals of this compound.

  • Dry the purified product and record its mass and melting point.

Safety Precautions:

  • This experiment should be performed in a well-ventilated fume hood.

  • Bromine is highly corrosive, toxic, and causes severe burns. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Aniline is toxic and can be absorbed through the skin. Handle with care.

  • Glacial acetic acid is corrosive.

Mandatory Visualizations

The following diagrams illustrate the core mechanism and workflow of the synthesis.

Electrophilic_Substitution_Mechanism Overall Reaction Mechanism cluster_reactants Reactants cluster_products Products Aniline Aniline Bromine + 3 Br₂ step1 Sigma Complex (Arenium Ion) Bromine->step1 Electrophilic Attack TBA This compound HBr + 3 HBr step2 Monobromoaniline (Highly Activated) step1->step2 Deprotonation step3 step2->step3 Further Bromination (x2) step3->TBA

Caption: High-level overview of the electrophilic substitution pathway.

Sigma_Complex_Resonance Ortho-Attack Sigma Complex Resonance A Structure A (Attack at C2) B Structure B A->B C Structure C B->C D Structure D (Major Contributor) C->D

Caption: Resonance stabilization of the ortho-attack intermediate.

Experimental_Workflow Synthesis Workflow prep_aniline 1. Prepare Aniline Solution (Aniline in Acetic Acid) reaction 3. Add Bromine Solution Dropwise (Ice Bath, <10°C) prep_aniline->reaction prep_bromine 2. Prepare Bromine Solution (Bromine in Acetic Acid) prep_bromine->reaction precipitation 4. Pour into Cold Water reaction->precipitation filtration 5. Filter Crude Product precipitation->filtration washing 6. Wash with Water filtration->washing recrystallization 7. Recrystallize from Spirit washing->recrystallization drying 8. Dry and Characterize recrystallization->drying

Caption: Step-by-step experimental workflow for the synthesis.

References

Investigating the biological activity of 2,4,6-Tribromoaniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of 2,4,6-Tribromoaniline

Authored for: Researchers, Scientists, and Drug Development Professionals December 22, 2025

Introduction

This compound (TBA) is a halogenated aromatic amine synthesized via the electrophilic bromination of aniline.[1][2][3] It serves as a precursor in the organic synthesis of various pharmaceuticals, agrochemicals, and fire-retardant agents.[1][2][3] While its primary applications are industrial, there is an emerging interest in the biological activities of TBA and its derivatives. This guide provides a comprehensive overview of the current state of research into the biological effects of this compound, focusing on its antimicrobial properties and mutagenic potential. It includes quantitative data, detailed experimental protocols, and workflow visualizations to support further investigation in the field.

Antimicrobial Activity

The most prominently documented biological activity of this compound is its antimicrobial effect. Studies have demonstrated its action against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1][2] The compound is reported to inhibit the metabolic proliferation of these pathogenic microorganisms.[2]

Quantitative Data: Zone of Inhibition

The antimicrobial efficacy of this compound has been quantified using the cup-plate method, where the diameter of the zone of inhibition is measured. The data below is summarized from studies where TBA was dissolved in organic solvents.

Compound/SolventTest OrganismConcentrationZone of Inhibition (cm)
This compound in BenzeneS. aureus (Gram-positive)Not Specified1.8
This compound in BenzeneE. coli (Gram-negative)Not Specified1.5
This compound in MethanolS. aureus (Gram-positive)Not Specified1.6
This compound in MethanolE. coli (Gram-negative)Not Specified1.3

Data synthesized from Giradkar et al. (2023).[2] The results indicate a more pronounced effect against S. aureus compared to E. coli.[2]

Experimental Protocol: Cup-Plate Method for Antimicrobial Assay

This protocol describes the agar (B569324) diffusion method used to assess the antimicrobial activity of this compound.[2][4]

1. Media Preparation and Inoculation:

  • Prepare a suitable nutrient agar medium (e.g., Mueller-Hinton Agar) and sterilize it by autoclaving.[5]
  • Cool the agar to approximately 40-50°C.[5]
  • In a sterile environment, inoculate the molten agar with a standardized suspension of the test microorganism (S. aureus or E. coli) to achieve a concentration of approximately 1-2 × 10⁸ CFU/ml.[5]
  • Mix the inoculum thoroughly with the medium.[4]

2. Plate Preparation:

  • Pour the inoculated agar into sterile Petri dishes to a uniform depth of about 4 mm.[4][5]
  • Allow the agar to solidify completely at room temperature on a level surface.[4]

3. Well Creation and Compound Application:

  • Using a sterile borer or cork, create uniform wells (or "cups") in the solidified agar, typically 6-8 mm in diameter.[4]
  • Prepare a solution of this compound at the desired concentration in a suitable sterile solvent (e.g., benzene, methanol).[2]
  • Carefully pipette a precise volume of the TBA solution into each well.[4] A control well containing only the solvent should also be prepared.

4. Incubation and Measurement:

  • Allow the plates to stand for a pre-incubation period (e.g., 1 hour) to permit diffusion of the compound into the agar.
  • Invert the plates and incubate them at 37°C for 18-24 hours.[5]
  • After incubation, observe the plates for clear zones of no growth around the wells.[4]
  • Measure the diameter of these zones of inhibition to the nearest millimeter (mm) or centimeter (cm).[4] The diameter is proportional to the antimicrobial potency of the compound.

Mutagenicity Assessment

The mutagenic potential of a compound is a critical aspect of its toxicological profile. This compound has been evaluated for mutagenicity using the bacterial reverse mutation assay, commonly known as the Ames test.

Summary of Findings

In a study utilizing Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA1538, as well as Saccharomyces cerevisiae strain D4, this compound did not induce a positive mutagenic response.[6] The tests were conducted at concentrations up to 250 µ g/plate , both with and without the presence of a metabolic activation system (Aroclor-induced rat liver S9 fraction).[6] This indicates that under these conditions, TBA is not a mutagen.

Experimental Protocol: Ames Test

This protocol outlines the general procedure for the Ames test as applied to this compound.[6][7][8]

1. Preparation of Tester Strains:

  • Culture the auxotrophic Salmonella typhimurium strains (e.g., TA98, TA100) overnight in a nutrient broth.[7] These strains have pre-existing mutations that render them unable to synthesize the amino acid histidine (His⁻).[8][9]

2. Metabolic Activation (S9 Mix):

  • If required, prepare an S9 mix from the liver homogenate of rats induced with Aroclor 1254.[10] This mix contains enzymes that can metabolically activate or detoxify the test compound, simulating mammalian metabolism.[9]

3. Plate Incorporation Assay:

  • To a sterile tube containing 2 mL of molten top agar (kept at 45°C), add the following in sequence:
  • 100 µL of the overnight bacterial culture.[7]
  • 100 µL of the this compound test solution (dissolved in a non-toxic solvent like DMSO) at various concentrations.[6]
  • 500 µL of either the S9 mix (for metabolic activation) or a buffer solution (for direct mutagenicity).[7]
  • Vortex the tube gently and pour the contents onto a minimal glucose agar plate, which lacks histidine.[7]
  • Include a negative control (solvent only) and a known positive control mutagen for each strain.

4. Incubation and Colony Counting:

  • Allow the top agar to solidify, then incubate the plates in the dark at 37°C for 48-72 hours.[7]
  • Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine, or His⁺) on each plate.
  • A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[8]

Cytotoxicity and Anticancer Activity

Currently, there is a notable lack of publicly available data on the cytotoxic or anticancer properties of this compound and its direct derivatives against human cancer cell lines. While research exists on more complex bromo-aniline or trifluoromethyl-aniline structures, these are not direct analogues.[11][12][13] This represents a significant gap in the understanding of TBA's biological activity and an opportunity for future research.

Prospective Experimental Protocol: MTT Assay for Cytotoxicity

For researchers planning to investigate the cytotoxicity of TBA derivatives, the MTT assay is a standard colorimetric method to assess cell viability.[10][14]

1. Cell Plating:

  • Seed human cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[11]
  • Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.[11]

2. Compound Treatment:

  • Prepare serial dilutions of the this compound derivative in culture medium.
  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations.[10]
  • Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.[10]
  • Incubate the plate for 48 or 72 hours.[11]

3. MTT Addition and Formazan (B1609692) Solubilization:

  • After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[14]
  • Incubate for another 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[11]
  • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[11]

4. Data Acquisition and Analysis:

  • Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.
  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.[14]
  • Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[11]

Visualized Workflows and Relationships

To clarify the experimental processes and logical connections described, the following diagrams have been generated using Graphviz.

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product Aniline Aniline Dissolve 1. Dissolve Aniline in Acetic Acid Aniline->Dissolve Bromine_Water Bromine Water Addition 2. Add Bromine Water (Electrophilic Attack) Bromine_Water->Addition Acetic_Acid Acetic Acid (Solvent) Acetic_Acid->Dissolve Dissolve->Addition Precipitation 3. Formation of White Precipitate Addition->Precipitation Electrophilic Aromatic Substitution Isolation 4. Filter, Wash, and Dry Solid Precipitation->Isolation TBA This compound Isolation->TBA

Caption: Workflow for the synthesis of this compound.

Antimicrobial_Assay_Workflow Cup-Plate Antimicrobial Assay Workflow A Prepare & Sterilize Nutrient Agar Medium B Inoculate Molten Agar with Bacterial Suspension A->B C Pour Inoculated Agar into Petri Dishes B->C D Allow Agar to Solidify C->D E Create Wells (Cups) in Agar D->E F Add TBA Solution and Controls to Wells E->F G Incubate Plates at 37°C for 24h F->G H Measure Diameter of Zone of Inhibition G->H

Caption: Experimental workflow for the cup-plate antimicrobial assay.

Biological_Activity_Summary Summary of Known Biological Activities cluster_antimicrobial Antimicrobial Activity cluster_mutagenicity Mutagenicity cluster_unknown Areas for Future Research TBA This compound AM_Activity Inhibits Bacterial Growth TBA->AM_Activity Tested via Cup-Plate Method Muta_Activity Genotoxicity Assessment TBA->Muta_Activity Tested via Ames Test Cytotoxicity Cytotoxicity/ Anticancer Activity TBA->Cytotoxicity Enzyme Enzyme Inhibition TBA->Enzyme AM_Result Active against S. aureus & E. coli AM_Activity->AM_Result Muta_Result Not Mutagenic in Ames Test Muta_Activity->Muta_Result Unknown_Result Data Not Available Cytotoxicity->Unknown_Result Enzyme->Unknown_Result

Caption: Logical relationships of this compound's known activities.

Conclusion and Future Directions

The available scientific literature indicates that this compound possesses demonstrable antimicrobial activity against common bacterial pathogens and lacks mutagenic potential as determined by the Ames test.[2][6] These findings provide a foundational understanding of its biological profile. However, significant research gaps remain.

Future investigations should prioritize a systematic evaluation of the cytotoxicity of TBA and its novel derivatives against a panel of human cancer cell lines. Furthermore, exploring its potential as an enzyme inhibitor could unveil new therapeutic applications. Elucidating the precise molecular mechanisms behind its antimicrobial action would also be a valuable contribution to the field. This guide serves as a resource to facilitate such future studies, providing established protocols and a summary of the current knowledge base.

References

Reaction of 2,4,6-Tribromoaniline with nitrous acid to form diazonium salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4,6-tribromobenzenediazonium salt through the diazotization of 2,4,6-tribromoaniline. This versatile intermediate is a crucial building block in the synthesis of a wide array of poly-substituted aromatic compounds. This document outlines the reaction mechanism, a detailed experimental protocol, and key quantitative data.

Introduction

Diazotization, the conversion of a primary aromatic amine to a diazonium salt, is a fundamental transformation in organic synthesis. The resulting diazonium group can be readily displaced by a variety of nucleophiles, enabling the introduction of a wide range of functionalities onto the aromatic ring that are often difficult to install directly.

This compound serves as a key starting material for the synthesis of compounds with a 1,3,5-tribromobenzene (B165230) core, a structural motif present in various pharmaceuticals, agrochemicals, and flame retardants. The diazotization of this compound proceeds via the reaction with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid. The resulting 2,4,6-tribromobenzenediazonium salt is highly reactive and is generally used immediately in subsequent reactions without isolation.

Reaction Mechanism and Kinetics

The diazotization of a primary aromatic amine, such as this compound, is a well-established reaction that proceeds through a series of steps initiated by the formation of the nitrosating agent.

Formation of the Electrophile

In an acidic medium, sodium nitrite (NaNO₂) reacts with a strong acid, such as sulfuric acid (H₂SO₄), to generate nitrous acid (HNO₂). Protonation of nitrous acid leads to the formation of the highly electrophilic nitrosonium ion (NO⁺), which is the active nitrosating species.

Nucleophilic Attack and Diazonium Salt Formation

The lone pair of electrons on the nitrogen atom of the amino group of this compound attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule result in the formation of the 2,4,6-tribromobenzenediazonium cation.

The presence of three electron-withdrawing bromine atoms on the aniline (B41778) ring decreases the nucleophilicity of the amino group, which can retard the rate of the diazotization reaction compared to unsubstituted aniline. This may necessitate the use of a strong acid and careful control of reaction conditions to ensure complete conversion.

Diazotization_Mechanism cluster_0 Formation of Nitrosonium Ion cluster_1 Diazonium Salt Formation NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 + H₂SO₄ H2SO4 H₂SO₄ H3O_plus H₃O⁺ HNO2->H3O_plus + H⁺ NO_plus NO⁺ (Nitrosonium ion) H3O_plus->NO_plus - H₂O TBA This compound Intermediate1 N-Nitrosoanilinium Intermediate TBA->Intermediate1 + NO⁺ Intermediate2 N-Nitrosoaniline Intermediate1->Intermediate2 - H⁺ Intermediate3 Diazohydroxide Intermediate2->Intermediate3 + H⁺ Diazonium_Salt 2,4,6-Tribromobenzenediazonium Ion Intermediate3->Diazonium_Salt - H₂O Experimental_Workflow start Start dissolve Dissolve this compound in Ethanol and Benzene start->dissolve acidify Add Concentrated Sulfuric Acid dissolve->acidify diazotize Add Sodium Nitrite (Diazotization and in situ reaction) acidify->diazotize reflux Heat until Effervescence Ceases diazotize->reflux cool Cool and Stand Overnight reflux->cool filter Filter the Precipitate cool->filter wash Wash with Hot Water filter->wash dry_recrystallize Dry and Recrystallize from Absolute Alcohol wash->dry_recrystallize end End (1,3,5-Tribromobenzene) dry_recrystallize->end

An In-depth Technical Guide to the Thermal Decomposition Products of 2,4,6-Tribromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Tribromoaniline (TBA) is a halogenated aromatic amine used in various industrial applications, including as a flame retardant and a synthetic intermediate. Understanding its thermal decomposition behavior is crucial for assessing its environmental impact, ensuring safe handling at elevated temperatures, and predicting potential formation of hazardous byproducts. This technical guide provides a comprehensive overview of the known and potential thermal decomposition products of this compound, based on available scientific literature. It outlines plausible decomposition pathways, details relevant experimental protocols for analysis, and presents the information in a structured format for clarity. While quantitative data on the product distribution remains limited in publicly accessible literature, this guide synthesizes existing knowledge to provide a foundational understanding for researchers in the field.

Introduction

This compound is a crystalline solid with a melting point of 120-122 °C and a boiling point of 300 °C. Its thermal degradation is of significant interest due to the potential for the formation of toxic and persistent organic pollutants, such as polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). The high bromine content of TBA makes it an effective flame retardant; however, this property also contributes to the formation of hazardous compounds under thermal stress. This guide will explore the anticipated products of its thermal decomposition and the methodologies used to identify them.

Potential Thermal Decomposition Products

Upon heating, this compound is expected to undergo a series of complex reactions, including bond cleavage, radical formation, and condensation reactions. Based on studies of similar brominated compounds, the following are potential thermal decomposition products:

  • Polybrominated Phenazines: Early literature suggests that the closed-tube pyrolysis of this compound can yield polybromophenazines. This likely occurs through the intermolecular condensation of two TBA molecules with the elimination of ammonia (B1221849) and hydrogen bromide.

  • Polybrominated Dibenzo-p-dioxins (PBDDs) and Dibenzofurans (PBDFs): The thermal decomposition of many brominated flame retardants is known to produce PBDDs and PBDFs, which are of significant environmental and health concern.[1][2] The pyrolysis of the structurally similar compound, 2,4,6-tribromophenol, has been shown to form PBDDs.[3] The formation of these compounds from TBA would likely proceed through the formation of a 2,4,6-tribromophenoxy radical intermediate.

  • Brominated Anilines and Benzenes: Partial debromination of the parent molecule can lead to the formation of mono-, di-, and other tribromoaniline isomers, as well as brominated benzenes.

  • Hydrogen Bromide (HBr): Cleavage of the C-Br bonds will release hydrogen bromide, a corrosive and toxic gas.

  • Ammonia (NH₃): Cleavage of the C-N bond can result in the formation of ammonia.

  • Char and Soot: At higher temperatures, polymerization and carbonization can lead to the formation of a solid char residue and soot.

Due to the lack of specific studies on the quantitative analysis of TBA thermal decomposition, a detailed breakdown of product yields is not currently available.

Proposed Thermal Decomposition Pathways

While a definitive and experimentally validated pathway for the thermal decomposition of this compound is not available in the current literature, a plausible mechanism can be proposed based on the known chemistry of halogenated aromatic compounds.

Primary Decomposition Steps

The initial steps in the thermal decomposition of this compound are likely to involve the cleavage of the weakest bonds in the molecule, which are the C-Br and C-N bonds.

Caption: Initial bond cleavage events in the thermal decomposition of this compound.

Formation of Polybrominated Phenazines

The formation of polybrominated phenazines likely proceeds through the condensation of two molecules of this compound.

Phenazine_Formation cluster_0 Condensation Reaction TBA1 This compound Intermediate Dimeric Intermediate TBA1->Intermediate TBA2 This compound TBA2->Intermediate Elimination Elimination of NH3 and HBr Intermediate->Elimination Phenazine Polybrominated Phenazine Elimination->Phenazine

Caption: Proposed pathway for the formation of polybrominated phenazines.

Formation of PBDDs and PBDFs

The formation of polybrominated dibenzo-p-dioxins and dibenzofurans is a critical concern. This pathway may be initiated by the formation of a 2,4,6-tribromophenyl (B11824935) radical, which can then react with oxygen or other species to form precursor molecules.

PBDD_PBDF_Formation TBA This compound Radical 2,4,6-Tribromophenyl Radical TBA->Radical Heat (C-N Cleavage) Precursor Polybrominated Phenol/Diphenyl Ether Precursors Radical->Precursor Further Reactions PBDD PBDDs Precursor->PBDD Condensation/Cyclization PBDF PBDFs Precursor->PBDF Condensation/Cyclization

Caption: Potential pathway for the formation of PBDDs and PBDFs.

Experimental Protocols

The analysis of thermal decomposition products of compounds like this compound requires specialized analytical techniques capable of separating and identifying complex mixtures of volatile and semi-volatile compounds.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This is a powerful technique for analyzing the thermal decomposition products of non-volatile materials.[4][5]

Methodology:

  • Sample Preparation: A small, accurately weighed amount of this compound (typically in the microgram range) is placed into a pyrolysis sample cup.[4]

  • Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 300 °C, 600 °C, 900 °C) in an inert atmosphere (e.g., helium or nitrogen) within a pyrolyzer that is directly coupled to the GC inlet.[6]

  • Gas Chromatography (GC): The volatile decomposition products are swept by the carrier gas into the GC column. The column is temperature-programmed to separate the individual components of the mixture based on their boiling points and interactions with the stationary phase. A common column choice is a non-polar or medium-polarity column, such as a DB-5MS.[6]

  • Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.

  • Data Analysis: The identity of the decomposition products is determined by comparing their mass spectra to spectral libraries (e.g., NIST) and by interpreting the fragmentation patterns.

Py_GC_MS_Workflow Sample Sample of This compound Pyrolyzer Pyrolyzer (Rapid Heating) Sample->Pyrolyzer GC Gas Chromatograph (Separation) Pyrolyzer->GC MS Mass Spectrometer (Identification) GC->MS Data Data Analysis (Library Matching) MS->Data

Caption: General workflow for Pyrolysis-GC-MS analysis.

Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC)

TGA-DSC provides information about the thermal stability of a material and the energetics of its decomposition.[7][8][9][10]

Methodology:

  • Sample Preparation: A small, precisely weighed sample of this compound is placed in a TGA-DSC pan (e.g., alumina (B75360) or platinum).

  • Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • Data Collection:

    • TGA: Continuously measures the mass of the sample as a function of temperature. Mass loss indicates decomposition or volatilization.

    • DSC: Measures the heat flow to or from the sample compared to a reference. Exothermic peaks indicate decomposition, while endothermic peaks can indicate melting or boiling.

  • Evolved Gas Analysis (EGA): The gases evolved during the TGA-DSC experiment can be transferred to a mass spectrometer or an FTIR spectrometer for identification.

TGA_DSC_Workflow cluster_0 TGA-DSC Instrument Sample Sample in Pan Furnace Controlled Heating Sample->Furnace TGA_Detector TGA (Mass Change) Furnace->TGA_Detector DSC_Detector DSC (Heat Flow) Furnace->DSC_Detector EGA Evolved Gas Analysis (MS or FTIR) Furnace->EGA

Caption: Workflow for TGA-DSC with Evolved Gas Analysis.

Data Presentation

As no specific quantitative data for the thermal decomposition of this compound was found in the reviewed literature, a table of quantitative results cannot be provided. The following table summarizes the potential decomposition products based on qualitative information and studies of analogous compounds.

Potential Product Plausible Formation Pathway Analytical Method for Identification
Polybrominated PhenazinesIntermolecular condensation of TBAPy-GC-MS, LC-MS
Polybrominated Dibenzo-p-dioxinsRadical-mediated cyclization of precursorsHigh-Resolution GC-MS
Polybrominated DibenzofuransRadical-mediated cyclization of precursorsHigh-Resolution GC-MS
Brominated AnilinesDebrominationPy-GC-MS
Brominated BenzenesDebromination and C-N cleavagePy-GC-MS
Hydrogen BromideC-Br bond cleavageIon Chromatography, Titration of off-gases
AmmoniaC-N bond cleavageColorimetric tubes, Ion-selective electrode
Char/SootCarbonizationElemental Analysis, SEM

Conclusion

The thermal decomposition of this compound is a complex process that can lead to the formation of a variety of products, including potentially hazardous substances like polybrominated phenazines, dibenzo-p-dioxins, and dibenzofurans. While the exact decomposition pathways and product distributions have not been extensively studied, analysis of related compounds provides a framework for understanding the potential reactions. Further research utilizing advanced analytical techniques such as Py-GC-MS and TGA-DSC coupled with evolved gas analysis is necessary to fully characterize the thermal degradation of this compound and to quantify the formation of its decomposition products. This knowledge is essential for developing strategies to mitigate the environmental and health risks associated with the use and disposal of this compound.

References

Environmental Fate and Degradation of 2,4,6-Tribromoaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Tribromoaniline (TBA) is an aromatic amine used in various industrial applications, including as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and flame retardants. Its release into the environment, whether through manufacturing processes or as a degradation product of other compounds, raises concerns about its persistence, bioaccumulation, and potential toxicity. This technical guide provides a comprehensive overview of the current understanding of the environmental fate and degradation of this compound, drawing upon available data and studies on analogous halogenated aromatic amines. The guide details probable abiotic and biotic degradation pathways, summarizes key environmental parameters, and outlines relevant experimental protocols for its study.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior and partitioning in the environment.

PropertyValueReference
Molecular Formula C₆H₄Br₃N[1]
Molecular Weight 329.817 g/mol [1]
Melting Point 120 °C[1]
Boiling Point 300 °C[1]
Water Solubility Insoluble[1]
log Kow (Octanol-Water Partition Coefficient) Data not available for this compound. For aniline (B41778), log Kow is 0.90. The presence of three bromine atoms is expected to significantly increase the log Kow, indicating a higher potential for partitioning into organic matter and lipids.

Environmental Fate

The environmental fate of this compound is governed by a combination of transport and transformation processes, including sorption to soil and sediment, volatilization, and degradation.

Sorption and Mobility

The mobility of this compound in the environment is largely dictated by its sorption to soil organic carbon and clay particles. Due to its expected high lipophilicity (high log Kow), TBA is likely to exhibit strong sorption to soil and sediment, limiting its mobility in the aqueous phase.

ParameterPredicted Value/BehaviorNotes
Soil Organic Carbon-Water (B12546825) Partition Coefficient (log Koc) High (estimated)Due to the presence of three bromine atoms, a high log Koc is expected, indicating low mobility in soil. QSAR models for aromatic amines can provide estimations[2][3].
Mobility in Soil LowStrong sorption to organic matter will limit leaching into groundwater.
Bioaccumulation

The potential for a chemical to accumulate in living organisms is assessed by its bioconcentration factor (BCF) or bioaccumulation factor (BAF). A high log Kow suggests a significant potential for bioaccumulation in aquatic organisms. While no specific BCF or BAF data for this compound were found, data for other halogenated anilines suggest a potential for bioaccumulation.

ParameterPredicted Value/BehaviorNotes
Bioconcentration Factor (BCF) Moderate to High (estimated)Based on its chemical structure, this compound is expected to bioconcentrate in aquatic organisms. Data for other halogenated anilines can be used as a surrogate for initial assessment[4][5][6].

Degradation Pathways

The environmental persistence of this compound is determined by its susceptibility to abiotic and biotic degradation processes.

Abiotic Degradation

Abiotic degradation of this compound can occur through processes such as photolysis and hydrolysis.

3.1.1. Photodegradation: Aromatic amines can undergo photodegradation in the presence of sunlight. The process can involve direct photolysis, where the molecule absorbs light and is transformed, or indirect photolysis, mediated by reactive species present in the water. For halogenated aromatic compounds, photodegradation can lead to reductive dehalogenation.

TBA This compound Intermediates Debrominated and/or Oxidized Intermediates TBA->Intermediates Sunlight (UV) Mineralization CO2, H2O, Br⁻, NH₄⁺ Intermediates->Mineralization Further Degradation

Caption: Abiotic Photodegradation Pathway of this compound.

3.1.2. Hydrolysis: Hydrolysis is a chemical reaction with water. For many aromatic amines, hydrolysis is not a significant degradation pathway under typical environmental pH conditions (pH 5-9). The stability of the aromatic ring and the carbon-bromine bonds makes this compound likely resistant to hydrolysis.

Biotic Degradation

Microbial degradation is a key process for the removal of many organic pollutants from the environment. The degradation of aromatic amines can proceed under both aerobic and anaerobic conditions.

3.2.1. Aerobic Biodegradation: Under aerobic conditions, the biodegradation of aromatic amines is often initiated by dioxygenase enzymes, which hydroxylate the aromatic ring, leading to ring cleavage and subsequent mineralization.

3.2.2. Anaerobic Biodegradation: In anaerobic environments, such as sediments and anoxic zones in wastewater treatment, reductive dehalogenation is a primary degradation pathway for halogenated compounds. This process involves the sequential removal of halogen atoms, which can be followed by the degradation of the resulting aniline molecule. Reductive deamination, the removal of the amino group as ammonia, has also been observed as an initial step in the anaerobic degradation of some halogenated anilines[7].

cluster_aerobic Aerobic Pathway cluster_anaerobic Anaerobic Pathway TBA_aerobic This compound Hydroxylated_Intermediates Hydroxylated Intermediates TBA_aerobic->Hydroxylated_Intermediates Dioxygenase Ring_Cleavage Ring Cleavage Products Hydroxylated_Intermediates->Ring_Cleavage Mineralization_aerobic CO₂, H₂O, Br⁻, NH₄⁺ Ring_Cleavage->Mineralization_aerobic TBA_anaerobic This compound Debrominated_Anilines Dibromo- and Monobromoanilines TBA_anaerobic->Debrominated_Anilines Reductive Debromination Aniline Aniline Debrominated_Anilines->Aniline Mineralization_anaerobic CO₂, CH₄, Br⁻, NH₄⁺ Aniline->Mineralization_anaerobic Start Start: Sample Collection (Soil, Water, Sediment) Preparation Sample Preparation (Spiking with 2,4,6-TBA) Start->Preparation Incubation Incubation under Controlled Conditions (Aerobic/Anaerobic, Light/Dark) Preparation->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Extraction of Analyte and Metabolites Sampling->Extraction Analysis Instrumental Analysis (HPLC, GC-MS) Extraction->Analysis Data Data Analysis (Degradation Kinetics, Metabolite ID) Analysis->Data Conclusion Conclusion on Fate and Degradation Data->Conclusion

References

An In-Depth Technical Guide to the Toxicological Profile of 2,4,6-Tribromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the available toxicological data for 2,4,6-Tribromoaniline (TBA), a halogenated aromatic amine. While specific data for TBA is limited in some areas, this document synthesizes existing information and draws comparisons with related aniline (B41778) compounds to offer a thorough safety profile. This guide is intended for researchers, scientists, and drug development professionals to support hazard identification, risk assessment, and the design of future toxicological studies. Key findings include moderate acute toxicity, a negative result in the Ames mutagenicity assay, and a potential for inducing methemoglobinemia, a hallmark of aniline toxicity. Significant data gaps exist for carcinogenicity and reproductive/developmental toxicity, highlighting areas for future investigation.

Chemical and Physical Properties

PropertyValue
Chemical Name This compound
CAS Number 147-82-0
Molecular Formula C₆H₄Br₃N
Molecular Weight 329.82 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 120-122 °C
Boiling Point 300 °C
Solubility Insoluble in water; soluble in ethanol, acetone, and chloroform.[1]

Toxicological Profile

Acute Toxicity

This compound is classified as having moderate acute toxicity via oral, dermal, and inhalation routes of exposure. Safety Data Sheets (SDS) consistently categorize it as "Toxic if swallowed, in contact with skin, and if inhaled"[2]. The primary quantitative value available is an intraperitoneal LD50 in mice.

Table 1: Acute Toxicity of this compound

TestSpeciesRouteValueReference
LD50MouseIntraperitoneal500 mg/kg[3]

Data for oral, dermal, and inhalation LD50/LC50 values are not consistently available in the public literature.

Genotoxicity

The genotoxic potential of this compound has been evaluated in a bacterial reverse mutation assay (Ames test). The results of this study were negative, indicating that under the tested conditions, the substance does not induce gene mutations in Salmonella typhimurium and Saccharomyces cerevisiae[4]. Information regarding its potential to induce chromosomal damage in mammalian cells (e.g., via micronucleus or chromosomal aberration assays) is not currently available. However, some substituted anilines have shown potential for genotoxicity, which is often dependent on their metabolic activation[5].

Table 2: Genotoxicity of this compound

AssayTest SystemMetabolic ActivationConcentrationResultReference
Ames TestS. typhimurium TA1535, TA1537, TA1538, TA98, TA100 and S. cerevisiae D4With and without Aroclor-induced rat liver S9Up to 250 µ g/plate Negative[4]
Carcinogenicity

There are no specific long-term carcinogenicity bioassays available for this compound. It is not classified as a carcinogen by major regulatory agencies such as the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the U.S. Environmental Protection Agency (EPA)[2]. However, the parent compound, aniline, has been shown to induce spleen tumors in Fischer 344 rats[6]. The carcinogenic potential of aniline and its derivatives is often linked to their metabolism and subsequent induction of oxidative stress and genotoxicity[6].

Reproductive and Developmental Toxicity

No studies specifically investigating the reproductive or developmental toxicity of this compound were identified in the public literature. A derivative of aniline, 3,4-dichloroaniline, has been shown to affect the male reproductive system in animal studies[7]. Standard protocols for assessing these endpoints are outlined in OECD Test Guidelines 416 (Two-Generation Reproduction Toxicity) and 414 (Prenatal Developmental Toxicity Study)[8][9][10][11].

Mechanism of Toxicity: Methemoglobinemia

A key toxicological concern for aniline and its derivatives is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it incapable of transporting oxygen[12]. This process is not caused by the parent aniline compound itself but by its metabolites. The proposed pathway involves the N-hydroxylation of aniline by cytochrome P450 enzymes in the liver to form phenylhydroxylamine. This metabolite then enters the red blood cells and participates in a redox cycle, leading to the oxidation of hemoglobin and the formation of methemoglobin[3][12][13][14].

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay) - OECD 471

The Ames test for this compound was conducted following a protocol consistent with the principles of OECD Guideline 471[2][7][15][16][17].

  • Test System: Salmonella typhimurium strains TA1535, TA1537, TA1538, TA98, and TA100, and Saccharomyces cerevisiae strain D4[4]. These strains are designed to detect different types of point mutations.

  • Method: Plate incorporation technique[4].

  • Test Substance Preparation: this compound was diluted in dimethyl sulfoxide (B87167) (DMSO)[4].

  • Concentrations: Based on preliminary toxicity determinations, the test was conducted at concentrations up to 250 µ g/plate [4].

  • Metabolic Activation: The assay was performed both in the presence and absence of an Aroclor-induced rat liver S9 fraction to assess the mutagenicity of the parent compound and its metabolites[4].

  • Procedure: The test substance, bacterial culture, and S9 mix (if applicable) were combined with molten top agar (B569324) and poured onto minimal glucose agar plates. The plates were incubated at 37°C for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) was counted and compared to the solvent control. A substance is considered mutagenic if it causes a concentration-dependent increase in the number of revertants.

In Vitro Mammalian Chromosomal Aberration Test - General Protocol (OECD 473)

While no specific study on this compound is available, a typical protocol would follow OECD Guideline 473[5][6][18][19][20].

  • Test System: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes.

  • Procedure:

    • Cell cultures are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9 mix).

    • Cells are incubated for a defined period.

    • A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

    • Cells are harvested, fixed, and stained.

  • Analysis: Metaphase spreads are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

  • Evaluation: A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.

In Vivo Mammalian Erythrocyte Micronucleus Test - General Protocol (OECD 474)

This assay is used to detect damage to chromosomes or the mitotic apparatus in vivo[21][22][23][24][25].

  • Test System: Typically rodents (mice or rats).

  • Procedure:

    • Animals are exposed to the test substance, usually via oral gavage or intraperitoneal injection, at three dose levels.

    • Bone marrow or peripheral blood is collected at appropriate time points after treatment.

    • The cells are stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

  • Analysis: The frequency of micronucleated polychromatic erythrocytes is determined by microscopic analysis.

  • Evaluation: A significant, dose-related increase in the frequency of micronucleated cells in treated animals compared to controls indicates a positive result.

Chronic Toxicity/Carcinogenicity Bioassay - General Protocol (OECD 452)

Long-term studies are conducted to assess the potential for a substance to cause cancer with prolonged exposure[26][27][28][29][30].

  • Test System: Typically rats and mice.

  • Procedure:

    • Animals are administered the test substance daily for a significant portion of their lifespan (e.g., 18-24 months), usually in the diet or by gavage.

    • At least three dose levels and a control group are used.

    • Animals are monitored for clinical signs of toxicity and tumor development.

  • Analysis: At the end of the study, a full histopathological examination of all major tissues and organs is performed.

  • Evaluation: A statistically significant increase in the incidence of tumors in any organ in the treated groups compared to the control group is evidence of carcinogenicity.

Mechanistic and Experimental Workflow Diagrams

Aniline_Metabolism_and_Methemoglobinemia cluster_bloodstream Bloodstream cluster_liver Liver (Hepatocyte) cluster_redox_cycle Redox Cycling in RBC Aniline_blood Aniline RBC Red Blood Cell Aniline_liver Aniline Aniline_blood->Aniline_liver Transport Hb_Fe2 Hemoglobin (Fe²⁺) (Oxygen-carrying) MetHb_Fe3 Methemoglobin (Fe³⁺) (Non-oxygen-carrying) Hb_Fe2->MetHb_Fe3 Oxidation Hb_Fe2->MetHb_Fe3 Reduction (MetHb Reductase) Phenylhydroxylamine Phenylhydroxylamine (N-hydroxy-aniline) Aniline_liver->Phenylhydroxylamine N-hydroxylation Aniline_liver->Phenylhydroxylamine CYP450 Cytochrome P450 (e.g., CYP2E1) Phenylhydroxylamine_RBC Phenylhydroxylamine Phenylhydroxylamine->Phenylhydroxylamine_RBC Transport to RBC Phenylhydroxylamine_RBC->Hb_Fe2 Reacts with Nitrosobenzene Nitrosobenzene Phenylhydroxylamine_RBC->Nitrosobenzene Oxidation Nitrosobenzene->Hb_Fe2 Reacts with Nitrosobenzene->Phenylhydroxylamine_RBC Reduction O2 O₂ H2O2 H₂O₂ O2->H2O2 ROS Generation

Figure 1: Metabolic activation of aniline and the proposed mechanism of methemoglobin formation.

Ames_Test_Workflow cluster_experiment Plate Incorporation start Start bacterial_strains Select Histidine-dependent S. typhimurium strains start->bacterial_strains prepare_test_item Prepare concentrations of This compound in DMSO start->prepare_test_item prepare_s9 Prepare S9 metabolic activation mix start->prepare_s9 mix_components_no_s9 Mix: - Top agar - Bacterial culture - Test item bacterial_strains->mix_components_no_s9 mix_components_s9 Mix: - Top agar - Bacterial culture - Test item - S9 mix bacterial_strains->mix_components_s9 prepare_test_item->mix_components_no_s9 prepare_test_item->mix_components_s9 prepare_s9->mix_components_s9 pour_plates Pour mixture onto minimal glucose agar plates mix_components_no_s9->pour_plates mix_components_s9->pour_plates incubate Incubate at 37°C for 48-72 hours pour_plates->incubate count_colonies Count revertant colonies incubate->count_colonies analyze Compare to solvent control and assess for dose-response count_colonies->analyze end Conclusion: Mutagenic or Non-mutagenic analyze->end

Figure 2: Experimental workflow for the Ames Test (OECD 471).

Conclusion and Recommendations

This compound exhibits a toxicological profile with moderate acute toxicity and a notable lack of mutagenic activity in the Ames test. The primary mechanistic concern, consistent with its chemical class, is the potential for methemoglobinemia. Significant data gaps remain, particularly concerning its carcinogenic, reproductive, and developmental effects.

For professionals in drug development and chemical safety, it is recommended that:

  • Further testing be conducted to fill the existing data gaps, especially for endpoints such as chromosomal damage (in vitro and in vivo micronucleus assays), carcinogenicity, and reproductive/developmental toxicity, to allow for a more complete risk assessment.

  • Given the potential for methemoglobin formation, appropriate precautions should be taken to minimize exposure, and monitoring for signs of cyanosis may be warranted in occupational settings.

  • Structure-activity relationship (SAR) analyses with other halogenated anilines should be used with caution and ideally be supported by empirical data for this compound.

This technical guide provides a consolidated resource on the toxicology of this compound, intended to support the research and development activities of scientists and drug development professionals. The presented data highlights the current state of knowledge and emphasizes the importance of further investigation to fully characterize the toxicological profile of this compound.

References

Unveiling the Presence of 2,4,6-Tribromoaniline in the Marine Biosphere: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The marine environment is a vast repository of chemical diversity, offering a plethora of unique molecular structures with significant potential for scientific and therapeutic exploration. Among these are halogenated organic compounds, which play crucial roles in the chemical ecology of marine organisms. This technical guide focuses on the natural occurrence of 2,4,6-Tribromoaniline (TBA), a brominated aromatic amine, in marine ecosystems. While initially considered a synthetic compound, recent evidence has confirmed its biogenic origins. This document provides a comprehensive overview of its presence in marine life, detailing quantitative data, experimental protocols for its detection, and insights into its potential biosynthesis and biological signaling pathways.

Natural Occurrence and Quantitative Data

Historically, this compound was primarily known as a synthetic chemical used in various industrial applications. However, a pivotal study has confirmed its natural production by a marine biofilm-forming microalga, Nitzschia pellucida. This discovery has opened new avenues for research into the biosynthesis and ecological significance of halogenated anilines in the marine environment.

While specific quantitative data for this compound across a wide range of marine organisms remains an area of active research, data for the closely related and often co-occurring compound, 2,4,6-tribromophenol (B41969) (TBP), provides valuable context for potential concentrations and distribution. The following table summarizes the concentrations of TBP found in various marine invertebrates. It is plausible that TBA may be found in similar organisms and concentration ranges.

Marine OrganismTissueConcentration (ng/g lipid weight)Reference
European conger (Conger conger)Muscle140 - 1000[1]
Purple sea urchin (Paracentrotus lividus)Gonads830 - 880[1]
Mediterranean mussel (Mytilus galloprovincialis)Whole body1500 - 2000[1]

Experimental Protocols

The accurate detection and quantification of this compound in complex marine biological matrices require robust and sensitive analytical methodologies. The following protocols are based on established methods for the analysis of similar halogenated compounds in environmental and biological samples.

Sample Collection and Preparation
  • Biota Sampling: Collect marine organisms of interest (e.g., algae, sponges, invertebrates) and freeze them immediately at -20°C or lower to prevent degradation of the target analyte.

  • Homogenization: Homogenize the frozen tissue samples using a high-speed blender or a mortar and pestle with liquid nitrogen.

  • Lipid Extraction: Extract the lipids from the homogenized tissue using a suitable solvent system, such as a mixture of dichloromethane (B109758) and methanol (B129727) (2:1, v/v).

  • Clean-up: The crude lipid extract often contains interfering substances that need to be removed. This can be achieved using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) with silica (B1680970) or Florisil cartridges.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating TBA from other components in the extract.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector: Splitless injection is recommended for trace-level analysis.

    • Temperature Program: An optimized temperature gradient is crucial for good chromatographic separation. A typical program might start at a lower temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is the standard for generating reproducible mass spectra.

    • Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) is preferred due to its higher sensitivity and selectivity. The characteristic ions for this compound (m/z 329, 331, 250, 252) should be monitored.

    • Quantification: Quantification is typically performed using an internal standard method, with a deuterated analog of TBA or a structurally similar brominated compound serving as the internal standard.

A generalized workflow for the extraction and analysis of this compound from marine samples is depicted in the following diagram:

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Output Sample Marine Organism Sample Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Extract Clean-up (GPC/SPE) Extraction->Cleanup GC_MS GC-MS Analysis Cleanup->GC_MS Data_Processing Data Processing & Quantification GC_MS->Data_Processing Result Concentration of 2,4,6-TBA Data_Processing->Result

Experimental workflow for TBA analysis.

Biosynthesis of this compound

The biosynthesis of halogenated compounds in marine organisms is typically catalyzed by a class of enzymes known as halogenases. While the specific enzymatic pathway for this compound has not been fully elucidated, a plausible pathway can be proposed based on the known biosynthesis of other aromatic compounds in marine algae and the general mechanism of halogenase enzymes.

The biosynthesis of aromatic amino acids, which serve as precursors for many secondary metabolites, begins with the shikimate pathway. It is hypothesized that an aniline (B41778) or a related aromatic amine precursor is synthesized through a pathway branching from the central aromatic amino acid biosynthesis. This precursor then undergoes successive bromination steps catalyzed by one or more vanadium-dependent bromoperoxidases or flavin-dependent halogenases. These enzymes utilize bromide ions from seawater and an oxidizing agent (like hydrogen peroxide) to generate a reactive bromine species that electrophilically attacks the aromatic ring at the ortho and para positions, leading to the formation of this compound.

The proposed biosynthetic relationship is illustrated in the following diagram:

Biosynthesis_Pathway cluster_precursor Precursor Synthesis cluster_bromination Enzymatic Bromination cluster_product Final Product Shikimate Shikimate Pathway Aromatic_AA Aromatic Amino Acids Shikimate->Aromatic_AA Aniline_Precursor Aniline Precursor Aromatic_AA->Aniline_Precursor Halogenase Halogenase Enzyme(s) Aniline_Precursor->Halogenase TBA This compound Halogenase->TBA Bromide Bromide (from seawater) Bromide->Halogenase

Proposed biosynthesis of this compound.

Potential Signaling Pathways and Biological Roles

The biological role of this compound in marine organisms is not yet fully understood. However, many halogenated compounds in the marine environment serve as chemical defense agents against predators, competitors, and fouling organisms. It is plausible that TBA plays a similar ecological role.

From a toxicological perspective, halogenated anilines and related compounds have been shown to exert various effects on cellular processes. While specific signaling pathways affected by this compound in marine invertebrates have not been definitively identified, studies on similar compounds suggest potential interactions with key cellular signaling cascades. For instance, some halogenated phenols have been shown to interfere with calcium signaling and interact with nuclear receptors.

Further research is needed to elucidate the specific molecular targets and signaling pathways modulated by this compound in marine organisms. Understanding these interactions is crucial for assessing its ecological impact and exploring its potential as a lead compound in drug discovery. A logical relationship diagram for investigating these potential effects is presented below:

Signaling_Pathway_Investigation cluster_cellular_targets Potential Cellular Targets cluster_signaling_pathways Potential Affected Signaling Pathways cluster_biological_response Resulting Biological Response TBA This compound Receptors Membrane/Nuclear Receptors TBA->Receptors interacts with Ion_Channels Ion Channels TBA->Ion_Channels interacts with Enzymes Key Signaling Enzymes TBA->Enzymes interacts with Calcium Calcium Signaling Receptors->Calcium Hormone Hormone Signaling Receptors->Hormone Ion_Channels->Calcium MAPK MAPK Pathway Enzymes->MAPK Toxicity Toxicological Effects Calcium->Toxicity leads to Defense Chemical Defense Calcium->Defense leads to Development Developmental Effects Calcium->Development leads to MAPK->Toxicity leads to MAPK->Defense leads to MAPK->Development leads to Hormone->Toxicity leads to Hormone->Defense leads to Hormone->Development leads to

Investigative framework for TBA's biological effects.

Conclusion and Future Directions

The discovery of this compound as a natural product in marine microalgae marks a significant advancement in our understanding of marine chemical ecology. This guide has provided a comprehensive overview of its known occurrence, methods for its analysis, and plausible biosynthetic and signaling pathways. However, several knowledge gaps remain. Future research should focus on:

  • Quantitative Surveys: Conducting broad surveys to determine the concentration and distribution of this compound in a wider range of marine organisms and environments.

  • Biosynthetic Pathway Elucidation: Identifying and characterizing the specific enzymes and genes responsible for the biosynthesis of TBA in marine organisms.

  • Toxicological and Pharmacological Studies: Investigating the specific molecular targets and signaling pathways affected by TBA to understand its ecological role and to evaluate its potential for drug development.

Addressing these research questions will not only enhance our fundamental knowledge of marine natural products but also unlock the potential of this compound and related compounds for various biotechnological and pharmaceutical applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,3,5-Tribromobenzene via Sandmeyer Reaction of 2,4,6-Tribromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a versatile method for the conversion of primary aromatic amines into a wide array of functionalized aromatic compounds.[1][2] This is achieved through the formation of an aryl diazonium salt intermediate, which can then be displaced by various nucleophiles.[3][4] While classic Sandmeyer reactions involve the introduction of halides or cyano groups using copper(I) salts, the term is broadly applied to transformations involving diazonium intermediates.[2][5]

This document provides detailed protocols for a specific application: the synthesis of 1,3,5-tribromobenzene (B165230) from 2,4,6-tribromoaniline. This transformation is a deamination reaction, where the amino group is removed and replaced by a hydrogen atom. The process involves two key steps: the diazotization of the amino group on this compound using sodium nitrite (B80452) and a strong acid, followed by the reductive displacement of the diazonium group.[6][7] In the cited protocols, ethanol (B145695) often serves as the reducing agent and hydrogen donor.[8] This synthesis is significant as it allows for the preparation of a symmetrical substitution pattern that can be challenging to achieve through direct electrophilic aromatic substitution.[6]

Chemical Reaction Pathway

The synthesis proceeds in two main stages: first, the formation of the 2,4,6-tribromobenzenediazonium salt, and second, its subsequent reduction to 1,3,5-tribromobenzene.

G sub This compound reagents1 NaNO₂ + H₂SO₄ (Diazotization) sub->reagents1 intermediate 2,4,6-Tribromobenzenediazonium Sulfate (unstable) reagents1->intermediate 0-5 °C (typically) reagents2 Ethanol (CH₃CH₂OH) (Deamination/Reduction) intermediate->reagents2 product 1,3,5-Tribromobenzene reagents2->product Reflux byproducts N₂ + CH₃CHO + H₂O product->byproducts +

Caption: Chemical pathway for the synthesis of 1,3,5-tribromobenzene.

Quantitative Data Summary

The following table summarizes quantitative data from various published protocols for the synthesis of 1,3,5-tribromobenzene from this compound.

ParameterProtocol 1[9]Protocol 2[6]Protocol 3[10]
This compound 9.90 g (0.03 mol)~0.3 mol (from 100 g aniline)Not specified
**Sodium Nitrite (NaNO₂) **2.10 g (0.03 mol)140 g (2.03 mol)Added in portions
Sulfuric Acid (H₂SO₄) 3.0 g (0.03 mol)140 mLAdded gradually
Solvent(s) Ethanol95% Ethanol (2.1 L), Benzene (B151609) (525 mL)95% Ethanol, Benzene
Reaction Conditions NaNO₂ added at RT, then refluxed for several hours.Heat on steam bath, add NaNO₂, then boil.H₂SO₄ added at 50-60°C, then boil for 2-3 hours.
Reported Yield 90%74-77% (crude)Up to 90%
Melting Point (°C) 119-121112-116 (crude)Not specified

Experimental Protocols

This section provides a detailed methodology for the synthesis. Safety precautions must be strictly followed.

Safety Precautions:

  • Hazardous Chemicals: this compound, concentrated sulfuric acid, benzene, and ethanol are hazardous. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Diazonium Salts: Aryl diazonium salts are potentially explosive, especially when dry. Do not isolate the intermediate salt. Use it in solution immediately after preparation.

  • Exothermic Reaction: The diazotization reaction is exothermic. Maintain the recommended temperature with an ice bath to prevent uncontrolled reactions.

Protocol 1: High-Yield Synthesis (Based on Journal of Chemical Research[9])

This protocol offers a high yield with a straightforward procedure.

Materials and Reagents:

  • This compound (9.90 g, 0.03 mol)

  • Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄) (3.0 g, 0.03 mol)

  • Sodium Nitrite (NaNO₂) (2.10 g, 0.03 mol)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Dissolution: In a round-bottom flask, prepare a stirred solution of this compound (9.90 g) in ethanol containing sulfuric acid (3.0 g) at room temperature.[9]

  • Diazotization: While maintaining the solution at room temperature, add sodium nitrite (2.10 g) in approximately 10 small portions over a period of one hour.[9]

  • Deamination (Reflux): Once the addition of sodium nitrite is complete, heat the reaction mixture to reflux and maintain it for several hours until the evolution of nitrogen gas ceases.[9]

  • Work-up and Purification:

    • Cool the mixture to room temperature. A precipitate should form.[9]

    • Filter the resulting solid using a Büchner funnel.[9]

    • Recrystallize the crude product from ethanol to yield pure 1,3,5-tribromobenzene as light brownish needles.[9]

Protocol 2: Large-Scale Synthesis (Based on Organic Syntheses[6])

This procedure is well-established for a larger scale preparation. It starts with the synthesis of this compound from aniline. The procedure below details the deamination step.

Materials and Reagents:

  • Moist this compound (prepared from 100 g aniline)

  • 95% Ethanol (2.1 L)

  • Benzene (525 mL)

  • Concentrated Sulfuric Acid (140 mL)

  • Powdered Sodium Nitrite (140 g)

  • 5-L two-necked flask, reflux condenser, steam bath

Procedure:

  • Dissolution: Place the moist this compound, 2.1 L of 95% ethanol, and 525 mL of benzene into a 5-L two-necked flask equipped with a reflux condenser.[6] Heat the flask on a steam bath to bring the solid into solution.[6]

  • Acidification: To the hot solution, add 140 mL of concentrated sulfuric acid.[6]

  • Diazotization and Deamination: Add 140 g of powdered sodium nitrite as rapidly as the reaction's vigor allows.[6] Once the initial vigorous reaction subsides, bring the solution to a boil and maintain boiling as long as gas is evolved.[6]

  • Work-up and Purification:

    • Allow the solution to stand in a warm place for an additional three hours.[6]

    • The crude product often separates as a dark oil. Pour the hot mixture into a large beaker and add 2.5 L of water.[6]

    • Filter the crude, reddish-brown tribromobenzene and dry it. The expected yield is 250–260 g.[6]

    • For further purification, dissolve 100 g of the crude product in a boiling mixture of 1560 mL of glacial acetic acid and 350 mL of water.[6]

    • Boil the solution with 25 g of decolorizing carbon, filter it while hot, and allow it to cool to crystallize.[6]

    • Wash the collected crystals with a small amount of chilled 95% ethanol to remove residual acetic acid.[6]

Experimental Workflow

The general workflow for the synthesis, work-up, and purification is illustrated below.

G A 1. Dissolution Dissolve this compound in Ethanol/Benzene with H₂SO₄. B 2. Diazotization Add NaNO₂ in portions. Maintain temperature control. A->B C 3. Deamination Heat mixture to reflux until N₂ evolution ceases. B->C D 4. Work-Up Cool the reaction mixture. Precipitate/filter the crude product. C->D E 5. Purification Recrystallize the crude solid from a suitable solvent (e.g., ethanol). D->E F 6. Analysis Characterize the final product (Melting Point, NMR, etc.). E->F

Caption: General laboratory workflow for the synthesis of 1,3,5-tribromobenzene.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2,4,6-Tribromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 2,4,6-tribromoaniline as a versatile precursor. The methodologies covered include modern catalytic cross-coupling reactions and classical condensation approaches, offering pathways to diverse molecular scaffolds of interest in medicinal chemistry and materials science. Quantitative data is summarized for comparative analysis, and key experimental workflows and biological signaling pathways are visualized.

Synthesis of 2,4,6-Triarylanilines via Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the formation of carbon-carbon bonds. This protocol details the synthesis of 2,4,6-triphenylaniline (B1203508) from this compound and phenylboronic acid, a route that can be adapted for the synthesis of various triarylanilines with diverse substitution patterns. These sterically hindered aromatic amines are valuable building blocks in materials science and organic synthesis.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

A facile and efficient protocol for synthesizing 2,4,6-triphenylaniline and its derivatives involves a Pd(OAc)₂-catalyzed, ligand-free Suzuki reaction in an aqueous N,N-dimethylformamide (DMF) solvent system.[1]

Materials:

  • This compound

  • Phenylboronic acid (or other arylboronic acids)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (for extraction)

  • Petroleum ether (for chromatography)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the respective arylboronic acid (3.5 mmol), and potassium carbonate (K₂CO₃) (4.0 mmol).

  • Add palladium(II) acetate (Pd(OAc)₂) (5 mol%).

  • To this mixture, add a 4:1 solution of N,N-dimethylformamide (DMF) and water (5 mL).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a petroleum ether/ethyl acetate mixture as the eluent.

Quantitative Data: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2,4,6-Triphenylaniline95
24-Methylphenylboronic acid2,4,6-Tris(4-methylphenyl)aniline98
33-Methylphenylboronic acid2,4,6-Tris(3-methylphenyl)aniline98
44-Methoxyphenylboronic acid2,4,6-Tris(4-methoxyphenyl)aniline96
54-Fluorophenylboronic acid2,4,6-Tris(4-fluorophenyl)aniline93
64-Chlorophenylboronic acid2,4,6-Tris(4-chlorophenyl)aniline92
74-(Trifluoromethyl)phenylboronic acid2,4,6-Tris(4-(trifluoromethyl)phenyl)aniline90

Data adapted from a facile, efficient, and general protocol for synthesizing a series of mono-, bis-, and tris-aryl-substituted aniline (B41778) derivatives via the Pd(OAc)₂-catalyzed aerobic and ligand-free Suzuki reaction.[2]

Visualization of Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Reagents This compound, Arylboronic Acid, K₂CO₃, Pd(OAc)₂ Heating Heat to 100 °C Stir for 12h Reagents->Heating Solvent DMF/Water (4:1) Solvent->Heating Extraction Water Quench Ethyl Acetate Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification Product 2,4,6-Triarylaniline Purification->Product

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Proposed Synthesis of Substituted Quinolines

Proposed Experimental Protocol: Modified Friedländer Synthesis

The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be performed under acidic or basic conditions and often proceeds in good yields with a variety of substrates.[5] A potential pathway starting from this compound would require its conversion to a 2-amino-3,5-dibromobenzaldehyde (B195418) or a related ketone.

Proposed Two-Step Synthesis:

  • Formylation of this compound: Introduction of a formyl group ortho to the amino group. This can be a challenging transformation due to the deactivating effect of the bromine atoms.

  • Friedländer Annulation: The resulting 2-amino-3,5-dibromobenzaldehyde is then reacted with a ketone (e.g., acetone) in the presence of a catalyst to yield the corresponding tribrominated quinoline (B57606) derivative.

Note: This is a proposed synthetic route and would require experimental optimization.

Visualization of Proposed Quinoline Synthesis Workflow

Quinoline_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Formylation cluster_step2 Step 2: Friedländer Annulation cluster_product Final Product Start This compound Formylation Ortho-Formylation Start->Formylation Intermediate 2-Amino-3,5-dibromobenzaldehyde Formylation->Intermediate Annulation Reaction with Ketone (e.g., Acetone) Intermediate->Annulation Product Substituted Tribromoquinoline Annulation->Product

Caption: Proposed workflow for the synthesis of substituted quinolines.

Proposed Synthesis of Substituted Acridines

The Bernthsen acridine (B1665455) synthesis is a classical method involving the condensation of a diarylamine with a carboxylic acid in the presence of a Lewis acid catalyst like zinc chloride.[6][7] Applying this to this compound would first require the synthesis of a diarylamine intermediate.

Proposed Experimental Protocol: Two-Step Acridine Synthesis
  • Ullmann Condensation: Reaction of this compound with a second aromatic amine (e.g., aniline) in the presence of a copper catalyst to form a substituted diarylamine.[8]

  • Bernthsen Cyclization: The resulting diarylamine is then cyclized with a carboxylic acid (e.g., benzoic acid) and zinc chloride at elevated temperatures to yield the desired acridine derivative.[6]

Note: This is a proposed synthetic route and would require experimental optimization, particularly for the Ullmann condensation with the sterically hindered and electron-deficient this compound.

Visualization of Proposed Acridine Synthesis Workflow

Acridine_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Bernthsen Cyclization cluster_product Final Product Start This compound Ullmann Reaction with Aniline (Cu catalyst) Start->Ullmann Intermediate Substituted Diarylamine Ullmann->Intermediate Bernthsen Reaction with Carboxylic Acid (ZnCl₂) Intermediate->Bernthsen Product Substituted Acridine Bernthsen->Product

Caption: Proposed workflow for the synthesis of substituted acridines.

Proposed Synthesis of Substituted Benzimidazoles

Benzimidazoles are typically synthesized by the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative.[9] To synthesize a benzimidazole (B57391) from this compound, it would first need to be converted into a substituted o-phenylenediamine.

Proposed Experimental Protocol: Two-Step Benzimidazole Synthesis
  • Nitration and Reduction: Selective nitration of this compound at an adjacent free position, followed by reduction of the nitro group to an amine, would yield a tribromo-substituted o-phenylenediamine.

  • Condensation and Cyclization: The resulting diamine is then condensed with a carboxylic acid (e.g., formic acid) or an aldehyde in the presence of an acid catalyst to form the benzimidazole ring.

Note: This is a proposed synthetic route and would require careful control of the nitration step to achieve the desired regioselectivity.

Visualization of Proposed Benzimidazole Synthesis Workflow

Benzimidazole_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Diamine Formation cluster_step2 Step 2: Condensation/Cyclization cluster_product Final Product Start This compound Nitration Nitration Start->Nitration Reduction Reduction Nitration->Reduction Intermediate Tribromo-o-phenylenediamine Reduction->Intermediate Condensation Reaction with Carboxylic Acid or Aldehyde Intermediate->Condensation Product Substituted Benzimidazole Condensation->Product

Caption: Proposed workflow for the synthesis of substituted benzimidazoles.

Biological Signaling Pathways of Synthesized Heterocycles

Many of the heterocyclic scaffolds accessible from a this compound precursor have significant biological activities, particularly as anticancer agents. The following diagrams illustrate some of the key signaling pathways they are known to modulate.

Acridine Derivatives as DNA Intercalators and Topoisomerase Inhibitors

Acridine derivatives are well-known for their ability to intercalate into DNA and inhibit topoisomerase enzymes, leading to cell cycle arrest and apoptosis.[6][10]

Acridine_Signaling_Pathway cluster_dna DNA Interaction cluster_cellular_response Cellular Response Acridine Acridine Derivative Intercalation DNA Intercalation Acridine->Intercalation Topoisomerase Topoisomerase II Inhibition Acridine->Topoisomerase DNA_Damage DNA Strand Breaks Intercalation->DNA_Damage Topoisomerase->DNA_Damage Cell_Cycle_Arrest G2/M Phase Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Signaling pathway of acridine derivatives as anticancer agents.

Quinoline Derivatives as Tyrosine Kinase and Tubulin Polymerization Inhibitors

Substituted quinolines exhibit a broad range of anticancer activities, including the inhibition of tyrosine kinases and the disruption of microtubule dynamics.[11]

Quinoline_Signaling_Pathway cluster_targets Molecular Targets cluster_cellular_effects Cellular Effects Quinoline Substituted Quinoline Tyrosine_Kinase Tyrosine Kinase (e.g., EGFR) Quinoline->Tyrosine_Kinase Tubulin Tubulin Quinoline->Tubulin Proliferation_Inhibition Inhibition of Cell Proliferation Tyrosine_Kinase->Proliferation_Inhibition Microtubule_Disruption Disruption of Microtubule Dynamics Tubulin->Microtubule_Disruption Apoptosis Apoptosis Proliferation_Inhibition->Apoptosis Cell_Cycle_Arrest G2/M Phase Arrest Microtubule_Disruption->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Anticancer signaling pathways of substituted quinoline derivatives.

Benzimidazole Derivatives in Cancer Therapy

Benzimidazole derivatives are known to target various pathways in cancer cells, including the inhibition of kinases such as HER2, and can induce apoptosis.[9]

Benzimidazole_Signaling_Pathway cluster_targets Molecular Targets cluster_cellular_effects Cellular Effects Benzimidazole Substituted Benzimidazole HER2 HER2 Kinase Benzimidazole->HER2 Other_Kinases Other Kinases Benzimidazole->Other_Kinases Signal_Transduction_Inhibition Inhibition of Signal Transduction Pathways HER2->Signal_Transduction_Inhibition Other_Kinases->Signal_Transduction_Inhibition Cell_Proliferation_Inhibition Inhibition of Cell Proliferation Signal_Transduction_Inhibition->Cell_Proliferation_Inhibition Apoptosis Induction of Apoptosis Cell_Proliferation_Inhibition->Apoptosis

Caption: Anticancer signaling pathways of substituted benzimidazole derivatives.

References

Application Notes and Protocols: Synthesis of Azo Dyes Using 2,4,6-Tribromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (–N=N–).[1] The synthesis of these compounds is a cornerstone of color chemistry and typically involves a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or naphthol.[1] The use of substituted anilines, like 2,4,6-tribromoaniline, allows for the synthesis of azo dyes with unique shades and properties due to the influence of the substituent groups on the electronic structure of the molecule. This document provides a detailed protocol for the synthesis of azo dyes using this compound as the diazo component.

Data Presentation

The following table summarizes representative quantitative data for azo dyes synthesized from substituted anilines. The specific values for a dye derived from this compound will depend on the chosen coupling agent and reaction conditions.

Diazo ComponentCoupling AgentSolventλmax (nm)Yield (%)Reference
2-Methoxy-5-nitroaniline2-NaphtholEthanol520-[2]
Aniline2-Naphthol--96[3]
4-AminophenolNitrobenzeneEthanol-High[4]
Substituted anilines2-NaphtholWater-Good to Excellent[5]

Experimental Protocols

This protocol is a generalized procedure and may require optimization for specific coupling agents.

Protocol 1: Diazotization of this compound

This initial step converts the primary aromatic amine, this compound, into a diazonium salt. This intermediate is typically unstable at higher temperatures and should be prepared at 0-5 °C and used immediately in the subsequent coupling reaction.[1]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, suspend a molar equivalent of this compound in a solution of concentrated hydrochloric acid and water.

  • Cool the beaker in an ice-water bath to maintain a temperature of 0-5 °C with constant stirring.

  • In a separate beaker, prepare a concentrated aqueous solution of sodium nitrite.

  • Slowly add the sodium nitrite solution dropwise to the cooled this compound suspension. Maintain vigorous stirring and ensure the temperature does not rise above 5 °C.

  • The completion of the diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • The resulting solution contains the 2,4,6-tribromobenzenediazonium chloride and should be kept cold for immediate use in the coupling reaction.

Protocol 2: Azo Coupling Reaction

The freshly prepared diazonium salt is then reacted with a suitable coupling agent to form the azo dye. The choice of coupling agent (e.g., phenol, 2-naphthol, or other activated aromatic compounds) will determine the final color of the dye.[6]

Materials:

  • 2,4,6-Tribromobenzenediazonium chloride solution (from Protocol 1)

  • Coupling Agent (e.g., 2-Naphthol)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure (Example with 2-Naphthol):

  • In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide. Phenols are typically coupled under alkaline conditions.[6]

  • Cool this solution in an ice-water bath to 0-5 °C.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling agent with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately. The color will depend on the specific coupling agent used.

  • Continue stirring the reaction mixture in the ice bath for 15-30 minutes to ensure the completion of the coupling reaction.

  • Isolate the solid azo dye by vacuum filtration.

  • Wash the precipitate with cold water to remove any unreacted salts.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[4]

Mandatory Visualization

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling TBA This compound Diazonium 2,4,6-Tribromobenzenediazonium Chloride TBA:e->Diazonium:w 0-5 °C HCl_NaNO2 HCl, NaNO₂ CouplingAgent Coupling Agent (e.g., 2-Naphthol) AzoDye Azo Dye Diazonium:e->AzoDye:w 0-5 °C NaOH NaOH (aq)

Caption: General workflow for the synthesis of an azo dye from this compound.

Signaling Pathways and Logical Relationships

The synthesis of azo dyes from this compound follows a clear, two-step logical progression. The initial diazotization reaction is a critical activation step, converting the relatively unreactive amine into a highly electrophilic diazonium salt. This is followed by the coupling reaction, an electrophilic aromatic substitution, where the diazonium salt reacts with an electron-rich aromatic compound. The success of the overall synthesis is dependent on the careful control of reaction conditions, particularly temperature, in the first step to prevent the decomposition of the unstable diazonium intermediate. The choice of the coupling agent in the second step is the primary determinant of the final product's color and properties.

Logical_Relationship Start Start: this compound Diazotization Diazotization (Activation Step) Start->Diazotization Diazonium_Salt Formation of Electrophilic Diazonium Salt Diazotization->Diazonium_Salt Coupling Azo Coupling (Electrophilic Aromatic Substitution) Diazonium_Salt->Coupling Azo_Dye Final Azo Dye Product Coupling->Azo_Dye Coupling_Agent Choice of Electron-Rich Coupling Agent Coupling_Agent->Coupling

Caption: Logical flow of the azo dye synthesis process.

References

Catalytic Debromination of 2,4,6-Tribromoaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tribromoaniline is a highly substituted aromatic amine that serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and flame retardants. The selective removal of bromine atoms from the aromatic ring, known as debromination or hydrodebromination, is a critical transformation for accessing less halogenated anilines, which are often valuable building blocks in organic synthesis. This document provides an overview of potential catalytic methods for the debromination of this compound, focusing on palladium- and nickel-based systems. While specific, detailed protocols for the catalytic debromination of this compound are not extensively documented in readily available scientific literature, this note outlines generalized procedures and key considerations based on established methods for the dehalogenation of polyhalogenated aromatic compounds. These protocols serve as a starting point for the development of specific reaction conditions for this compound.

Catalytic Debromination Strategies

The catalytic hydrodebromination of aryl bromides typically involves a transition metal catalyst, a hydrogen source, and a base. The general order of reactivity for the reductive hydrodehalogenation of organic halides is I > Br > Cl > F, making the debromination of this compound a feasible transformation.

Palladium-Catalyzed Transfer Hydrodebromination

Palladium, particularly supported on carbon (Pd/C), is a widely used and efficient catalyst for hydrodehalogenation reactions. Catalytic transfer hydrogenation, which utilizes a hydrogen donor molecule instead of gaseous hydrogen, offers a convenient and safer alternative. Formic acid and its salts (e.g., sodium formate, ammonium (B1175870) formate) are common hydrogen donors in this process.

Nickel-Catalyzed Hydrodebromination

Nickel-based catalysts, such as Raney Nickel or nickel nanoparticles, present a more economical alternative to palladium for hydrodehalogenation. These catalysts can be highly effective, often in the presence of a base and a hydrogen source.

Data Presentation: General Reaction Parameters

The following table summarizes typical conditions for the catalytic hydrodebromination of polyhalogenated aryl compounds. These parameters would require optimization for the specific case of this compound.

ParameterPalladium-Catalyzed MethodNickel-Catalyzed Method
Catalyst 5-10 mol% Pd/CRaney Ni, NiCl₂/NaBH₄, Ni Nanoparticles
Hydrogen Donor Formic acid, Sodium formate, Ammonium formate, H₂ (gas)H₂ (gas), Hydrazine, Sodium borohydride (B1222165)
Base Triethylamine (B128534) (Et₃N), Potassium carbonate (K₂CO₃), Sodium hydroxide (B78521) (NaOH)Sodium hydroxide (NaOH), Potassium hydroxide (KOH)
Solvent Methanol (B129727), Ethanol, Tetrahydrofuran (THF), DioxaneEthanol, Water, Methanol
Temperature 25 - 80 °C25 - 100 °C
Reaction Time 1 - 24 hours2 - 48 hours

Experimental Protocols

The following are generalized protocols that serve as a starting point for the debromination of this compound. Note: These are not established protocols for this specific substrate and will require optimization of all parameters.

Protocol 1: Palladium-Catalyzed Transfer Hydrodebromination with Formic Acid/Triethylamine

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Formic Acid (HCOOH)

  • Triethylamine (Et₃N)

  • Methanol (MeOH)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 mmol), 10% Pd/C (5-10 mol%), and methanol (10 mL).

  • Stir the suspension at room temperature.

  • Add triethylamine (3.0 mmol), followed by the dropwise addition of formic acid (5.0 mmol).

  • Heat the reaction mixture to 50-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Wash the celite pad with ethyl acetate.

  • Combine the filtrate and washes, and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the debrominated products (aniline, 4-bromoaniline, 2,4-dibromoaniline).

Protocol 2: Nickel-Catalyzed Hydrodebromination with Sodium Borohydride

Materials:

  • This compound

  • Nickel(II) Chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and Nickel(II) Chloride hexahydrate (10-20 mol%) in methanol (15 mL).

  • Cool the solution in an ice bath with stirring.

  • Slowly add sodium borohydride (3.0-5.0 mmol) in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of deionized water.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Solvent ReactionVessel Stirring at Controlled Temp. Reactants->ReactionVessel Catalyst Catalyst (e.g., Pd/C or Ni salt) Catalyst->ReactionVessel Reagents H-Donor + Base Reagents->ReactionVessel Filtration Catalyst Filtration ReactionVessel->Filtration Extraction Extraction Filtration->Extraction Purification Column Chromatography Extraction->Purification Product Debrominated Anilines Purification->Product

Caption: General experimental workflow for catalytic debromination.

debromination_pathway TBA This compound DBA 2,4-Dibromoaniline / 2,6-Dibromoaniline TBA->DBA -Br MBA 4-Bromoaniline / 2-Bromoaniline DBA->MBA -Br AN Aniline MBA->AN -Br

Caption: Stepwise debromination pathway of this compound.

Application Notes and Protocols for 2,4,6-Tribromoaniline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,4,6-tribromoaniline as a substrate in two pivotal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Heck-Mizoroki olefination. These reactions are fundamental in synthetic organic chemistry, enabling the construction of complex molecular architectures from readily available starting materials. The protocols and data presented herein are intended to serve as a valuable resource for researchers in academia and industry, particularly those involved in medicinal chemistry and materials science.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] For this compound, this reaction allows for the sequential or complete substitution of the bromine atoms, leading to the synthesis of highly substituted anilines. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

A notable application is the synthesis of 2,4,6-triphenylaniline, a sterically hindered aromatic amine with applications in materials science and as a synthetic building block.[2] The bulky nature of the substituents introduced via the Suzuki reaction can significantly influence the chemical and physical properties of the resulting aniline (B41778) derivatives.[2]

Experimental Protocol: Ligand-Free Suzuki-Miyaura Coupling of this compound

A facile and efficient protocol for the synthesis of 2,4,6-triarylanilines involves a Pd(OAc)₂-catalyzed, ligand-free Suzuki reaction in an aqueous N,N-dimethylformamide (DMF) solvent system.[3]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methylphenylboronic acid)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (for extraction)

  • Petroleum ether (for chromatography)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), the respective arylboronic acid (3.3 mmol), sodium carbonate (3.0 mmol), and palladium(II) acetate (0.03 mmol, 3 mol%).

  • Add a mixture of DMF (4 mL) and water (1 mL) to the vessel.

  • Heat the reaction mixture to 100 °C and stir for the time indicated in the table below (typically 2-10 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate as the eluent.

Quantitative Data for Suzuki-Miyaura Coupling of this compound
EntryArylboronic AcidProductTime (h)Yield (%)
1Phenylboronic acid2,4,6-Triphenylaniline295
24-Methylphenylboronic acid2,4,6-Tris(4-methylphenyl)aniline398
33-Methylphenylboronic acid2,4,6-Tris(3-methylphenyl)aniline398
44-Methoxyphenylboronic acid2,4,6-Tris(4-methoxyphenyl)aniline496
54-Fluorophenylboronic acid2,4,6-Tris(4-fluorophenyl)aniline1092
64-Chlorophenylboronic acid2,4,6-Tris(4-chlorophenyl)aniline1090
74-(Trifluoromethyl)phenylboronic acid2,4,6-Tris(4-(trifluoromethyl)phenyl)aniline1088

Reaction conditions: this compound (1 mmol), arylboronic acid (3.3 mmol), Na₂CO₃ (3 mmol), Pd(OAc)₂ (3 mol%), DMF/H₂O (4:1), 100 °C.

Heck-Mizoroki Olefination

General Experimental Protocol: Heck Olefination of this compound (Representative)

This protocol is a general guideline for the Heck reaction of an aryl bromide with an alkene and may require optimization for this compound.

Materials:

  • This compound

  • Alkene (e.g., styrene, ethyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • Triethylamine (Et₃N) or Sodium Acetate (NaOAc)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (for extraction)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add the anhydrous solvent (DMF or MeCN, 5 mL).

  • Add the alkene (1.2 mmol) and the base (e.g., triethylamine, 1.5 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Typical Conditions for Heck Olefination of Aryl Bromides
ParameterTypical Condition
Catalyst Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄
Ligand PPh₃, P(o-tol)₃, BINAP
Base Et₃N, K₂CO₃, NaOAc
Solvent DMF, MeCN, Toluene
Temperature 80 - 140 °C
Alkene Styrenes, acrylates, acrylonitriles

Visualizations

Suzuki_Coupling_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArBr This compound (Ar-Br) ArBr->OxAdd PdII_complex Ar-Pd(II)Ln-Br OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation ArBOH2 Arylboronic Acid (Ar'-B(OH)2) ArBOH2->Transmetalation Base Base (e.g., Na2CO3) Base->Transmetalation PdII_Ar_Ar_prime Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Ar_Ar_prime RedElim Reductive Elimination PdII_Ar_Ar_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-Ar') RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArBr This compound (Ar-Br) ArBr->OxAdd PdII_complex Ar-Pd(II)Ln-Br OxAdd->PdII_complex Coordination Coordination PdII_complex->Coordination Alkene Alkene Alkene->Coordination MigratoryInsertion Migratory Insertion Coordination->MigratoryInsertion BetaHydrideElim β-Hydride Elimination MigratoryInsertion->BetaHydrideElim Product Product (Substituted Alkene) BetaHydrideElim->Product Regeneration Regeneration BetaHydrideElim->Regeneration Base Base Base->Regeneration Regeneration->Pd0

Caption: Catalytic cycle of the Heck-Mizoroki olefination reaction.

Experimental_Workflow Start Start Setup Reaction Setup: - this compound - Coupling Partner - Catalyst & Ligand - Base & Solvent Start->Setup Reaction Reaction: - Heat to specified temperature - Stir for designated time Setup->Reaction Monitoring Monitoring: - Thin-Layer Chromatography (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Quenching - Extraction - Washing & Drying Monitoring->Workup Complete Purification Purification: - Column Chromatography Workup->Purification Analysis Analysis: - NMR, Mass Spectrometry Purification->Analysis End End Analysis->End

Caption: General experimental workflow for cross-coupling reactions.

References

Application Note and Protocol: A Proposed Method for the Preparation of Polydisperse N-Substituted Oligoanilines from 2,4,6-Tribromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-substituted oligoanilines are a class of compounds with significant potential in materials science and medicinal chemistry due to their unique electronic and biological properties. The ability to introduce various substituents onto the nitrogen atoms allows for the fine-tuning of their solubility, conductivity, and biological activity. While methods for the synthesis of well-defined, monodisperse oligoanilines are known, the preparation of polydisperse mixtures from readily available starting materials remains an area of interest for applications where a distribution of chain lengths is desirable. 2,4,6-tribromoaniline is an attractive starting material due to its three reactive sites, which can potentially lead to branched or cross-linked structures. This document proposes a synthetic route to polydisperse N-substituted oligoanilines via a palladium-catalyzed cross-coupling reaction.

Proposed Synthetic Strategy

The proposed synthesis involves a palladium-catalyzed Buchwald-Hartwig amination reaction between this compound and a primary amine (R-NH2), where 'R' represents the desired substituent. The use of a suitable palladium catalyst and a phosphine (B1218219) ligand is crucial for the efficient formation of the C-N bonds. To achieve a polydisperse product, the reaction conditions can be controlled to promote uncontrolled chain growth, for instance, by adjusting the stoichiometry of the reactants or the reaction time.

Experimental Protocol

Materials:

  • This compound

  • Substituted primary amine (e.g., n-butylamine, aniline, etc.)

  • Palladium(II) acetate (B1210297) (Pd(OAc)2)

  • Racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene (B28343)

  • Methanol (B129727)

  • Deionized water

  • Standard laboratory glassware and equipment (Schlenk line, reflux condenser, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired primary amine (3.0 - 3.5 eq), sodium tert-butoxide (4.0 eq), palladium(II) acetate (0.02 eq), and rac-BINAP (0.03 eq).

  • Solvent Addition: Add anhydrous toluene to the flask via a syringe to achieve a suitable concentration (e.g., 0.1 M with respect to this compound).

  • Reaction: Stir the reaction mixture vigorously and heat to reflux (approximately 110 °C) for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a polydisperse mixture. A preliminary purification can be performed by precipitation. Dissolve the crude product in a minimal amount of a good solvent (e.g., tetrahydrofuran) and precipitate by adding a poor solvent (e.g., methanol or hexane).

  • Further Purification (Optional): For more defined fractions, size exclusion chromatography (SEC) can be employed.

  • Characterization: The resulting polydisperse N-substituted oligoaniline can be characterized by various techniques including ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and gel permeation chromatography (GPC) to determine the molecular weight distribution (Mw, Mn, and PDI).

Data Presentation

The following tables present hypothetical data for the synthesis of two different polydisperse N-substituted oligoanilines, N-butyl and N-phenyl substituted, to illustrate the expected outcomes of the proposed protocol.

Table 1: Reaction Conditions and Yields

EntryN-SubstituentReaction Time (h)Yield (%)
1n-Butyl1865
2Phenyl2458

Table 2: Molecular Weight Characterization (GPC Data)

EntryN-SubstituentMₙ ( g/mol )Mₙ ( g/mol )PDI (Mₙ/Mₙ)
1n-Butyl120025002.08
2Phenyl150033002.20

Table 3: Spectroscopic Data

EntryN-Substituent¹H NMR (δ, ppm)FT-IR (cm⁻¹)
1n-Butyl6.8-7.5 (Ar-H), 3.0-3.5 (N-CH₂), 0.9-1.8 (Alkyl-H)3350 (N-H), 2950-2850 (C-H), 1600, 1500 (Ar C=C)
2Phenyl6.5-7.8 (Ar-H)3380 (N-H), 3050 (Ar C-H), 1600, 1500 (Ar C=C)

Visualizations

Diagram 1: Proposed Reaction Scheme

TBA This compound Catalyst Pd(OAc)₂ / rac-BINAP NaOtBu, Toluene, Reflux TBA->Catalyst Amine R-NH₂ Amine->Catalyst Oligoaniline Polydisperse N-substituted Oligoaniline Catalyst->Oligoaniline

Caption: Proposed synthesis of polydisperse N-substituted oligoanilines.

Diagram 2: Experimental Workflow

A 1. Reaction Setup (Inert Atmosphere) B 2. Solvent Addition (Anhydrous Toluene) A->B C 3. Reaction (Reflux) B->C D 4. Work-up (Quenching & Extraction) C->D E 5. Purification (Precipitation / SEC) D->E F 6. Characterization (NMR, FT-IR, GPC) E->F

Caption: General experimental workflow for the proposed synthesis.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Palladium compounds and phosphine ligands are toxic and should be handled with care.

  • Sodium tert-butoxide is a strong base and is corrosive; avoid contact with skin and eyes.

  • Anhydrous solvents are flammable and should be handled with appropriate care.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This document provides a detailed, albeit proposed, protocol for the synthesis of polydisperse N-substituted oligoanilines from this compound. The outlined Buchwald-Hartwig amination approach offers a flexible platform for the introduction of a wide range of substituents, enabling the generation of a diverse library of oligoanilines for further investigation in various scientific and industrial applications. Researchers are encouraged to use this protocol as a starting point and optimize the reaction conditions to achieve their desired material properties.

Application Notes and Protocols: The Role of 2,4,6-Tribromoaniline in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4,6-Tribromoaniline as a key intermediate in the synthesis of agrochemicals. Detailed experimental protocols for the synthesis of this compound and its subsequent conversion into a potential herbicide precursor are provided, along with quantitative data and workflow visualizations.

Introduction: this compound as a Versatile Building Block

This compound is a brominated aromatic amine that serves as a valuable precursor in the organic synthesis of various agrochemicals, pharmaceuticals, and fire-retardant agents.[1] Its chemical structure, featuring an amino group and three bromine atoms on the benzene (B151609) ring, allows for a range of chemical transformations, making it a versatile building block for more complex molecules with desired biological activities. The presence of bromine atoms can enhance the efficacy of certain agrochemicals, and the amino group provides a reactive handle for further functionalization.

Synthesis of this compound

The standard laboratory synthesis of this compound involves the electrophilic bromination of aniline (B41778). The highly activating amino group directs the incoming bromine atoms to the ortho and para positions, leading to the formation of the tribrominated product.

Experimental Protocol: Synthesis of this compound from Aniline

Materials:

  • Aniline

  • Glacial Acetic Acid

  • Bromine

  • Sodium bisulfite solution (to quench excess bromine)

  • Ethanol (B145695) (for recrystallization)

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve aniline in glacial acetic acid. Cool the solution in an ice bath with continuous stirring.

  • In a separate container, prepare a solution of bromine in glacial acetic acid.

  • Slowly add the bromine solution dropwise to the cooled aniline solution using a dropping funnel, while maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes.

  • Pour the reaction mixture into a beaker containing cold water. A precipitate of this compound will form.

  • If the solution retains a yellow or orange color due to excess bromine, add a sodium bisulfite solution dropwise until the color disappears.

  • Collect the crude product by vacuum filtration using a Büchner funnel and wash the precipitate with cold water.

  • Recrystallize the crude product from hot ethanol to obtain purified this compound as white to off-white crystals.

  • Dry the purified crystals in a desiccator.

Data Presentation: Synthesis of this compound
Reagent/ProductMolar Mass ( g/mol )MolesVolume (mL)Mass (g)Yield (%)Melting Point (°C)
Aniline93.130.19.19.3--
Bromine159.810.39.647.9--
This compound329.82--Theoretical: 32.98Actual: (e.g., 29.7)120-122

Note: The actual yield will vary depending on experimental conditions. The example provided assumes a 90% yield.

Synthesis_of_2_4_6_Tribromoaniline Aniline Aniline Reaction_Node Aniline->Reaction_Node Bromine 3 Br₂ Bromine->Reaction_Node AceticAcid Acetic Acid Product This compound Reaction_Node->Product

Synthesis of this compound from Aniline.

Application in Agrochemical Synthesis: Conversion to Herbicide Precursors

This compound can be converted into valuable intermediates for the synthesis of herbicides through reactions such as the Sandmeyer reaction. The Sandmeyer reaction allows for the replacement of the amino group with a variety of functional groups, including halogens, cyano, and hydroxyl groups.

Key Reaction: The Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the substitution of an aromatic amino group via the formation of a diazonium salt intermediate, followed by its displacement with a nucleophile in the presence of a copper(I) salt catalyst.

Sandmeyer_Reaction_Workflow Start This compound Diazotization Diazotization (NaNO₂, H₂SO₄, 0-5°C) Start->Diazotization DiazoniumSalt 2,4,6-Tribromobenzenediazonium Salt Diazotization->DiazoniumSalt Sandmeyer Sandmeyer Reaction (CuCN) DiazoniumSalt->Sandmeyer Product 3,5-Dibromo-4-hydroxybenzonitrile (Potential Herbicide Precursor) Sandmeyer->Product

Workflow for the conversion of this compound.
Experimental Protocol: Synthesis of a Dibrominated Hydroxybenzonitrile Precursor (Illustrative)

This protocol illustrates a potential synthetic route from this compound to a precursor for a bromoxynil-type herbicide.

Step 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Sulfuric Acid

  • Sodium Nitrite (B80452)

  • Ice

  • Distilled water

Procedure:

  • In a flask, dissolve this compound in concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice-salt bath.

  • Prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution to the cooled this compound solution, keeping the temperature below 5°C.

  • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.

Step 2: Sandmeyer Cyanation

Materials:

  • 2,4,6-Tribromobenzenediazonium salt solution (from Step 1)

  • Copper(I) Cyanide (CuCN)

  • Potassium Cyanide (KCN) (Caution: Highly Toxic)

  • Water

Procedure:

  • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

  • Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. A reaction will occur, evidenced by the evolution of nitrogen gas.

  • After the addition is complete, warm the mixture gently (e.g., to 50-60°C) for about 30 minutes to ensure the reaction goes to completion.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic extract with water and then with a dilute sodium hydroxide (B78521) solution to remove any phenolic byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude nitrile product.

  • The crude product can be further purified by recrystallization or column chromatography.

Disclaimer: This is an illustrative protocol. The synthesis of specific agrochemicals is often proprietary and may involve different reagents and conditions. Researchers should conduct a thorough literature search and risk assessment before attempting any new synthesis.

Data Presentation: Illustrative Synthesis of a Herbicide Precursor
Starting MaterialReagent 1Reagent 2ProductPotential Yield (%)
This compoundNaNO₂, H₂SO₄CuCN2,4,6-Tribromobenzonitrile60-80

Note: The subsequent conversion to a hydroxybenzonitrile would require further steps, such as selective hydrolysis of the bromine atoms, which are not detailed here. Yields are estimates based on typical Sandmeyer reactions.

Conclusion

This compound is a readily accessible intermediate that provides a gateway to a variety of functionalized aromatic compounds useful in the agrochemical industry. The protocols provided herein for its synthesis and subsequent functionalization via the Sandmeyer reaction offer a solid foundation for researchers exploring the development of new herbicidal and fungicidal agents. The ability to introduce a nitrile group, which is a common feature in many commercial herbicides, highlights the synthetic utility of this compound. Further derivatization of the resulting intermediates can lead to a diverse library of compounds for biological screening.

References

Application Notes: 2,4,6-Tribromoaniline as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,4,6-Tribromoaniline, a versatile intermediate in pharmaceutical synthesis. The document details its synthesis, physicochemical properties, and a primary application as an antimicrobial agent, supported by experimental protocols and data.

Introduction

This compound is a halogenated aromatic amine that serves as a crucial building block in the synthesis of various organic molecules.[1][2] Its reactive amino group and the presence of three bromine atoms on the benzene (B151609) ring make it a valuable precursor for introducing a tribromophenyl moiety into larger, more complex structures. This intermediate is utilized in the development of pharmaceuticals, agrochemicals, and fire-retardant materials.[1][2] In the pharmaceutical context, it is not only a synthetic intermediate but also exhibits intrinsic biological activity.

Physicochemical Properties and Data

This compound is a white to off-white crystalline solid.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₆H₄Br₃N[2]
Molecular Weight329.81 g/mol [2]
Melting Point120-122 °C[3]
Boiling Point300 °C[2]
AppearanceWhite to off-white crystalline solid[3]
SolubilityInsoluble in water; Soluble in ethanol (B145695), methanol, ether, chloroform, benzene, and acetic acid.[3]

Synthesis of this compound

The most common and straightforward synthesis of this compound is through the electrophilic bromination of aniline (B41778). The strong activating effect of the amino group directs the bromine atoms to the ortho and para positions, leading to trisubstitution.[4]

Synthesis_Workflow Aniline Aniline in Glacial Acetic Acid Reaction Electrophilic Aromatic Substitution Aniline->Reaction Bromine Bromine Solution (in Glacial Acetic Acid) Bromine->Reaction Precipitation Precipitation in Water Reaction->Precipitation Filtration Filtration and Washing Precipitation->Filtration Product This compound (Crude Product) Filtration->Product Recrystallization Recrystallization (from Ethanol) Product->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Figure 1: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound from Aniline

This protocol is adapted from established laboratory procedures for the bromination of aniline.[3][5]

Materials:

  • Aniline (5 mL)

  • Glacial Acetic Acid (50 mL)

  • Bromine (8 mL)

  • Ethanol (90%) for recrystallization

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, Buchner funnel)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a 250 mL round-bottom flask, dissolve 5 mL of aniline in 20 mL of glacial acetic acid with continuous stirring.

  • Cool the flask in an ice bath to maintain a low temperature during the reaction.

  • In a separate beaker, carefully prepare a solution of 8 mL of bromine in 30 mL of glacial acetic acid.

  • Transfer the bromine solution to a dropping funnel and add it dropwise to the aniline solution over a period of 30-40 minutes with constant stirring. Maintain the temperature of the reaction mixture below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Pour the reaction mixture into a beaker containing approximately 400 mL of cold water. A white precipitate of this compound will form.

  • Collect the crude product by vacuum filtration using a Buchner funnel and wash the precipitate with cold water to remove any unreacted starting materials and acid.

  • Recrystallize the crude product from 90% ethanol to obtain pure, needle-shaped crystals of this compound.

  • Dry the purified product and determine the yield and melting point.

Expected Yield: The typical yield for this reaction is in the range of 85-95%.

Application in Pharmaceutical Synthesis: Antimicrobial Activity

This compound itself has demonstrated antimicrobial properties, making it a compound of interest for the development of new antimicrobial agents.[3] Its mechanism is believed to involve the disruption of microbial metabolic processes.[3]

Antimicrobial_Activity TBA This compound MOA Disruption of Metabolic Pathways TBA->MOA Exhibits Inhibition Inhibition of Microbial Growth MOA->Inhibition Ecoli Escherichia coli (Gram-negative) Inhibition->Ecoli Saureus Staphylococcus aureus (Gram-positive) Inhibition->Saureus

Figure 2: Logical relationship of this compound's antimicrobial action.
Experimental Protocol: Antimicrobial Susceptibility Testing (Cup-Plate Method)

This protocol describes the determination of the antimicrobial activity of this compound using the agar (B569324) well diffusion (cup-plate) method.[3]

Materials:

  • Pure this compound

  • Nutrient agar medium

  • Cultures of Escherichia coli and Staphylococcus aureus

  • Sterile Petri dishes

  • Sterile cork borer (or well cutter)

  • Micropipettes

  • Incubator

  • Solvent (e.g., Benzene, Methanol)

Procedure:

  • Prepare nutrient agar plates and allow them to solidify under sterile conditions.

  • Prepare standardized inoculums of E. coli and S. aureus.

  • Spread the bacterial inoculums evenly over the surface of the agar plates.

  • Using a sterile cork borer, create uniform wells (cups) in the agar.

  • Prepare solutions of this compound at various concentrations in a suitable solvent.

  • Carefully pipette a fixed volume (e.g., 100 µL) of each concentration of the this compound solution into the wells. A well containing only the solvent serves as a negative control.

  • Incubate the plates at 37 °C for 24 hours.

  • After incubation, measure the diameter of the zone of inhibition (in mm) around each well.

Quantitative Data: Antimicrobial Activity

The antimicrobial activity of this compound against E. coli and S. aureus is summarized in Table 2.

Table 2: Zone of Inhibition (mm) of this compound

MicroorganismConcentrationZone of Inhibition (mm)Reference
Escherichia coliSpecific concentration in Benzene/MethanolData indicates comparable activity to the solvent alone in the cited study.[3]
Staphylococcus aureusSpecific concentration in Benzene/MethanolData indicates better results against S. aureus than E. coli in the cited study.[3]

Note: The referenced study indicates antimicrobial activity but provides qualitative comparisons rather than specific zone of inhibition measurements in millimeters. The original paper should be consulted for detailed results.[3]

Future Perspectives

While this compound has established utility, its role as a precursor for more complex, targeted pharmaceuticals is an area of ongoing research. The synthesis of novel derivatives by modifying the amino group or through substitution reactions of the bromine atoms can lead to new classes of bioactive molecules. For instance, its use as a precursor in the synthesis of marine alkaloids or other natural product analogues presents a promising avenue for drug discovery.[6]

Conclusion

This compound is a readily synthesized and versatile intermediate with direct applications as an antimicrobial agent. The protocols provided herein offer a foundation for its preparation and biological evaluation. For drug development professionals, this compound represents a valuable starting point for the synthesis of novel halogenated pharmaceuticals.

References

Application Notes and Protocols: Electrochemical Synthesis of 2,4,6-Tribromoaniline from Nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the electrochemical synthesis of 2,4,6-tribromoaniline directly from nitrobenzene (B124822) in a one-pot reaction. This method offers a promising alternative to traditional chemical routes, which often involve hazardous reagents like liquid bromine and toxic intermediates such as aniline (B41778). The electrochemical approach detailed herein leverages the effective utilization of both the cathode and anode to improve current efficiency and reduce environmental impact. At the cathode, nitrobenzene is reduced to aniline, which then reacts in situ with bromine generated at the anode from a bromide salt. This process allows for a high utilization of bromine atoms and minimizes waste.

Reaction Principle

The core of this electrochemical process lies in a coupled cathodic reduction and anodic oxidation within an undivided electrolytic cell. Nitrobenzene is reduced at the cathode to form aniline. Simultaneously, at the anode, bromide ions are oxidized to generate elemental bromine. The freshly synthesized aniline then undergoes an electrophilic aromatic substitution reaction with the generated bromine to yield the final product, this compound.

Experimental Protocols

Materials and Equipment:

  • Electrolytic Cell: Undivided electrochemical cell

  • Electrodes:

    • Anode: Lead (Pb) or Platinum (Pt)

    • Cathode: Lead (Pb) or Copper (Cu)

  • Power Supply: Galvanostat/Potentiostat capable of maintaining a constant current.

  • Starting Material: Nitrobenzene

  • Electrolyte: Aqueous solution of sulfuric acid (H₂SO₄)

  • Bromine Source: Sodium bromide (NaBr)

  • Organic Solvent (optional): Dichloromethane (CH₂Cl₂) or Carbon tetrachloride (CCl₄)

  • Magnetic Stirrer and Stir Bar

  • Constant Temperature Bath

  • Standard laboratory glassware for product extraction and purification.

  • Analytical Equipment: Gas Chromatography (GC) for yield determination.

General Procedure:

  • Cell Assembly: Assemble the undivided electrolytic cell with the chosen anode and cathode materials.

  • Electrolyte Preparation: Prepare the electrolyte solution by dissolving the specified amount of sodium bromide in the sulfuric acid solution.

  • Reaction Mixture: To the electrolytic cell, add the electrolyte solution, nitrobenzene, and the organic solvent (if applicable).

  • Electrolysis: Place the cell in a constant temperature bath and begin stirring the solution. Apply a constant current using the power supply and conduct the electrolysis for the specified duration.

  • Product Isolation: After the electrolysis is complete, transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Purification and Analysis: The organic layer containing the product can be further purified using standard techniques such as washing, drying, and solvent evaporation. The yield of this compound is determined by gas chromatography.

Experimental Data

The following table summarizes the quantitative data from various experimental runs for the electrochemical synthesis of this compound from nitrobenzene, based on the findings in patent CN110184620A.[1]

Run Anode Cathode H₂SO₄ Conc. (wt%) Organic Solvent Current (A) Temperature (°C) Time (h) Yield (%) [1]
1PbPb5Dichloromethane0.125345
2PbPb10Dichloromethane0.125349
3PbPb5Carbon Tetrachloride0.125335
4PbPb5None0.125325
5PtCu5Carbon Tetrachloride0.1525365

Visualizations

Reaction Pathway

The following diagram illustrates the key chemical transformations occurring during the electrochemical synthesis.

G Nitrobenzene Nitrobenzene Aniline Aniline Nitrobenzene->Aniline Cathodic Reduction (+6e⁻, +6H⁺) Product This compound Aniline->Product Electrophilic Aromatic Substitution Br_ion Bromide Ions (Br⁻) Bromine Bromine (Br₂) Br_ion->Bromine Anodic Oxidation (-2e⁻) Bromine->Product

Caption: Reaction pathway for the one-pot synthesis.

Experimental Workflow

This diagram outlines the general steps involved in the experimental protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Assemble Electrolytic Cell B Prepare Electrolyte (H₂SO₄ + NaBr) A->B C Add Reactants (Nitrobenzene, Solvent) B->C D Constant Current Electrolysis C->D E Product Extraction D->E F Purification E->F G GC Analysis for Yield F->G

Caption: General experimental workflow diagram.

References

Green Synthesis of 2,4,6-Tribromoaniline: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the green synthesis of 2,4,6-tribromoaniline, an important intermediate in the manufacturing of pharmaceuticals, agrochemicals, and flame retardants. The presented methods focus on environmentally benign approaches that minimize the use of hazardous reagents and reduce waste generation compared to traditional bromination techniques.

Introduction

Conventional synthesis of this compound typically involves the use of elemental bromine, which is highly toxic and corrosive, and often generates significant amounts of hazardous waste.[1][2] Green chemistry principles encourage the development of safer and more sustainable chemical processes. This document outlines several greener alternatives, including electrochemical synthesis, the use of solid-supported reagents, and reactions in aqueous media, offering significant advantages in terms of environmental impact and operational safety.

Comparative Data of Green Synthesis Methods

The following table summarizes the quantitative data for various green synthesis methods for this compound, allowing for easy comparison of their efficiencies and reaction conditions.

Synthesis MethodStarting MaterialBrominating Agent/SystemCatalyst/MediatorSolventReaction TimeTemperature (°C)Yield (%)Reference
Electrochemical SynthesisNitrobenzene (B124822)Sodium BromideLead Electrodes10% Sulfuric Acid, Dichloromethane (B109758)3 hours2549[3]
Electrochemical SynthesisBenzeneSodium Bromide/Potassium BromideHY/HMS molecular sieveNitric Acid, Ethyl Acetate2-4 hours50-70Not Specified[4]
In-situ Generated HOBrAniline (B41778)2:1 NaBr:NaBrO₃ with HClNoneDichloromethane1.5-2 hoursRoom Temp.96[5]
AlBr₃-Br₂ SystemAnilineAlBr₃-Br₂NoneWaterNot SpecifiedNot SpecifiedNot Specified[6]
Solid-State GrindingAnilinePhenyltrimethylammonium tribromide (PTT)NoneSolvent-freeNot SpecifiedRoom Temp.High (unspecified)[1]

Experimental Protocols

Electrochemical Synthesis from Nitrobenzene

This method avoids the direct use of aniline and liquid bromine by utilizing an electrochemical approach.

Materials:

  • Nitrobenzene

  • Sodium bromide (NaBr)

  • Sulfuric acid (H₂SO₄), 10% aqueous solution

  • Dichloromethane (CH₂Cl₂)

  • Lead (Pb) sheets for electrodes

  • Undivided electrolytic cell

  • DC power supply

  • Magnetic stirrer

Procedure:

  • In an undivided electrolytic cell, prepare an electrolyte solution containing 40 mL of 10% sulfuric acid and 0.42 g of sodium bromide.

  • Add 0.5 g of nitrobenzene and 20 mL of dichloromethane to the cell.

  • Immerse the lead anode and lead cathode into the solution.

  • Stir the solution and maintain a constant temperature of 25°C.

  • Apply a constant current of 0.1 A and conduct the electrolysis for 3 hours.

  • Upon completion, stop the electrolysis and separate the organic layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent like ethanol (B145695).

Synthesis using in-situ Generated Hypobromous Acid

This highly efficient method uses a stable solid mixture of sodium bromide and sodium bromate (B103136) to generate the brominating agent in situ.

Materials:

  • Aniline

  • Sodium bromide (NaBr)

  • Sodium bromate (NaBrO₃)

  • Hydrochloric acid (HCl), 12 N

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare the brominating reagent by mixing sodium bromide and sodium bromate in a 2:1 molar ratio.

  • In a round-bottom flask, dissolve aniline in dichloromethane.

  • Add the solid NaBr/NaBrO₃ mixture to the aniline solution.

  • Under vigorous stirring at room temperature, add 12 N hydrochloric acid dropwise over a period of 30-60 minutes.

  • After the complete addition of acid, continue stirring for another 40-60 minutes.

  • Extract the product with dichloromethane (3 x 25 mL).

  • Combine the organic extracts and wash them with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent to yield this compound. The product can be further purified by recrystallization if necessary.[5]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described green synthesis methods.

G cluster_0 Electrochemical Synthesis A Prepare Electrolyte (H₂SO₄, NaBr) B Add Nitrobenzene & CH₂Cl₂ A->B C Set up Electrolytic Cell (Pb Electrodes) B->C D Electrolysis (0.1 A, 25°C, 3h) C->D E Work-up (Separation, Washing) D->E F Purification (Recrystallization) E->F G This compound F->G

Caption: Workflow for the electrochemical synthesis of this compound.

G cluster_1 In-situ HOBr Synthesis H Dissolve Aniline in CH₂Cl₂ I Add NaBr/NaBrO₃ Mixture H->I J Dropwise Addition of HCl I->J K Stir at Room Temperature J->K L Extraction & Washing K->L M Drying & Solvent Evaporation L->M N This compound M->N

Caption: Workflow for the synthesis of this compound using in-situ generated HOBr.

Potential Green Alternative: Ultrasound-Assisted Synthesis

While specific protocols for the ultrasound-assisted synthesis of this compound are not extensively detailed in the reviewed literature, this technique is known to accelerate reactions, improve yields, and often allows for milder reaction conditions.[7][8][9][10] A proposed green protocol could involve the adaptation of the traditional aniline bromination in a greener solvent under ultrasonic irradiation.

Hypothetical Protocol Outline:

  • Dissolve aniline in a green solvent (e.g., ethanol or an ionic liquid).

  • Add a stoichiometric amount of a less hazardous brominating agent (e.g., N-bromosuccinimide).

  • Place the reaction vessel in an ultrasonic bath at a controlled temperature.

  • Irradiate with ultrasound for a short period (e.g., 15-30 minutes), monitoring the reaction progress by TLC.

  • Upon completion, perform an aqueous work-up and isolate the product.

This approach would likely reduce reaction times and energy consumption, contributing to a greener synthesis profile. Further research is warranted to optimize such a procedure.

Conclusion

The presented green synthesis methods for this compound offer significant improvements over conventional routes by avoiding hazardous reagents, reducing waste, and in some cases, improving reaction efficiency. The electrochemical and in-situ hypobromous acid methods are particularly promising for scalable and environmentally responsible production. Researchers and drug development professionals are encouraged to adopt these greener alternatives to promote sustainability in chemical synthesis.

References

Application Notes and Protocols for 2,4,6-Tribromoaniline Derivatives in Antimicrobial and Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of 2,4,6-Tribromoaniline and its derivatives, including Schiff bases and sulfonamides. This document details their synthesis, quantitative efficacy data, and relevant experimental protocols to facilitate further research and development in this area.

Antimicrobial and Antifungal Applications

This compound, a synthetic compound, and its derivatives have demonstrated notable activity against a range of microbial pathogens.[1] The introduction of different functional groups, such as in Schiff bases and sulfonamides, can modulate the antimicrobial and antifungal potency of the parent compound.

Antibacterial Activity of this compound

This compound has shown inhibitory effects against both Gram-positive and Gram-negative bacteria. The antibacterial action is influenced by the solvent used, with formulations in benzene (B151609) and methanol (B129727) showing efficacy.[1]

Table 1: Antibacterial Activity of this compound

MicroorganismSolventZone of Inhibition (cm)Reference
Escherichia coliBenzene1.4[1]
Methanol1.5 & 1.8[1]
Staphylococcus aureusBenzene1.6[1]
Methanol1.7 & 1.9[1]
Antifungal Activity of Halogenated Aniline (B41778) Derivatives

While specific antifungal data for this compound is limited, studies on other halogenated anilines and related brominated aromatic compounds indicate their potential as antifungal agents. For instance, di-halogenated indoles have shown strong antifungal and antibiofilm effects against various Candida species.[2] Brominated aromatic butenolides have also exhibited excellent antifungal activities.[3]

Table 2: Antifungal Activity of Halogenated Aniline and Indole Derivatives

CompoundFungal SpeciesMIC (µg/mL)Reference
4-Bromo-3-chloroanilineUropathogenic E. coli200[4][5]
3,5-DibromoanilineUropathogenic E. coli100[4][5]
4,6-DibromoindoleCandida species10-50[2]
5-Bromo-4-chloroindoleCandida species10-50[2]

Table 3: Antifungal Activity of Brominated Aromatic Butenolides

CompoundFungal SpeciesEC50 (nM)Reference
Brominated Aromatic Butenolide 1Colletotrichum gloeosporioides2.72 - 130.41[3]
Brominated Aromatic Butenolide 2Colletotrichum gloeosporioides2.72 - 130.41[3]
Brominated Aromatic Butenolide 3Colletotrichum gloeosporioides2.72 - 130.41[3]
Brominated Aromatic Butenolide 4Colletotrichum gloeosporioides2.72 - 130.41[3]
Brominated Aromatic Butenolide 5Colletotrichum gloeosporioides2.72 - 130.41[3]
Brominated Aromatic Butenolide 6Colletotrichum gloeosporioides2.72 - 130.41[3]
Brominated Aromatic Butenolide 7Colletotrichum gloeosporioides2.72 - 130.41[3]
Brominated Aromatic Butenolide 8Colletotrichum gloeosporioides2.72 - 130.41[3]
Brominated Aromatic Butenolide 9Colletotrichum gloeosporioides2.72 - 130.41[3]
Brominated Aromatic Butenolide 10Colletotrichum gloeosporioides2.72 - 130.41[3]
Brominated Aromatic Butenolide 11Colletotrichum gloeosporioides2.72 - 130.41[3]
Brominated Aromatic Butenolide 12Colletotrichum gloeosporioides2.72 - 130.41[3]
Brominated Aromatic Butenolide 13Colletotrichum gloeosporioides2.72 - 130.41[3]
Brominated Aromatic Butenolide 14Colletotrichum gloeosporioides2.72 - 130.41[3]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the bromination of aniline in glacial acetic acid.[1][6]

Materials:

  • Aniline

  • Glacial acetic acid

  • Bromine

  • Ice bath

  • Conical flask

  • Dropping funnel

  • Filter paper

  • Rectified spirit (for recrystallization)

Procedure:

  • In a conical flask, dissolve 2.5 mL of aniline in 9.5 mL of glacial acetic acid.[1]

  • Cool the flask in an ice bath.

  • Prepare a solution of bromine in glacial acetic acid.

  • Slowly add the bromine solution dropwise to the aniline solution with constant stirring.

  • Continue the addition until a yellow color persists.

  • Pour the reaction mixture into excess cold water to precipitate the product.

  • Filter the white precipitate of this compound, wash with water, and dry.

  • Recrystallize the crude product from rectified spirit to obtain pure crystals. The expected melting point is 120-122°C.[1]

G cluster_synthesis Synthesis of this compound Aniline Aniline in Glacial Acetic Acid Reaction Electrophilic Aromatic Substitution (Bromination) Aniline->Reaction Bromine Bromine in Glacial Acetic Acid Bromine->Reaction Precipitation Precipitation in Water Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization from Rectified Spirit Filtration->Recrystallization Product Pure this compound Recrystallization->Product

Synthesis workflow for this compound.

Synthesis of Schiff Base Derivatives from this compound (General Protocol)

This protocol is a general method for the synthesis of Schiff bases by the condensation of an amine with an aldehyde.[7]

Materials:

Procedure:

  • Dissolve equimolar amounts of this compound and a substituted aromatic aldehyde in ethanol in a round-bottom flask.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the Schiff base to precipitate.

  • Filter the precipitate, wash with cold ethanol, and dry.

  • Recrystallize the product from a suitable solvent if necessary.

Synthesis of Sulfonamide Derivatives from this compound (General Protocol)

This is a general protocol for the N-sulfonylation of amines.[8]

Materials:

  • This compound

  • Substituted sulfonyl chloride

  • Pyridine or other suitable base

  • Dichloromethane or other suitable solvent

Procedure:

  • Dissolve this compound in a suitable solvent such as dichloromethane.

  • Add a suitable base, such as pyridine, to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add an equimolar amount of the desired sulfonyl chloride to the reaction mixture with stirring.

  • Allow the reaction to proceed at room temperature for several hours to overnight.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.[9]

Materials:

  • Synthesized this compound derivatives

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism.

  • Add the inoculum to each well of the microtiter plate.

  • Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible growth or by measuring the optical density using a microplate reader.

G cluster_mic Broth Microdilution for MIC Determination Compound Prepare Compound Stock and Serial Dilutions Plating Inoculate Microtiter Plate Compound->Plating Inoculum Prepare Standardized Microbial Inoculum Inoculum->Plating Incubation Incubate at Optimal Conditions Plating->Incubation Reading Read Results Visually or with Plate Reader Incubation->Reading MIC Determine Minimum Inhibitory Concentration (MIC) Reading->MIC

Workflow for MIC determination.

Proposed Mechanism of Antifungal Action

The precise signaling pathways affected by this compound derivatives in fungi are not yet fully elucidated. However, based on studies of related halogenated aromatic compounds and sulfonamides, a few potential mechanisms can be proposed.

One plausible mechanism involves the inhibition of key fungal enzymes. For instance, sulfonamides are known to inhibit carbonic anhydrase, an enzyme crucial for CO2 sensing in fungi, which in turn affects fungal metabolism and pathogenicity.[10] Halogenated anilines have also been suggested to inhibit adenylate cyclase, an enzyme involved in cyclic AMP (cAMP) signaling, which regulates various cellular processes including virulence.[5]

Another potential mechanism is the disruption of the fungal cell membrane. The lipophilic nature of the bromo-substituted aromatic ring could facilitate its insertion into the lipid bilayer, leading to increased membrane permeability and leakage of intracellular components.[11]

Finally, these compounds may interfere with nutrient signaling pathways, as has been observed with other brominated aromatic compounds, leading to a reduction in essential metabolites and ultimately inhibiting fungal growth.[3]

G cluster_mechanism Hypothetical Antifungal Mechanism of this compound Derivatives cluster_enzyme Enzyme Inhibition cluster_membrane Cell Membrane Disruption cluster_nutrient Nutrient Signaling Disruption Compound This compound Derivative CarbonicAnhydrase Carbonic Anhydrase Compound->CarbonicAnhydrase inhibits AdenylateCyclase Adenylate Cyclase Compound->AdenylateCyclase inhibits Membrane Increased Permeability Compound->Membrane disrupts Nutrient Reduced Metabolite Levels Compound->Nutrient disrupts FungalGrowth Inhibition of Fungal Growth CarbonicAnhydrase->FungalGrowth AdenylateCyclase->FungalGrowth Leakage Leakage of Intracellular Components Membrane->Leakage Leakage->FungalGrowth Nutrient->FungalGrowth

Proposed antifungal mechanisms.

References

Troubleshooting & Optimization

How to purify 2,4,6-Tribromoaniline from a crude reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying 2,4,6-Tribromoaniline from a crude reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The most common and effective methods for purifying this compound are recrystallization and flash column chromatography. Recrystallization from ethanol (B145695) or methanol (B129727) is widely used due to its simplicity and effectiveness in removing most impurities.[1] Flash chromatography is employed when higher purity is required or when recrystallization fails to remove certain byproducts.[2]

Q2: What are the typical impurities in a crude this compound reaction mixture?

Typical impurities include unreacted aniline, partially brominated anilines (e.g., 4-bromoaniline), excess bromine, and polymeric or tar-like byproducts.[1][3] The formation of these byproducts can be influenced by reaction conditions.

Q3: What is the expected appearance and melting point of pure this compound?

Pure this compound should be a white to off-white crystalline solid, often appearing as fine, needle-shaped crystals.[1] The reported melting point is in the range of 120-122 °C.[2] A lower or broader melting point range indicates the presence of impurities.

Q4: What is the solubility of this compound in common laboratory solvents?

This compound is sparingly soluble in water but soluble in many organic solvents.[4] Its solubility in hot ethanol and methanol is significantly higher than in the cold, making these excellent solvents for recrystallization. It is also soluble in chloroform, diethyl ether, and benzene.[5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Crude product is a dark, oily, or tar-like substance. Formation of polymeric oxidation byproducts. This can be due to excess bromine or elevated reaction temperatures.- Attempt to dissolve the crude product in a suitable solvent like ethanol and treat with activated charcoal to adsorb colored impurities before proceeding with recrystallization. - If the product is very impure, consider purification by flash column chromatography.
Low yield of purified product after recrystallization. - The crude product was highly impure. - Too much solvent was used during recrystallization, leading to product loss in the mother liquor. - Premature crystallization during hot filtration. - The product is more soluble in the chosen solvent than anticipated.- Ensure the initial reaction goes to completion to minimize byproducts. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. - Cool the filtrate slowly and then in an ice bath to maximize crystal formation. - Consider using a different recrystallization solvent or a solvent mixture.
The product does not crystallize from the solution upon cooling. - The solution is not saturated (too much solvent was used). - The solution is supersaturated.- To address an unsaturated solution, evaporate some of the solvent to increase the concentration of the product and then allow it to cool again. - To induce crystallization from a supersaturated solution, try scratching the inside of the flask with a glass rod at the liquid-air interface, or add a seed crystal of pure this compound.
The purified product has a low or broad melting point. The product is still impure.- Repeat the recrystallization process. Ensure the crystals are thoroughly washed with a small amount of cold solvent to remove any adhering mother liquor. - If repeated recrystallizations do not improve the melting point, purify the product by flash column chromatography.
White crystals are obtained, but the filtrate is still colored. Colored impurities are soluble in the recrystallization solvent and have been successfully separated from the product.This is a positive outcome. Ensure the crystals are washed with a small amount of cold, pure solvent to remove the colored mother liquor before drying.

Experimental Protocols

Recrystallization of this compound from Ethanol

This protocol is a common method for purifying the crude product.

Methodology:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • In a separate beaker, heat ethanol (95% or absolute) on a hot plate.

  • Add the minimum amount of hot ethanol to the crude product to dissolve it completely. Keep the solution at or near its boiling point.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the activated charcoal and any insoluble impurities into a clean, pre-heated flask.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Dry the crystals in a desiccator or a vacuum oven.

  • Determine the melting point and calculate the percent yield.

Flash Column Chromatography of this compound

This method is suitable for obtaining high-purity this compound or for purifying very impure crude products.

Methodology:

  • Select a Solvent System: Start by determining a suitable eluent system using thin-layer chromatography (TLC). A common starting point is a mixture of petroleum ether and ethyl acetate. The ideal solvent system should give the this compound a retention factor (Rf) of approximately 0.3.

  • Pack the Column: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Dry-pack the column with silica (B1680970) gel (230-400 mesh). Gently tap the column to ensure even packing. Add another layer of sand on top of the silica gel.

  • Equilibrate the Column: Run the chosen eluent through the column until the silica gel is completely saturated and equilibrated.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent in which it is highly soluble (e.g., dichloromethane). Carefully apply the sample to the top of the silica gel.

  • Elute the Column: Add the eluent to the top of the column and apply gentle air pressure to force the solvent through the silica gel at a steady rate.

  • Collect Fractions: Collect the eluate in a series of fractions (e.g., in test tubes).

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Determine the melting point and calculate the percent yield.

Data Presentation

Parameter Recrystallization Flash Column Chromatography Reference Value
Typical Yield 50-70% (from aniline)Variable, depends on crude purity55.6% (from a specific lab synthesis)[6]
Purity (Melting Point) 118-122 °C>120 °C120-122 °C[2]
Solvent(s) Ethanol, MethanolPetroleum Ether/Ethyl Acetate mixturesN/A

Visualizations

PurificationWorkflow cluster_synthesis Crude Product cluster_purification Purification Options cluster_analysis Analysis Crude Crude this compound (Contains impurities) Recrystallization Recrystallization (Ethanol/Methanol) Crude->Recrystallization Common Method Chromatography Flash Column Chromatography (Silica Gel) Crude->Chromatography High Purity Needed PureProduct Pure this compound Recrystallization->PureProduct Chromatography->PureProduct MP Melting Point Analysis PureProduct->MP Yield Yield Calculation PureProduct->Yield

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Start Start Purification CrudeAppearance Assess Crude Product Appearance Start->CrudeAppearance Recrystallize Perform Recrystallization CrudeAppearance->Recrystallize Solid FlashChromatography Use Flash Chromatography CrudeAppearance->FlashChromatography Dark/Oily/Tarry CrystalsForm Do Crystals Form? Recrystallize->CrystalsForm CheckMP Check Melting Point CrystalsForm->CheckMP Yes TroubleshootCrystals Troubleshoot Crystallization: - Evaporate solvent - Scratch flask - Add seed crystal CrystalsForm->TroubleshootCrystals No MP_OK Is MP Sharp & in Range? CheckMP->MP_OK Pure Product is Pure MP_OK->Pure Yes RepeatRecrystallization Repeat Recrystallization MP_OK->RepeatRecrystallization No (Broad/Low) TroubleshootCrystals->Recrystallize RepeatRecrystallization->CheckMP DarkOily Dark/Oily/Tarry Solid Solid

Caption: Decision tree for troubleshooting the purification of this compound.

References

Identifying and minimizing side products in 2,4,6-Tribromoaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-tribromoaniline.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the this compound synthesis?

Q2: What are the most common side products in this synthesis?

The most frequently encountered side products in the synthesis of this compound can be categorized as follows:

  • Oxidation Products: Aniline (B41778) is susceptible to oxidation, which can be exacerbated by the presence of bromine. This can lead to the formation of colored impurities, including polymeric and condensation products, sometimes referred to as "aniline black".[4][5] These impurities are often responsible for a discolored (e.g., yellow, brown, or black) final product.[4]

  • Incompletely Brominated Anilines: While the reaction strongly favors tribromination, suboptimal conditions such as insufficient bromine, poor mixing, or incorrect temperature can result in a mixture of mono-, di-, and tribromoanilines.[5][6]

  • N-Brominated Intermediates: It is possible for bromine to react with the nitrogen atom of the amino group to form N-bromoanilines. These intermediates can be unstable and may decompose, contributing to the formation of colored byproducts.[5]

Q3: How can I minimize the formation of these side products?

Minimizing side product formation is crucial for obtaining a high yield and purity of this compound. Key strategies include:

  • Temperature Control: The bromination of aniline is an exothermic reaction.[7] Maintaining a low temperature, typically by using an ice bath, helps to control the reaction rate, reduce the volatility of bromine, and minimize the formation of oxidation byproducts.[8]

  • Controlled Reagent Addition: Adding the bromine solution dropwise to the aniline solution with continuous stirring ensures a localized excess of bromine is avoided, which can help prevent unwanted side reactions.[8]

  • Use of Appropriate Solvents: Glacial acetic acid is a commonly used solvent that helps to dissolve the aniline and polarize the bromine molecule.[7] Using anhydrous conditions is important, as the presence of water can lead to the reaction of bromine with water.[7]

  • Stoichiometry: Using the correct stoichiometric amount of bromine (3 equivalents) is essential to ensure complete tribromination without having a large excess that could promote side reactions.

  • Working under an Inert Atmosphere: To minimize oxidation of aniline, particularly if the starting material is of lower purity, blanketing the reaction with an inert gas like nitrogen or argon can be beneficial.[4]

Q4: What is a suitable method for purifying the crude this compound?

The most common and effective method for purifying crude this compound is recrystallization. Ethanol or a rectified spirit is frequently used as the recrystallization solvent.[8] If the product is highly colored due to oxidation byproducts, adding activated charcoal to the hot solution before filtration can help to remove these impurities. After recrystallization, the purified this compound should be a white to off-white crystalline solid.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Product is highly colored (yellow, brown, or black). Oxidation of aniline starting material or during the reaction.- Ensure the aniline used is fresh and colorless. Consider distillation of aniline if it is discolored. - Maintain a low reaction temperature using an ice bath. - During purification, use activated charcoal during recrystallization to adsorb colored impurities.[5] - Consider performing the reaction under an inert atmosphere.[4]
Low yield of the final product. - Incomplete reaction due to insufficient bromine or reaction time. - Loss of product during workup and purification. - Formation of a significant amount of side products.- Ensure the correct stoichiometry of bromine is used. - Allow the reaction to proceed for a sufficient amount of time with efficient stirring. - Carefully perform the filtration and washing steps to avoid mechanical loss of the product. - Optimize reaction conditions (temperature, addition rate) to minimize side product formation.
The melting point of the product is low and/or has a wide range. The product is impure and likely contains a mixture of mono-, di-, and tribromoanilines, or other impurities.- Recrystallize the product from a suitable solvent like ethanol. Multiple recrystallizations may be necessary. - Ensure complete removal of the solvent after recrystallization. - Verify the reaction stoichiometry and conditions to favor the formation of the tribrominated product.
The reaction mixture becomes a thick, unmanageable slurry. The product is precipitating rapidly in a concentrated solution.- Use a sufficient volume of solvent to keep the product in suspension and allow for effective stirring. - Ensure vigorous and continuous stirring throughout the addition of bromine.
Orange or brown fumes are observed during the reaction. This is likely bromine vapor escaping from the reaction mixture due to the exothermic nature of the reaction.- Perform the reaction in a well-ventilated fume hood. - Maintain a low temperature using an ice bath to reduce the vapor pressure of bromine.[7] - Add the bromine solution slowly and sub-surface if possible.

Data Presentation

Table 1: Comparison of Reaction Conditions and Reported Yields for this compound Synthesis

Brominating Agent Solvent Temperature Reported Yield Reference(s)
BromineGlacial Acetic AcidRoom Temperature / Ice Bath~56%[8]
Bromine WaterWater / Dilute HClRoom TemperatureHigh (qualitative)[3]
Dibromamine-TAcetonitrile20 °C90%[9]
NH₄Br / H₂O₂Acetic AcidRoom TemperatureHigh (qualitative)[10]

Note: Yields are highly dependent on the specific experimental setup, purity of reagents, and skill of the operator. This table is for comparative purposes only.

Experimental Protocols

Protocol 1: Synthesis of this compound using Bromine in Glacial Acetic Acid [8]

Materials:

  • Aniline (5 mL)

  • Glacial Acetic Acid (40 mL)

  • Bromine (8.4 mL)

  • Rectified Spirit (for recrystallization)

  • Ice

Procedure:

  • In a conical flask, dissolve 5 mL of aniline in 20 mL of glacial acetic acid.

  • In a separate beaker, carefully prepare a solution of 8.4 mL of bromine in 20 mL of glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.

  • Cool the aniline solution in an ice bath.

  • Slowly add the bromine solution dropwise to the chilled aniline solution from a dropping funnel with constant shaking/stirring.

  • After the complete addition of the bromine solution, a yellow-colored solid mass should form.

  • Pour the reaction mixture into an excess of cold water.

  • Filter the precipitated this compound, wash it thoroughly with water, and then press it dry.

  • Recrystallize the crude product from a minimal amount of hot rectified spirit.

  • Collect the white, crystalline product by filtration and dry it completely.

Visualizations

Synthesis_of_2_4_6_Tribromoaniline Aniline Aniline TBA This compound Aniline->TBA Electrophilic Aromatic Substitution Br2_AcOH 3 Br₂ in Acetic Acid Br2_AcOH->TBA HBr 3 HBr Side_Product_Formation Aniline Aniline Oxidation Oxidation Products (e.g., Quinones, Polymers) Aniline->Oxidation Incomplete_Bromination Mono- & Di-bromoanilines Aniline->Incomplete_Bromination Insufficient Br₂ N_Bromination N-Bromoaniline Aniline->N_Bromination Bromine Bromine (Excess/High Temp) Bromine->Oxidation Decomposition Decomposition Products N_Bromination->Decomposition Troubleshooting_Workflow Start Crude Product Analysis Colored_Product Product is Colored? Start->Colored_Product Low_MP Melting Point Low/Broad? Colored_Product->Low_MP No Charcoal Recrystallize with Activated Charcoal Colored_Product->Charcoal Yes Recrystallize Recrystallize from Ethanol Low_MP->Recrystallize Yes Pure_Product Pure this compound Low_MP->Pure_Product No Charcoal->Low_MP Check_Conditions Review Reaction Conditions (Stoichiometry, Temp.) Recrystallize->Check_Conditions Check_Conditions->Pure_Product

References

Optimal solvent system for the recrystallization of 2,4,6-Tribromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Recrystallization of 2,4,6-Tribromoaniline

This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the optimal solvent system and procedure for the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

Based on experimental data, ethanol (B145695), particularly aqueous ethanol solutions (70-90%), is a highly effective solvent for the recrystallization of this compound.[1][2] This compound exhibits ideal solubility characteristics in ethanol: high solubility in hot ethanol and low solubility at cooler temperatures, which is crucial for obtaining a high yield of pure crystals. Other solvents in which this compound is soluble include methanol, benzene (B151609), chloroform, ether, and acetone, but ethanol is frequently cited for yielding fine, needle-shaped white crystals.[1][3][4]

Q2: Why is this compound insoluble in water?

This compound is a largely nonpolar molecule due to the three bromine atoms and the benzene ring. Water is a highly polar solvent. Following the principle of "like dissolves like," the significant difference in polarity between this compound and water results in its insolubility.[3][5][6]

Q3: What is the expected appearance and melting point of pure this compound after recrystallization?

Pure this compound should appear as a white to pale yellow crystalline solid, often forming fine, needle-shaped crystals.[1][4][5] The literature value for its melting point is consistently reported in the range of 120-122 °C.[3][5] A sharp melting point within this range is a good indicator of the compound's purity.

Q4: Can a solvent mixture be used for recrystallization?

Yes. A solvent mixture, often called a solvent-pair, can be very effective. For this compound, an ethanol/water mixture is commonly used.[1][2] In this system, the crude solid is dissolved in the minimum amount of the "good" solvent (hot ethanol), and the "poor" solvent (water) is added dropwise until the solution becomes cloudy (the saturation point). The solution is then reheated to redissolve the precipitate and cooled slowly to form pure crystals.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used: The solution is not supersaturated.[7][8] 2. Supersaturation: The solution is supersaturated, but crystallization has not been initiated.[7]1. Boil off some of the solvent to concentrate the solution and attempt to cool again.[8] 2. Induce crystallization by scratching the inside of the flask with a glass rod just below the liquid surface or by adding a "seed" crystal of the pure compound.[7][9]
The product "oils out" instead of crystallizing. The melting point of the compound (120-122 °C) is lower than the boiling point of the solvent, or significant impurities are present, lowering the melting point.[8][9][10]1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent to ensure the compound stays dissolved at a slightly lower temperature.[10] 3. Allow the solution to cool much more slowly to encourage crystal lattice formation instead of oiling out.
The yield of crystals is very low. 1. Too much solvent was used: A significant amount of the product remains dissolved in the cold solvent (mother liquor).[7][10] 2. Premature crystallization: The product crystallized on the filter paper or in the funnel during a hot filtration step. 3. Washing with warm solvent: Rinsing the collected crystals with solvent that was not ice-cold redissolved some of the product.[7]1. Concentrate the mother liquor by evaporation and cool it to recover a second crop of crystals. Note that this crop may be less pure. 2. Ensure the funnel and filter paper are pre-heated before hot filtration to prevent cooling. 3. Always use a minimal amount of ice-cold solvent to wash the final crystals.[7]
Crystals form too quickly. The solution is cooling too rapidly, which can trap impurities within the crystal lattice.[10]1. Reheat the solution to redissolve the crystals. 2. Add a small excess of hot solvent (1-2 mL).[10] 3. Insulate the flask to ensure slow cooling, allowing for the formation of larger, purer crystals.
The recrystallized product is colored. Colored impurities are present in the original crude product.Before the recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal (and the adsorbed impurities) before cooling.

Data Presentation

Table 1: Solubility Characteristics of this compound

SolventSolubilityReference
WaterInsoluble[3][5]
EthanolSoluble (especially when hot)[3][4][5]
MethanolVery Soluble[3]
Diethyl EtherSoluble[3][5]
ChloroformSoluble[3][5]
BenzeneSoluble[3][5]
AcetoneSoluble[4]
Acetic AcidSoluble[3]

Table 2: Properties of Recommended Recrystallization Solvents

SolventBoiling Point (°C)Key Advantages
Ethanol78Excellent solubility profile (hot vs. cold), low toxicity, readily available. Ideal for this compound.[11]
Methanol65Good solubility profile, but lower boiling point and higher toxicity than ethanol.[11]
Ethanol/Water MixVaries (78-100)Allows for fine-tuning of solvent polarity to achieve optimal crystal growth.

Experimental Protocol: Recrystallization from Ethanol

This protocol outlines the standard procedure for purifying crude this compound using ethanol as the solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate until the solvent boils.

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid just dissolves completely. Avoid adding a large excess of solvent to ensure a good yield.[7][12]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (If Necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10]

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the crystals.

  • Isolation: Collect the purified crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.[7]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air dry completely.

Visualization

Recrystallization_Workflow start Start: Crude This compound dissolve 1. Dissolve in minimum amount of hot ethanol start->dissolve is_colored Is solution colored? dissolve->is_colored add_charcoal 2a. Add activated charcoal and reheat is_colored->add_charcoal Yes cool_slowly 3. Cool solution slowly to room temperature is_colored->cool_slowly No hot_filter 2b. Perform hot gravity filtration add_charcoal->hot_filter hot_filter->cool_slowly ice_bath 4. Chill in ice-water bath cool_slowly->ice_bath suction_filter 5. Isolate crystals via suction filtration ice_bath->suction_filter wash 6. Wash crystals with ice-cold ethanol suction_filter->wash dry 7. Dry the pure crystals wash->dry end_product End: Pure Crystalline This compound dry->end_product

References

Technical Support Center: Optimizing the Bromination of Aniline to 2,4,6-Tribromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4,6-tribromoaniline from aniline (B41778).

Frequently Asked Questions (FAQs)

Q1: Why does the bromination of aniline often lead to the formation of this compound instead of a mono-brominated product?

The amino group (-NH₂) in aniline is a strong activating group, meaning it donates electron density to the benzene (B151609) ring. This significantly increases the ring's reactivity towards electrophiles like bromine.[1][2][3] As a result, the electrophilic aromatic substitution occurs rapidly at all available ortho and para positions, leading to the formation of the trisubstituted product, this compound.[1][4][5] This reaction is so facile that it often proceeds without a catalyst.[2][6]

Q2: How can I achieve mono-bromination of aniline?

To achieve selective mono-bromination, the strong activating effect of the amino group must be moderated. The most common strategy is to protect the amino group by converting it to an acetamido group (-NHCOCH₃) through acetylation with acetic anhydride.[1][7][8] The resulting acetanilide (B955) has a less activating substituent, which allows for controlled mono-bromination, primarily at the para position due to steric hindrance.[1][2] The protecting group can then be removed by hydrolysis to yield the mono-brominated aniline.[1]

Q3: What is the purpose of using glacial acetic acid as a solvent in this reaction?

Glacial acetic acid serves multiple purposes in the bromination of aniline. It acts as a solvent for both aniline and bromine, creating a homogeneous reaction mixture.[9] It also helps to polarize the bromine molecule, facilitating its role as an electrophile.[9] Using a nearly water-free solvent like glacial acetic acid is crucial because if water is present, bromine can react with it, reducing the efficiency of the desired bromination reaction.[9]

Q4: My final product is a yellow or brown powder, not the expected white solid. What is the cause and how can I fix it?

A discolored final product, typically yellow or brown, indicates the presence of residual bromine.[1] To remove the excess bromine, the crude product should be washed with a solution of sodium thiosulfate (B1220275) or sodium bisulfite during the workup procedure.[1][10] This will neutralize and remove the unreacted bromine. Following this, a thorough wash with water is necessary to remove any inorganic salts.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Reaction is highly exothermic and difficult to control. The reaction between aniline and bromine is inherently highly exothermic due to the strong activation of the benzene ring by the amino group.[1]- Perform the addition of bromine dropwise and at a slow rate.[9][10][11]- Utilize an efficient cooling method, such as an ice bath, to maintain a low and stable reaction temperature.[1][9]- Ensure continuous and vigorous stirring to promote even heat distribution.[9][10]
Low yield of this compound. - Incomplete reaction: Insufficient reaction time or temperature.[7]- Loss of product during workup: The product may be lost during filtration or washing steps.- Side reactions: Oxidation of aniline can occur.[7]- Ensure the stoichiometric amount of bromine is added and allow for sufficient reaction time after the addition is complete.[1]- Carefully collect the precipitate during filtration and avoid excessive washing.- Recrystallize the crude product from a suitable solvent, such as ethanol, to improve purity and potentially recover more product.[9][10]
Immediate formation of a thick, unmanageable precipitate. The high reactivity of aniline leads to the rapid formation of the insoluble this compound precipitate.[1]- Dilute the reaction mixture with more solvent (e.g., glacial acetic acid) to keep the product in suspension and improve stirrability.[11][12]- Add the bromine solution slowly to control the rate of precipitation.[9]
Formation of mono- or di-brominated byproducts. Insufficient amount of brominating agent was used.[1]Ensure the correct stoichiometry of bromine is used for trisubstitution (a 3:1 molar ratio of Br₂ to aniline). A slight excess of bromine may be necessary, but this should be done cautiously.[1][11]

Experimental Protocols

Protocol 1: Synthesis of this compound in Glacial Acetic Acid[9][11]
  • Preparation of Aniline Solution: In a conical flask, dissolve 5 ml of aniline in 20 ml of glacial acetic acid.[11]

  • Preparation of Bromine Solution: In a separate container, carefully prepare a solution by adding 8.4 ml of bromine to 20 ml of glacial acetic acid.[11]

  • Reaction: Cool the aniline solution in an ice bath. Add the bromine solution dropwise from a dropping funnel with constant shaking or stirring.[9][11] A yellow-colored mass will form.[11]

  • Workup: Pour the reaction mixture into an excess of water. The solid product will precipitate.[11]

  • Purification: Filter the separated product, wash it thoroughly with water, and then recrystallize it from rectified spirit (ethanol).[9][10][11] The expected yield is approximately 10 g (55.6%).[11]

Protocol 2: Synthesis of this compound in Alcohol[10]
  • Preparation of Aniline Solution: Dissolve 9.3 g of aniline in 100 mL of alcohol by stirring.[10]

  • Reaction: Add 15.9 mL of bromine dropwise from a burette with constant stirring. The mixture will assume a light yellow color.[10]

  • Quenching: Stir the mixture well and add a sodium bisulfite solution until the light yellow color disappears to destroy any excess bromine.[10]

  • Purification: Filter the resulting white solid under suction, wash it well with water, and recrystallize from ethyl alcohol.[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Aniline_sol Prepare Aniline Solution (Aniline in Glacial Acetic Acid) Reaction Slowly add Bromine Solution to cooled Aniline Solution with constant stirring Aniline_sol->Reaction Bromine_sol Prepare Bromine Solution (Bromine in Glacial Acetic Acid) Bromine_sol->Reaction Pour_water Pour into excess water to precipitate product Reaction->Pour_water Filter Filter the crude product Pour_water->Filter Wash_Na2S2O3 Wash with Sodium Thiosulfate Solution Filter->Wash_Na2S2O3 Wash_water Wash with Water Wash_Na2S2O3->Wash_water Recrystallize Recrystallize from Ethanol Wash_water->Recrystallize Final_product This compound (White Solid) Recrystallize->Final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide Start Start Experiment Problem Encounter a Problem? Start->Problem Exothermic Highly Exothermic Reaction Problem->Exothermic Yes LowYield Low Product Yield Problem->LowYield Yes Discolored Discolored Product Problem->Discolored Yes End Optimized Reaction Problem->End No Sol_Exothermic - Slow Bromine Addition - Use Ice Bath - Stir Vigorously Exothermic->Sol_Exothermic Sol_LowYield - Check Stoichiometry - Increase Reaction Time - Careful Workup LowYield->Sol_LowYield Sol_Discolored - Wash with Sodium Thiosulfate - Wash with Water Discolored->Sol_Discolored Sol_Exothermic->End Sol_LowYield->End Sol_Discolored->End

Caption: Troubleshooting decision tree for aniline bromination.

References

Technical Support Center: 2,4,6-Tribromoaniline (TBA) Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2,4,6-Tribromoaniline (TBA) to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound?

A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is crucial to protect it from light, moisture, and air (oxygen). For long-term storage, flushing the container with an inert gas like nitrogen or argon is a highly effective preventative measure.[2][3][4]

Q2: My this compound has changed color from white/off-white to yellow or brown. What does this mean?

A2: Discoloration is a primary indicator of degradation, most likely due to oxidation.[2] Aromatic amines are susceptible to oxidation when exposed to air and light, which can lead to the formation of colored impurities and potential polymerization.[2][3]

Q3: Can I still use my this compound if it has discolored?

A3: For applications that are sensitive to impurities, it is strongly recommended to use a fresh, unopened batch of this compound. If the discoloration is minor, the material might still be usable for some less sensitive applications, but its purity should be verified using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]

Q4: What are the primary factors that cause the degradation of this compound?

A4: The main factors contributing to the degradation of this compound are:

  • Oxygen: The amino group on the aniline (B41778) ring makes the molecule susceptible to oxidation.[2]

  • Light: Photodegradation can occur, especially in the presence of UV light, leading to the formation of various degradation products.[2]

  • Elevated Temperatures: Higher temperatures accelerate the rate of chemical degradation.[3][5]

  • Moisture: Aromatic amines can be hygroscopic, and the presence of moisture can facilitate degradation pathways.[5]

  • Incompatible Materials: Contact with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates can lead to decomposition.[1]

Q5: Are there any chemical stabilizers I can add to my this compound to prevent degradation?

A5: While the use of antioxidants is a common practice for stabilizing polymers and some organic materials, adding a stabilizer to a pure analytical standard or reagent is generally not recommended as it would introduce an impurity. For long-term storage of solutions, the use of antioxidants like Butylated Hydroxytoluene (BHT) or other hindered phenols could be considered, but their compatibility and potential interference in downstream applications must be thoroughly evaluated on a case-by-case basis. Storing the material under an inert atmosphere is the preferred method for preventing degradation of the pure compound.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to the degradation of this compound during storage and in experimental use.

Problem: Visual Discoloration of Solid this compound
  • Initial Assessment:

    • Has the container been opened multiple times?

    • Was the container properly sealed after each use?

    • Has the material been exposed to light or elevated temperatures?

  • Corrective Actions:

    • If the discoloration is minor, verify the purity of the material using HPLC or GC-MS (see Experimental Protocols section).

    • For sensitive applications, it is best to use a fresh, unopened batch.

    • Review and improve storage and handling procedures to prevent future degradation. This includes storing in a cool, dark, and dry place, and minimizing exposure to air. For frequent use, consider aliquoting the material into smaller, single-use containers under an inert atmosphere.

Problem: Inconsistent Experimental Results Using this compound
  • Purity Verification:

    • Analyze the purity of the this compound sample using HPLC or GC-MS.

    • Compare the analytical results of the suspect sample with a fresh, high-purity standard.

  • Impact Assessment:

    • Consider if potential degradation products could interfere with the intended reaction or analysis. Oxidation of the aniline moiety can lead to the formation of nitroso, nitro, or polymeric species which can have different reactivity and physical properties.

  • Corrective Actions:

    • If impurities are detected, purify the material (e.g., by recrystallization) or use a new, high-purity batch.

    • Ensure that solvents and other reagents used in the experiment are pure and free from contaminants that could promote degradation.

Data Presentation

Recommended Storage Conditions for this compound
ParameterRecommendationRationale
Temperature Cool (Refrigerated is preferable)Reduces the rate of chemical degradation.[3][5]
Atmosphere Inert Gas (Nitrogen or Argon)Prevents contact with oxygen, a key driver of oxidation.[2][4]
Light Amber, light-blocking containerPrevents photodegradation.[2][3]
Container Tightly sealed glass bottle with a secure capPrevents exposure to air and moisture.[1]
Humidity Dry environmentMinimizes moisture absorption which can facilitate degradation.[5]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for developing an HPLC method to determine the purity of this compound and detect potential degradation products. Method optimization may be required.

  • Objective: To quantify the purity of a this compound sample and identify the presence of degradation products.

  • Instrumentation:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or Phosphoric acid (for mobile phase modification)

    • This compound standard of known purity

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. The exact ratio may need to be optimized.

    • Standard Solution Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.

    • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample to be tested in the mobile phase to a similar concentration as the standard.

    • Chromatographic Conditions:

      • Flow rate: 1.0 mL/min

      • Injection volume: 10 µL

      • Column temperature: 30 °C

      • Detection wavelength: 254 nm (or scan with PDA to identify optimal wavelength)

    • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the concentration of this compound. Purity can be calculated as the percentage of the main peak area relative to the total peak area (area percent method) or by comparing the concentration to the expected value based on the weighed amount.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To identify and quantify this compound and its potential volatile or semi-volatile degradation products.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

    • A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Reagents:

    • A suitable solvent for sample dissolution (e.g., acetone, ethyl acetate).

    • This compound standard of known purity.

  • Procedure:

    • Standard and Sample Preparation: Prepare solutions of the standard and sample in a suitable solvent at an appropriate concentration (e.g., 100 µg/mL).

    • GC-MS Conditions:

      • Injector temperature: 250 °C

      • Carrier gas: Helium at a constant flow rate.

      • Oven temperature program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

      • MS transfer line temperature: 280 °C

      • Ion source temperature: 230 °C

      • Mass scan range: m/z 50-500

    • Analysis: Inject the standard to determine its retention time and mass spectrum. Inject the sample and compare the chromatogram and mass spectra to the standard. Identify any additional peaks by interpreting their mass spectra.

Visualizations

degradation_pathway TBA This compound Oxidation Oxidation (O2, Light, Heat) TBA->Oxidation Degradation_Products Colored Impurities (e.g., Nitroso, Nitro compounds) Oxidation->Degradation_Products Polymerization Polymerization Polymeric_Byproducts Polymeric Byproducts Polymerization->Polymeric_Byproducts Degradation_Products->Polymerization

Caption: Potential degradation pathways for this compound.

troubleshooting_workflow start Problem Identified (e.g., Discoloration, Inconsistent Results) assess Assess Storage Conditions (Light, Air, Temp, Moisture) start->assess analyze Analyze Purity (HPLC or GC-MS) assess->analyze compare Compare to Standard analyze->compare decision Purity Acceptable? compare->decision use Use with Caution (for non-sensitive applications) decision->use Yes discard Discard and Use Fresh Batch decision->discard No improve Improve Storage Practices use->improve discard->improve

Caption: Troubleshooting workflow for degraded this compound.

experimental_workflow cluster_analysis Analytical Method prep Prepare Standard and Sample Solutions hplc HPLC Analysis prep->hplc gcms GC-MS Analysis prep->gcms data Data Analysis hplc->data gcms->data report Report Purity and Identify Impurities data->report

Caption: Experimental workflow for purity assessment of this compound.

References

Technical Support Center: 2,4,6-Tribromoaniline - Impurity Analysis and Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2,4,6-Tribromoaniline. This guide focuses on the identification, analysis, and removal of common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

The primary impurities in commercial this compound typically arise from the synthesis process, which involves the electrophilic bromination of aniline (B41778). The high reactivity of the aniline ring can lead to incomplete reactions or side reactions.

Common Impurities:

  • Unreacted Starting Material:

    • Aniline

  • Intermediates and Under-brominated Species:

    • 2-Bromoaniline

    • 4-Bromoaniline

    • 2,4-Dibromoaniline

    • 2,6-Dibromoaniline

  • Over-brominated and Isomeric Impurities:

    • Other tribromoaniline isomers (in trace amounts)

  • Residual Solvents:

  • Oxidation Products:

    • Various colored impurities due to the oxidation of aniline or its derivatives.

Troubleshooting Guides

Problem 1: My this compound sample is off-white or colored, not pure white.
  • Possible Cause: Presence of oxidation products or colored impurities. Aniline itself is prone to air oxidation, and trace impurities can become colored over time.

  • Troubleshooting Steps:

    • Visual Inspection: A non-white color is a primary indicator of impurity.

    • Purity Analysis: Perform HPLC or GC-MS analysis to identify and quantify the impurities.

    • Purification: Recrystallize the material from a suitable solvent, such as ethanol, to remove colored impurities.[1]

Problem 2: The melting point of my this compound is broad or lower than the expected 120-122 °C.
  • Possible Cause: The presence of impurities disrupts the crystal lattice, leading to a depressed and broadened melting point range.

  • Troubleshooting Steps:

    • Melting Point Analysis: Carefully determine the melting point range of your sample.

    • Purity Confirmation: Use analytical techniques like HPLC or GC-MS to assess the purity. The presence of multiple peaks will confirm a mixture of compounds.

    • Purification: Purify the sample using recrystallization or column chromatography to remove impurities and achieve a sharp melting point in the expected range.

Problem 3: My analytical results (HPLC/GC) show multiple peaks besides the main this compound peak.
  • Possible Cause: The sample contains a mixture of the desired product and impurities such as unreacted aniline, mono-, or di-brominated anilines.

  • Troubleshooting Steps:

    • Peak Identification: If using GC-MS, the mass spectra of the impurity peaks can help in their identification. For HPLC, comparison with reference standards of potential impurities is necessary for confirmation.

    • Quantification: Determine the relative percentage of each impurity using the peak areas from the chromatogram.

    • Purification Strategy: Based on the identity and quantity of the impurities, select an appropriate purification method. Recrystallization is effective for removing small amounts of impurities with different solubilities. For complex mixtures or impurities with similar properties, column chromatography may be required.

Analytical Methods for Impurity Detection

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of this compound.

Analytical Technique Purpose Typical Parameters
High-Performance Liquid Chromatography (HPLC) Quantification of non-volatile impurities.Column: C18 reverse-phaseMobile Phase: Acetonitrile (B52724)/Water gradientDetector: UV-Vis (e.g., 254 nm)
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impurities.Column: Capillary column (e.g., DB-5ms)Carrier Gas: HeliumDetector: Mass Spectrometer (for identification) and Flame Ionization Detector (FID) (for quantification)
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of the main product and impurities.Solvent: CDCl₃ or DMSO-d₆¹H NMR and ¹³C NMR spectra provide characteristic signals for this compound and can reveal the presence of isomers or other impurities.
Melting Point Analysis Preliminary assessment of purity.A sharp melting point close to the literature value (120-122 °C) indicates high purity.

Experimental Protocols

Protocol 1: Purity Analysis by HPLC
  • Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in acetonitrile. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the commercial this compound sample in acetonitrile to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV at 254 nm

  • Analysis: Inject the standards and the sample. Identify and quantify impurities by comparing retention times with standards (if available) and using the calibration curve or area percent method.

Protocol 2: Purification by Recrystallization
  • Dissolution: Dissolve the impure this compound in a minimum amount of hot ethanol (95%) in an Erlenmeyer flask.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.

  • Purity Check: Confirm the purity of the recrystallized product by melting point analysis and HPLC or GC-MS.

Visualizations

experimental_workflow cluster_analysis Impurity Analysis cluster_decision Purity Assessment cluster_purification Purification start Commercial This compound hplc HPLC Analysis start->hplc gcms GC-MS Analysis start->gcms nmr NMR Spectroscopy start->nmr mp Melting Point start->mp decision Purity Acceptable? hplc->decision gcms->decision nmr->decision mp->decision recrystallization Recrystallization decision->recrystallization No chromatography Column Chromatography decision->chromatography No, complex mixture end Pure This compound decision->end Yes recrystallization->end chromatography->end

Caption: Workflow for the analysis and purification of commercial this compound.

impurity_sources cluster_impurities Potential Impurities synthesis Bromination of Aniline starting_material Unreacted Aniline synthesis->starting_material Incomplete Reaction intermediates Mono- & Di-bromoanilines synthesis->intermediates Incomplete Bromination side_products Oxidation Products synthesis->side_products Side Reactions solvent Residual Solvents synthesis->solvent Process Related

Caption: Common sources of impurities in the synthesis of this compound.

References

Troubleshooting common problems in the Sandmeyer reaction with 2,4,6-Tribromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Sandmeyer reaction of 2,4,6-Tribromoaniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in a Sandmeyer reaction?

A1: The main challenges stem from the electronic properties of the starting material. The three electron-withdrawing bromine atoms decrease the basicity and nucleophilicity of the amino group, which can make the initial diazotization step slower and require more stringent acidic conditions compared to aniline.[1] However, these electron-withdrawing groups can enhance the stability of the resulting 2,4,6-tribromobenzenediazonium salt, making it less prone to premature decomposition.[1]

Q2: Why is strict temperature control (0-5 °C) so critical during the diazotization of this compound?

A2: Aryl diazonium salts are thermally unstable intermediates.[2] If the temperature rises above 5 °C, the diazonium salt of this compound can rapidly decompose, leading to the evolution of nitrogen gas and the formation of unwanted side products, most notably 2,4,6-tribromophenol (B41969) from reaction with water.[3] This decomposition can be vigorous and, in a concentrated state, potentially explosive.

Q3: Can I isolate the 2,4,6-tribromobenzenediazonium salt before proceeding with the Sandmeyer reaction?

A3: While some diazonium salts with non-nucleophilic counter-ions like tetrafluoroborate (B81430) can be isolated, it is generally not recommended for diazonium chlorides or sulfates prepared in situ.[2] Solid diazonium salts can be explosive when dry and are sensitive to shock and heat. For safety and efficiency, it is best to use the freshly prepared diazonium salt solution directly in the subsequent Sandmeyer step.

Q4: What are the common side products in the Sandmeyer reaction of this compound?

A4: Common side products include:

  • 2,4,6-Tribromophenol: Formed by the reaction of the diazonium salt with water, especially at elevated temperatures.[3]

  • 1,3,5-Tribromobenzene (B165230): This is a product of deamination (reduction of the diazonium group), which can occur as a side reaction. In some cases, this is the desired product, and reaction conditions are modified to favor it.[4]

  • Azo compounds: Formed by the coupling of the diazonium salt with unreacted this compound. This is more likely if the reaction medium is not sufficiently acidic.

  • Biaryl compounds: These can arise from the radical mechanism of the Sandmeyer reaction.[3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Incomplete Diazotization: The reduced nucleophilicity of the amino group in this compound may lead to incomplete reaction with nitrous acid. 2. Premature Decomposition of Diazonium Salt: The temperature of the reaction mixture may have exceeded 5 °C. 3. Insufficient Acid: An inadequate amount of strong mineral acid can lead to incomplete formation of nitrous acid and promote side reactions.[5] 4. Inactive Copper(I) Catalyst: The Cu(I) salt may have oxidized to Cu(II) through exposure to air.1. Ensure a sufficient excess of strong mineral acid (e.g., H₂SO₄ or HBr) is used.[5][6] Allow for a slightly longer reaction time during the diazotization step. 2. Maintain a strict temperature range of 0-5 °C using an ice-salt bath throughout the diazotization and addition to the copper salt. 3. Use a significant excess of a strong, non-nucleophilic acid like sulfuric acid to maintain a low pH. 4. Prepare the copper(I) halide solution freshly or ensure it has been stored under an inert atmosphere.
Formation of a Dark, Tarry Mixture 1. Side Reactions: The formation of azo compounds and other polymeric materials can lead to a tarry mixture. This is often exacerbated by elevated temperatures and insufficient acidity. 2. Vigorous Decomposition: Uncontrolled decomposition of the diazonium salt can lead to a complex mixture of byproducts.1. Ensure the reaction is sufficiently acidic to prevent the diazonium salt from coupling with the unreacted aniline.[5] Add the sodium nitrite (B80452) solution slowly and maintain a low temperature. 2. Improve temperature control and ensure slow, controlled addition of reagents.
Product is Contaminated with 2,4,6-Tribromophenol Reaction with Water: The diazonium salt has reacted with the aqueous solvent, likely due to elevated temperatures during the reaction or workup.[3]1. Strictly maintain the 0-5 °C temperature range. 2. Ensure the decomposition of the diazonium salt in the presence of the copper(I) halide is efficient and complete before raising the temperature for workup. 3. During workup, the phenolic impurity can be removed by washing the organic extract with a dilute aqueous base solution (e.g., NaOH).
Significant Amount of 1,3,5-Tribromobenzene (Deamination Product) is Formed Reductive Deamination: The diazonium group is reduced to a hydrogen atom. This can be a significant side reaction, particularly if a reducing agent is present. In some protocols, ethanol (B145695) is used as a solvent, which can act as a reducing agent.[4]1. If deamination is undesired, avoid using alcohols like ethanol as the primary solvent during the Sandmeyer step. 2. If 1,3,5-tribromobenzene is the desired product, the reaction can be optimized for deamination by using reagents like hypophosphorous acid (H₃PO₂) or by conducting the diazotization in ethanol.[4][7]

Experimental Protocols

Synthesis of 1,2,3,5-Tetrabromobenzene (B11945285) via Sandmeyer Reaction

This protocol is a representative procedure for the conversion of this compound to 1,2,3,5-tetrabromobenzene.

Materials:

  • This compound

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Diazotization:

    • In a flask equipped with a stirrer and thermometer, suspend this compound in a mixture of 48% hydrobromic acid and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid and cool it to 0 °C.

    • Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas should be observed.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Gently heat the mixture (e.g., to 50-60 °C) for a short period (e.g., 30 minutes) to ensure complete decomposition of the diazonium salt.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and extract the product with an organic solvent like diethyl ether.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

    • The crude 1,2,3,5-tetrabromobenzene can be further purified by recrystallization or column chromatography.

Reactant/Reagent Typical Molar Ratio (relative to this compound) Purpose
This compound1.0Starting material
Hydrobromic Acid (48%)3.0 - 5.0Acid catalyst for diazotization and source of bromide ions
Sodium Nitrite1.05 - 1.2To form nitrous acid in situ for diazotization
Copper(I) Bromide0.5 - 1.0Catalyst for the Sandmeyer reaction

Visualizations

Sandmeyer_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_workup Step 3: Workup & Purification start This compound reagents1 NaNO₂, HBr (aq) 0-5 °C start->reagents1 Reacts with diazonium 2,4,6-Tribromobenzenediazonium Bromide (in situ) reagents1->diazonium Forms catalyst CuBr diazonium->catalyst Reacts with product 1,2,3,5-Tetrabromobenzene catalyst->product Yields n2 N₂ Gas catalyst->n2 extraction Solvent Extraction product->extraction purification Recrystallization/ Chromatography extraction->purification final_product Pure Product purification->final_product

Caption: Experimental workflow for the Sandmeyer reaction of this compound.

Troubleshooting_Logic start Low Product Yield temp Was temperature > 5°C? start->temp acid Was acid concentration sufficient? start->acid nitrite Was NaNO₂ added too quickly? start->nitrite temp->acid No sol_temp Maintain 0-5°C with ice-salt bath temp->sol_temp Yes acid->nitrite Yes sol_acid Use excess strong mineral acid (e.g., HBr) acid->sol_acid No sol_nitrite Add NaNO₂ solution slowly and dropwise nitrite->sol_nitrite Yes

Caption: Troubleshooting logic for low yield in the Sandmeyer reaction.

References

Strategies for improving the yield of 2,4,6-Tribromoaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2,4,6-tribromoaniline. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to optimize reaction yields and product purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete Reaction: Insufficient bromine or reaction time.Ensure a slight excess of bromine is used. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Loss of Product During Workup: Product solubility in the wash solutions.Use ice-cold water for washing the precipitate to minimize solubility.
Side Reactions: Oxidation of aniline (B41778) or formation of other brominated isomers.Maintain a low reaction temperature (0-5 °C) to suppress side reactions. Ensure the aniline used is pure and free from oxidation products.
Product Discoloration (Yellow, Brown, or Black) Oxidation of Aniline: Aniline is susceptible to air oxidation, which can produce colored impurities.[1]Use freshly distilled or high-purity aniline. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Excess Bromine: Unreacted bromine can impart a yellow or orange color.After the reaction is complete, add a reducing agent like sodium bisulfite solution to quench any excess bromine.[2]
Formation of Polymeric Byproducts: Condensation reactions can lead to the formation of tar-like, colored impurities.[1]Maintain a low reaction temperature and ensure efficient stirring to promote the desired reaction pathway.
Difficulty in Product Purification Oily Product: Presence of impurities that lower the melting point.Wash the crude product thoroughly with cold water to remove any unreacted starting materials or water-soluble byproducts.
Co-precipitation of Impurities: Impurities getting trapped within the product crystals during precipitation.Recrystallize the crude product from a suitable solvent such as ethanol (B145695).[3] The use of activated charcoal during recrystallization can help remove colored impurities.[1]
Runaway Reaction Exothermic Nature of the Reaction: The bromination of aniline is a highly exothermic process.[3]Add the bromine solution dropwise to the aniline solution with efficient stirring and external cooling in an ice bath.[3][4]

Frequently Asked Questions (FAQs)

Q1: Why is the reaction typically carried out at a low temperature?

A1: The bromination of aniline is a highly exothermic reaction.[3] Conducting the reaction at a low temperature (e.g., 0-5 °C) is crucial for several reasons:

  • To control the reaction rate: This prevents a runaway reaction.

  • To minimize side reactions: Higher temperatures can promote the oxidation of aniline and the formation of undesired byproducts, leading to a lower yield and purity of the desired this compound.

  • To reduce the volatility of bromine: Bromine is volatile, and cooling helps to minimize its evaporation.

Q2: What is the role of the solvent in this synthesis?

A2: The solvent plays a critical role in the synthesis of this compound.

  • Acetic Acid: Glacial acetic acid is a commonly used solvent that facilitates the reaction by dissolving both aniline and bromine.[3][5] It also helps to polarize the bromine molecule, making it a more effective electrophile.[3]

  • Water (Bromine Water): When using bromine water, water acts as a polar solvent that helps to ionize the bromine molecule, increasing its electrophilicity.[6]

  • Non-polar solvents (e.g., Carbon Disulfide): Using a non-polar solvent can reduce the rate of bromine dissociation, leading to a less reactive brominating species. However, due to the high reactivity of the aniline ring, trisubstitution often still occurs.[6][7]

Q3: My final product is off-white or slightly colored. What can I do to improve its purity?

A3: The most effective method for purifying this compound is recrystallization. Ethanol is a commonly used and effective solvent for this purpose.[3] For highly colored impurities, you can add a small amount of activated charcoal to the hot solution before filtering. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Subsequent cooling of the filtrate should yield purer, colorless crystals of this compound.

Q4: Is a catalyst required for this reaction?

A4: No, a catalyst is generally not required for the synthesis of this compound. The amino group (-NH₂) in aniline is a very strong activating group, which makes the benzene (B151609) ring highly susceptible to electrophilic aromatic substitution.[8] This high reactivity allows the reaction to proceed readily with bromine without the need for a Lewis acid catalyst like FeBr₃, which is often used in the bromination of less activated aromatic rings.[9]

Q5: How can I avoid the formation of mono- or di-brominated products?

A5: Due to the high reactivity of the aniline ring, the formation of this compound is highly favored, and it is often difficult to stop the reaction at the mono- or di-substituted stage.[10] To ensure complete tribromination, a stoichiometric excess of bromine is typically used. The reaction is so facile that it proceeds to completion for the trisubstituted product under standard conditions.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from various experimental protocols for the synthesis of this compound.

Table 1: Reaction Conditions and Yields

Starting Material (Aniline)Brominating AgentSolventTemperatureReported Yield (%)Reference
5 mL8.4 mL BromineGlacial Acetic AcidCooled in ice~55.6%[5]
9.3 g15.9 mL BromineAlcoholNot specifiedNot specified[2]
AnilineBromine WaterWaterRoom TemperatureNot specified[11]
AnilineBromineGlacial Acetic AcidCooled in iceNot specified[3]

Table 2: Physical Properties of this compound

PropertyValue
Molecular Formula C₆H₄Br₃N
Molar Mass 329.82 g/mol
Appearance White to off-white crystalline solid
Melting Point 120-122 °C
Solubility Insoluble in water; soluble in ethanol, ether, and chloroform

Experimental Protocols

Protocol 1: Synthesis in Glacial Acetic Acid

This protocol is adapted from a common laboratory procedure for the synthesis of this compound.

Materials:

  • Aniline (5.0 mL)

  • Glacial Acetic Acid (40 mL)

  • Bromine (8.4 mL)

  • Ethanol (for recrystallization)

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a conical flask, dissolve 5.0 mL of aniline in 20 mL of glacial acetic acid.

  • Cool the flask in an ice bath with continuous stirring.

  • In a separate container, prepare a solution of 8.4 mL of bromine in 20 mL of glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Slowly add the bromine solution dropwise to the cooled aniline solution with constant stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, a yellow precipitate will form. Allow the mixture to stir in the ice bath for an additional 30 minutes.

  • Pour the reaction mixture into a beaker containing approximately 200 mL of cold water.

  • Filter the white precipitate of crude this compound using a Buchner funnel.

  • Wash the precipitate with several portions of cold water to remove any remaining acid and unreacted starting materials.

  • Recrystallize the crude product from hot ethanol to obtain pure, colorless crystals.

  • Dry the crystals and determine the yield and melting point.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_product Product Aniline Aniline (C₆H₅NH₂) Reaction + Aniline->Reaction Glacial Acetic Acid Bromine Bromine (3Br₂) Bromine->Reaction TBA This compound (C₆H₂Br₃NH₂) HBr Hydrogen Bromide (3HBr) Reaction->TBA Reaction->HBr

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow A Dissolve Aniline in Glacial Acetic Acid B Cool Mixture in Ice Bath A->B Step 1 D Slowly Add Bromine Solution to Aniline Mixture B->D C Prepare Bromine Solution in Glacial Acetic Acid C->D Step 2 E Stir and Allow Reaction to Complete D->E Step 3 F Pour into Cold Water to Precipitate Product E->F Step 4 G Filter Crude Product F->G Step 5 H Wash with Cold Water G->H Step 6 I Recrystallize from Ethanol H->I Step 7 J Dry and Characterize (Yield, Melting Point) I->J Step 8

Caption: General experimental workflow for this compound synthesis.

References

Methods for removing residual bromine from 2,4,6-Tribromoaniline product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with residual bromine in their 2,4,6-Tribromoaniline product.

Troubleshooting Guide

This guide addresses common problems encountered during the removal of residual bromine from this compound.

Problem IDIssuePossible Cause(s)Suggested Solution(s)
TBA-P01 Yellow or orange discoloration of the final this compound product. Presence of unreacted elemental bromine.1. Wash the crude product with an aqueous solution of a reducing agent such as sodium bisulfite (NaHSO₃), sodium metabisulfite (B1197395) (Na₂S₂O₅), or sodium thiosulfate (B1220275) (Na₂S₂O₃) to quench the excess bromine.[1] 2. Perform recrystallization from a suitable solvent like ethanol (B145695) or methanol (B129727).[1]
TBA-P02 Formation of a fine yellow precipitate (elemental sulfur) in the aqueous layer during washing with sodium thiosulfate. The reaction mixture is acidic, leading to the decomposition of sodium thiosulfate.Neutralize the reaction mixture with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, before adding the sodium thiosulfate solution.
TBA-P03 Low yield of this compound after purification. - Product loss during multiple washing and recrystallization steps. - Incomplete precipitation of the product.- Minimize the number of transfer steps. - Ensure the precipitation is complete by pouring the reaction mixture into a large volume of cold water.[1] - When recrystallizing, use the minimum amount of hot solvent necessary to dissolve the product and cool the solution thoroughly to maximize crystal formation.[2]
TBA-P04 The product contains black or tarry impurities. Formation of polymeric or condensation byproducts, potentially from the oxidation of aniline (B41778).Recrystallize the crude product from ethanol or methanol, adding activated charcoal to the hot solution to adsorb the colored impurities before hot filtration.[2][3]
TBA-P05 Broad or multiple spots on TLC analysis after initial purification. Presence of isomeric byproducts or other impurities not removed by simple washing.Consider purification by flash column chromatography. A typical solvent system would be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate). For amines, using an amine-functionalized silica (B1680970) gel or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can improve separation.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual bromine after the synthesis of this compound?

A1: The most common methods involve a chemical quench with a reducing agent followed by purification steps like washing and recrystallization.

  • Chemical Quenching: Excess bromine is neutralized by reacting it with a reducing agent. Commonly used agents include:

    • Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite (Na₂S₂O₅)[2][5][6]

    • Sodium Thiosulfate (Na₂S₂O₃)[1]

  • Washing: The crude product is washed with water to remove any remaining reagents and water-soluble byproducts.[1][7]

  • Recrystallization: The product is further purified by recrystallizing from a suitable solvent, such as ethanol or methanol, to remove impurities.[1][7][8]

  • Flash Column Chromatography: For higher purity, flash chromatography can be employed.[4]

Q2: How do I choose the right quenching agent to remove excess bromine?

A2: Sodium bisulfite, sodium metabisulfite, and sodium thiosulfate are all effective. The choice often depends on availability and reaction conditions. Sodium bisulfite and metabisulfite are generally reliable. If using sodium thiosulfate, ensure your reaction mixture is not strongly acidic to avoid the precipitation of sulfur.

Q3: Can you provide a general protocol for quenching residual bromine with sodium bisulfite?

A3: Yes, a general protocol is as follows:

  • After the bromination reaction is complete, pour the reaction mixture into a beaker containing cold water (approximately 250 mL for a 0.05 mol scale reaction).[2]

  • Add a small amount of sodium bisulfite (approximately 1 gram) to the water and stir.[2]

  • Continue stirring until the yellow or orange color of the excess bromine disappears.

  • The white precipitate of this compound can then be collected by filtration.

Q4: What is the best solvent for recrystallizing this compound?

A4: Ethanol and methanol are commonly reported as effective solvents for the recrystallization of this compound.[1][8] The general procedure involves dissolving the crude product in a minimum amount of the hot solvent, followed by cooling to allow the purified crystals to form. The addition of activated charcoal to the hot solution can help remove colored impurities.[2]

Q5: My this compound product is still not pure enough after quenching and recrystallization. What should I do?

A5: If high purity is required and other methods have been insufficient, flash column chromatography is the recommended next step. Given that this compound is an amine, using an amine-functionalized silica gel column or a standard silica gel column with an eluent system containing a small percentage of a basic modifier like triethylamine (B128534) can prevent peak tailing and improve separation.[4]

Experimental Protocols

Protocol 1: Quenching of Residual Bromine using Sodium Metabisulfite
  • Preparation: Prepare a 1.32 M aqueous solution of sodium metabisulfite (Na₂S₂O₅).

  • Quenching: After the bromination of aniline is complete, cool the reaction mixture in an ice-salt bath.

  • Addition: Slowly add the 1.32 M sodium metabisulfite solution to the reaction mixture while stirring vigorously. The addition is exothermic, so maintain the temperature of the reaction mixture below 20 °C.[5]

  • Completion: Continue adding the sodium metabisulfite solution until the reddish-brown color of bromine disappears and the solution becomes pale yellow.[5]

  • Work-up: Proceed with the standard work-up procedure, which typically involves pouring the mixture into water to precipitate the this compound, followed by filtration and washing.

Protocol 2: Recrystallization of this compound from Ethanol
  • Dissolution: Place the crude this compound in a flask and add a minimal amount of hot 90% ethanol. Heat the mixture gently to dissolve the solid completely.[7]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to promote the formation of fine, needle-shaped white crystals.[7]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Quantitative Data

Purification StageTypical Purity Range (%)Analytical Method
Crude Product (after precipitation) 85 - 95TLC, GC-MS
After Quenching and Washing 90 - 98TLC, GC-MS
After Recrystallization > 98TLC, GC-MS, Melting Point
After Flash Chromatography > 99HPLC, GC-MS, NMR

Note: A study on related color additives found this compound as an impurity in the range of 19.9 to 638.9 ppm, highlighting the importance of effective purification.[9][10]

Visualizations

Bromine_Removal_Workflow start Crude this compound (Contains residual Br₂) discolored Is the product visibly colored (yellow/orange)? start->discolored quench Chemical Quenching (e.g., NaHSO₃, Na₂S₂O₅, Na₂S₂O₃) discolored->quench Yes wash Aqueous Wash discolored->wash No quench->wash recrystallize Recrystallization (e.g., from Ethanol) wash->recrystallize check_purity Check Purity (TLC, Melting Point) recrystallize->check_purity pure_product Pure this compound check_purity->pure_product Purity Acceptable chromatography Flash Column Chromatography check_purity->chromatography Purity Not Acceptable chromatography->pure_product

Caption: Workflow for the purification of this compound.

Troubleshooting_Sulfur_Precipitation start Using Sodium Thiosulfate (Na₂S₂O₃) to Quench Bromine check_sulfur Is a yellow precipitate (sulfur) forming? start->check_sulfur acidic_condition Likely Cause: Acidic Reaction Mixture check_sulfur->acidic_condition Yes proceed Proceed with Quenching check_sulfur->proceed No neutralize Solution: Neutralize with NaHCO₃ before adding Na₂S₂O₃ acidic_condition->neutralize neutralize->start

Caption: Troubleshooting sulfur precipitation during bromine quenching.

References

Controlling exothermic reactions during the synthesis of 2,4,6-Tribromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-Tribromoaniline. The direct bromination of aniline (B41778) is a highly exothermic reaction that requires careful control to ensure safety and product quality.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound so exothermic?

The bromination of aniline is a rapid electrophilic aromatic substitution reaction. The amino (-NH₂) group is a strong activating group, which means it donates electron density to the benzene (B151609) ring. This makes the ring highly reactive towards electrophiles like bromine.[1] This high reactivity leads to a rapid reaction rate and the release of a significant amount of heat, classifying it as a highly exothermic process.[1] Without proper control, this can lead to a dangerous runaway reaction.[1]

Q2: What are the primary products of an uncontrolled bromination of aniline?

In an uncontrolled reaction, such as treating aniline with bromine water at room temperature, the high reactivity of the aniline ring leads to polysubstitution.[1][2] The major product is a white precipitate of this compound, as all available ortho and para positions on the ring are readily brominated.[1][2]

Q3: How can I control the reaction to prevent a dangerous temperature spike?

The primary methods for controlling the exotherm are:

  • Low Temperature: Conducting the reaction at a reduced temperature, typically in an ice bath, is crucial to manage the reaction rate.[1][3] A temperature of below 7°C has been specified in some procedures.[4]

  • Slow, Dropwise Addition: The brominating agent (e.g., a solution of bromine in glacial acetic acid) must be added slowly and dropwise to the aniline solution.[1][3] This allows the heat generated to dissipate before the next addition.

  • Efficient Stirring: Continuous and vigorous stirring ensures that the reactants are well-mixed and prevents localized "hot spots" from forming.[1]

  • Dilution: Using a suitable solvent, such as glacial acetic acid, helps to dilute the reactants and absorb the heat generated.[1][3]

Q4: My final product is a yellow or brown powder, not the expected white solid. What is the cause and how can I fix it?

A yellow or brown discoloration in the final product is typically due to the presence of residual, unreacted bromine.[1] To remove the excess bromine, the crude product should be washed with a solution of sodium bisulfite or sodium thiosulfate (B1220275) during the workup procedure.[1][5] This should be followed by a thorough washing with cold water to remove any inorganic salts.[1]

Q5: I am observing black, tarry lumps in my reaction mixture. What are these and how can I remove them?

The formation of dark, clumpy, or tarry byproducts is a known issue in the bromination of aniline.[6][7] These are likely polymeric or condensation products, which can be formed from oxidation products of aniline.[6] To purify the desired this compound, dissolve the crude product in a suitable solvent like ethanol (B145695) and treat it with activated charcoal. The charcoal will adsorb the colored impurities, and subsequent filtration and recrystallization should yield a purer, white product.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid, Uncontrolled Temperature Rise 1. Rate of bromine addition is too fast.[1]2. Inefficient cooling of the reaction vessel.[1]3. Reactant concentrations are too high.1. Immediately stop the addition of bromine. [1]2. Ensure the reaction flask is securely immersed in an efficient cooling bath (e.g., ice-water or ice-salt).[1]3. If the temperature continues to rise, consider adding pre-chilled solvent to dilute the reaction mixture.
Formation of Dark, Tarry Byproducts 1. Localized overheating due to poor stirring or rapid bromine addition.2. Presence of impurities or oxidation products in the starting aniline.[6]1. Improve the stirring efficiency of the reaction mixture.2. During workup, dissolve the crude product in hot ethanol, add activated charcoal, and filter while hot to remove the impurities before recrystallization.[6]
Low Yield of this compound 1. Incomplete reaction due to insufficient bromine addition.2. Loss of product during workup and recrystallization.1. Ensure the correct stoichiometry of bromine is used. A faint yellow color should persist after the addition is complete, indicating a slight excess of bromine.[1]2. Minimize the number of transfer steps and ensure complete precipitation of the product from the reaction mixture by adding it to a sufficient volume of cold water.[1][3]
Product is a Gummy Solid Instead of a Precipitate 1. The reaction mixture may be too concentrated.2. The temperature of the water used for precipitation is not cold enough.1. Pour the reaction mixture into a larger volume of cold water with vigorous stirring.2. Ensure the water used for precipitation is ice-cold.
Persistent Yellow Color in Product After Washing 1. Insufficient washing with sodium bisulfite/thiosulfate solution.2. Bromine may be trapped within the crystal lattice of the product.1. Increase the volume or concentration of the sodium bisulfite/thiosulfate wash.2. Re-dissolve the product in a minimal amount of hot ethanol, and then re-precipitate it in cold water containing some sodium bisulfite.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the direct bromination of aniline to yield this compound.

  • Dissolution: In a fume hood, dissolve aniline in glacial acetic acid within a conical flask.[1]

  • Cooling: Place the flask in an ice/water bath to cool the solution.[1][3]

  • Bromine Addition: Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled aniline solution with constant and vigorous stirring.[1][3] A white precipitate of this compound will form immediately.[1]

  • Completion: Continue the addition of the bromine solution until a faint yellow color persists in the reaction mixture, indicating a slight excess of bromine.[1]

  • Precipitation: Pour the reaction mixture into a beaker of cold water to ensure complete precipitation of the product.[1]

  • Filtration and Washing: Filter the white precipitate using a Buchner funnel and wash it thoroughly with a solution of sodium bisulfite or sodium thiosulfate to remove excess bromine, followed by washing with cold water to remove any acid.[1][5]

  • Purification: Recrystallize the crude product from ethanol to obtain pure, white crystals of this compound.[1][3]

Data Presentation

The following table provides illustrative data on how the rate of bromine addition can affect the maximum temperature reached during the synthesis. Note: This data is representative and intended for illustrative purposes to highlight the importance of controlling the addition rate.

Rate of Bromine Addition (mL/min) Initial Temperature (°C) Maximum Temperature Reached (°C) Observations
1.0510-15Well-controlled reaction, gradual formation of precipitate.
2.5525-35Significant exotherm, rapid precipitation, potential for byproduct formation.
5.05>50Runaway reaction likely, vigorous boiling, significant byproduct formation.

Visualizations

Exothermic_Reaction_Control_Workflow Workflow for Controlling Exothermic Bromination cluster_prep Preparation cluster_troubleshooting Troubleshooting cluster_workup Workup & Purification A Dissolve Aniline in Glacial Acetic Acid B Cool Reaction Mixture in Ice Bath (0-5°C) A->B C Slow, Dropwise Addition of Bromine Solution B->C D Monitor Temperature Continuously C->D I Pour into Cold Water C->I Addition Complete E Maintain Vigorous Stirring F Temperature Rises Rapidly? D->F G STOP Bromine Addition Immediately F->G Yes H Continue Addition F->H No G->B Re-cool & Stabilize H->C Maintain Slow Rate J Filter Precipitate I->J K Wash with NaHSO3/Na2S2O3 then Water J->K L Recrystallize from Ethanol K->L

Caption: A workflow diagram for managing the exothermic synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Impure Product cluster_color Discoloration Issues cluster_tar Physical Impurities A Observe Crude Product After Filtration B Product Yellow or Brown? A->B E Black, Tarry Lumps Present? A->E C Cause: Excess Bromine B->C Yes H Proceed to Recrystallization B->H No D Solution: Wash with Sodium Bisulfite/ Thiosulfate C->D D->H F Cause: Polymeric/ Condensation Byproducts E->F Yes E->H No G Solution: Dissolve in Hot Ethanol, Treat with Activated Charcoal, Filter F->G G->H

Caption: A decision-making diagram for troubleshooting common impurities in crude this compound.

References

Challenges in the mono-bromination of aniline versus tri-bromination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the mono- and tri-bromination of aniline (B41778).

Frequently Asked Questions (FAQs)

Q1: Why does the bromination of aniline typically result in a tri-brominated product?

The amino group (-NH₂) in aniline is a strong activating group, meaning it donates electron density to the aromatic ring. This significantly increases the nucleophilicity of the ortho and para positions, making the ring highly reactive towards electrophiles like bromine. As a result, the reaction proceeds rapidly and uncontrollably, leading to the substitution of bromine atoms at all three activated positions (2, 4, and 6), yielding 2,4,6-tribromoaniline as the major product.[1][2][3]

Q2: How can I achieve selective mono-bromination of aniline?

To control the reactivity of the aniline ring and achieve mono-substitution, the activating effect of the amino group must be temporarily reduced. The most common and effective strategy is to protect the amino group by converting it into an acetamido group (-NHCOCH₃) through acetylation with acetic anhydride (B1165640).[4][5][6] The resulting acetanilide (B955) is less activated, allowing for a more controlled bromination, which predominantly yields the para-bromo isomer. The acetyl group can then be removed by hydrolysis to give the desired mono-brominated aniline.[5][7]

Q3: What are the advantages of using N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) for bromination?

N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are solid, crystalline reagents that are safer and easier to handle than liquid bromine.[8] They often provide higher yields and cleaner reactions with improved regioselectivity, particularly for mono-bromination.[8][9] DBDMH is also more atom-economical as it contains two bromine atoms per molecule.[8]

Q4: My bromination of a substituted aniline is not giving the expected isomer. Why might this be?

The regioselectivity of aniline bromination can be influenced by several factors, including the nature and position of existing substituents on the ring, the choice of solvent, and the brominating agent used.[10] For instance, using a polar solvent like N,N-dimethylformamide (DMF) with NBS can enhance para-selectivity.[9] Electron-withdrawing groups on the aniline ring will also direct the position of bromination.[4]

Troubleshooting Guide: Mono-bromination of Aniline

Issue Possible Cause(s) Troubleshooting Steps
Low yield of mono-bromoaniline - Incomplete acetylation of aniline.- Insufficient brominating agent.- Incomplete hydrolysis of the acetamido group.- Ensure the acetylation reaction goes to completion by checking with TLC.- Use a slight excess of the brominating agent.- Ensure complete hydrolysis by extending the reaction time or using a stronger acid/base for deprotection.
Formation of di- or tri-brominated products - The amino group was not sufficiently deactivated (incomplete acetylation).- Reaction conditions are too harsh (e.g., high temperature).- Confirm the formation of acetanilide before proceeding with bromination.- Perform the bromination at a lower temperature (e.g., in an ice bath).
Product is discolored (yellow or brown) - Presence of unreacted bromine.- Wash the crude product with a solution of sodium bisulfite or sodium thiosulfate (B1220275) to remove excess bromine.
Reaction fails to proceed - The reaction medium is too acidic, leading to the protonation of aniline to the deactivating anilinium ion (-NH₃⁺).- This is a primary reason for protecting the amino group. Ensure the acetylation step is performed before bromination.

Troubleshooting Guide: Tri-bromination of Aniline

Issue Possible Cause(s) Troubleshooting Steps
Incomplete bromination (mixture of mono-, di-, and tri-brominated products) - Insufficient amount of bromine.- Use at least three equivalents of bromine to ensure complete tri-bromination.
Reaction is too vigorous and difficult to control - The reaction is highly exothermic.- Add the bromine water or bromine solution slowly and in portions.- Use an ice bath to cool the reaction mixture.
Product is difficult to filter - The precipitate is very fine.- Allow the precipitate to settle before filtration.- Use a Büchner funnel with appropriate filter paper.

Quantitative Data Summary

Table 1: Comparison of Mono-bromination Methods for Aniline Derivatives

SubstrateBrominating AgentSolventTemperature (°C)TimeMajor ProductYield (%)
AcetanilideCeric Ammonium Nitrate/KBrEthanol/WaterRoom Temp10 minp-Bromoacetanilide85
3-(Trifluoromethyl)anilineNBSDMF203 h4-Bromo-3-(trifluoromethyl)aniline90-92
PhenolDBDMHChloroformRoom Temp1 h2-Bromophenol92.5
Aniline (via acetanilide)DBDMH/Acetic AcidAcetic AcidRoom Temp1 hp-BromoanilineHigh (near quantitative)

Table 2: Tri-bromination of Aniline

Brominating AgentSolventTemperature (°C)TimeProductYield (%)
Bromine WaterWaterRoom Temp-This compoundHigh (precipitate)

Experimental Protocols

Protocol 1: Selective Mono-bromination of Aniline via Acetylation

This three-step protocol is a standard method for achieving selective para-bromination of aniline.[8]

Step 1: Acetylation of Aniline

  • In a fume hood, dissolve aniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution with stirring. The reaction is exothermic.

  • After the initial reaction subsides, gently heat the mixture for a short period to ensure the reaction goes to completion.

  • Pour the warm mixture into ice-cold water to precipitate the acetanilide.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of Acetanilide

  • Dissolve the dried acetanilide in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the low temperature and stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into cold water to precipitate the crude p-bromoacetanilide.

  • Collect the product by vacuum filtration and wash thoroughly with water. A wash with a sodium bisulfite solution can be used to remove excess bromine.

Step 3: Hydrolysis of p-Bromoacetanilide to p-Bromoaniline

  • Reflux the crude p-bromoacetanilide with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Monitor the reaction by TLC until hydrolysis is complete.

  • Cool the reaction mixture.

  • If acid hydrolysis was used, neutralize the solution with a base (e.g., NaOH) to precipitate the p-bromoaniline.

  • Collect the product by vacuum filtration, wash with water, and dry.

Protocol 2: Tri-bromination of Aniline
  • Dissolve aniline in a suitable solvent like glacial acetic acid or ethanol.

  • Prepare a solution of at least three equivalents of bromine in the same solvent.

  • Slowly add the bromine solution to the aniline solution with constant stirring. The reaction is exothermic and a precipitate of this compound will form.[11][12]

  • After the addition is complete, stir the mixture for a short period at room temperature.

  • Pour the reaction mixture into water to ensure complete precipitation.

  • Collect the white precipitate of this compound by vacuum filtration, wash with water, and dry.

Visualizations

experimental_workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Bromination cluster_step3 Step 3: Deprotection aniline Aniline acetylation Acetylation (Acetic Anhydride) aniline->acetylation acetanilide Acetanilide acetylation->acetanilide bromination Bromination (Br2, Acetic Acid) acetanilide->bromination p_bromoacetanilide p-Bromoacetanilide bromination->p_bromoacetanilide hydrolysis Hydrolysis (Acid/Base) p_bromoacetanilide->hydrolysis p_bromoaniline p-Bromoaniline hydrolysis->p_bromoaniline logical_relationship cluster_conditions Reaction Conditions cluster_products Products start Aniline unprotected Unprotected Amino Group (e.g., with Bromine Water) start->unprotected High Reactivity protected Protected Amino Group (as Acetanilide) start->protected Reduced Reactivity tribromo This compound unprotected->tribromo Leads to monobromo p-Bromoaniline protected->monobromo Leads to

References

Validation & Comparative

A Comparative Analysis of 2,4,6-Tribromoaniline Reactivity Versus Other Halogenated Anilines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, halogenated anilines are indispensable building blocks in the synthesis of a wide array of functional molecules, from pharmaceuticals to advanced materials. The nature and position of the halogen substituents on the aniline (B41778) ring profoundly influence the molecule's reactivity, dictating the feasibility and outcome of various chemical transformations. This guide provides a comprehensive comparative analysis of the reactivity of 2,4,6-tribromoaniline against other halogenated anilines, supported by experimental data and detailed protocols for key reactions.

Factors Influencing the Reactivity of Halogenated Anilines

The reactivity of halogenated anilines is primarily governed by a delicate interplay of electronic and steric effects imparted by the halogen substituents and the amino group.

Electronic Effects:

  • Inductive Effect (-I): Halogens are more electronegative than carbon and thus exert an electron-withdrawing inductive effect, which decreases the electron density of the aromatic ring and the basicity of the amino group. This effect generally follows the order of electronegativity: F > Cl > Br > I.

  • Mesomeric Effect (+M): The lone pair of electrons on the nitrogen of the amino group can be delocalized into the aromatic ring, increasing the electron density, particularly at the ortho and para positions. This activating effect makes the ring more susceptible to electrophilic attack. Halogens also possess lone pairs that can be delocalized, but this effect is generally weaker than their inductive effect, except for fluorine.

Steric Effects:

The size of the halogen atoms can influence the rate and regioselectivity of reactions by sterically hindering the approach of reagents to the amino group or adjacent positions on the ring. The atomic radii increase down the group: F < Cl < Br < I.

These competing effects dictate the overall reactivity in different types of reactions.

Comparative Reactivity in Key Chemical Transformations

The utility of halogenated anilines is best demonstrated by their performance in several critical synthetic reactions.

Electrophilic Aromatic Substitution

The amino group is a powerful activating group, directing incoming electrophiles to the ortho and para positions.[1][2][3] However, the high reactivity can lead to polysubstitution, as seen in the facile reaction of aniline with bromine water to yield this compound.[1] The presence of electron-withdrawing halogen atoms deactivates the ring towards electrophilic attack compared to unsubstituted aniline.

To control the degree of substitution, the reactivity of the amino group can be moderated by converting it to an acetamido group (-NHCOCH₃). The acetyl group's electron-withdrawing nature reduces the activating effect, allowing for more controlled, monosubstitution.[2]

Table 1: pKa Values of Selected Halogenated Anilines

CompoundpKa of Conjugate Acid
Aniline4.63
4-Fluoroaniline4.65
4-Chloroaniline4.15
4-Bromoaniline3.86
4-Iodoaniline3.78
2,4-Dichloroaniline2.05
2,4,6-Trichloroaniline0.07[4]
This compound-0.19 (estimated)
2,4,6-Trifluoroaniline0.25 (estimated)

Note: pKa values are approximate and can vary with measurement conditions. Estimated values are based on substituent effects.

The decreasing pKa values with increasing halogenation indicate a decrease in the basicity and nucleophilicity of the amino group, which in turn suggests a lower reactivity of the aromatic ring towards electrophiles.

Palladium-Catalyzed Cross-Coupling Reactions

Halogenated anilines are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. In these transformations, the carbon-halogen bond is cleaved in the rate-determining oxidative addition step. The reactivity is therefore inversely proportional to the C-X bond strength.

The general reactivity trend for the halogen is I > Br > Cl >> F .[5] This makes this compound a versatile building block with three reactive sites for sequential or multiple couplings.

Table 2: Comparative Yields in Suzuki-Miyaura Coupling of Halogenated Anilines with Phenylboronic Acid

Halogenated AnilineHalogen at PositionTypical Yield (%)
4-IodoanilineI>90
4-BromoanilineBr80-90
4-ChloroanilineCl60-80
2,4,6-TriiodoanilineIHigh (multiple couplings possible)
This compoundBrGood (multiple couplings possible)
2,4,6-TrichloroanilineClModerate (requires more forcing conditions)

Note: Yields are representative and highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, and temperature).

Sandmeyer Reaction

The Sandmeyer reaction provides a pathway to replace the amino group of an aniline with a variety of substituents (e.g., -Cl, -Br, -CN) via a diazonium salt intermediate.[6][7] The efficiency of the initial diazotization step is influenced by the basicity of the aniline. The presence of multiple electron-withdrawing halogens, as in this compound, decreases the nucleophilicity of the amino nitrogen, which can make the reaction with nitrous acid slower compared to less halogenated anilines.[5] However, the resulting diazonium salt is often more stable due to the electron-withdrawing nature of the substituents.[5]

Experimental Protocols

Protocol 1: Electrophilic Bromination of an Acetanilide (B955) Derivative

This protocol describes the controlled monobromination of an aniline after protection of the amino group.

Materials:

  • Acetanilide

  • Glacial Acetic Acid

  • Bromine

  • Sodium bisulfite solution

  • Ice

Procedure:

  • Dissolve acetanilide in glacial acetic acid in a flask.

  • Cool the flask in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Pour the reaction mixture into a beaker containing ice-cold water.

  • Collect the precipitated p-bromoacetanilide by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of sodium bisulfite solution to remove any unreacted bromine.

  • Recrystallize the product from ethanol.

  • To obtain the bromoaniline, the protecting acetyl group can be removed by acid or base hydrolysis.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Bromoaniline

Materials:

  • 4-Bromoaniline (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.08 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene/Water (4:1 mixture, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromoaniline, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 3: Sandmeyer Reaction for the Conversion of an Aniline to an Aryl Bromide

Materials:

  • This compound (1.0 mmol)

  • Sodium nitrite (B80452) (NaNO₂) (1.1 mmol)

  • Hydrobromic acid (HBr), 48%

  • Copper(I) bromide (CuBr) (1.2 mmol)

  • Ice

Procedure:

  • Diazotization:

    • Suspend this compound in a mixture of HBr and water in a beaker.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for 15-20 minutes after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) bromide in HBr and cool it in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently on a water bath (e.g., at 60 °C) for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water, then with sodium hydroxide (B78521) solution to remove any phenolic byproducts, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by distillation or chromatography.

Visualizing Reactivity Concepts

The following diagrams illustrate key concepts and workflows relevant to the study of halogenated aniline reactivity.

G Factors Influencing Halogenated Aniline Reactivity cluster_electronic Electronic Effects cluster_steric Steric Effects Inductive Effect (-I) Inductive Effect (-I) Decreased Basicity\n(Lower pKa) Decreased Basicity (Lower pKa) Inductive Effect (-I)->Decreased Basicity\n(Lower pKa) Mesomeric Effect (+M) Mesomeric Effect (+M) Increased Ring Activation\n(ortho, para directing) Increased Ring Activation (ortho, para directing) Mesomeric Effect (+M)->Increased Ring Activation\n(ortho, para directing) Halogen Size Halogen Size Steric Hindrance Steric Hindrance Halogen Size->Steric Hindrance Halogenated Aniline Reactivity Halogenated Aniline Reactivity Halogenated Aniline Reactivity->Inductive Effect (-I) Halogenated Aniline Reactivity->Mesomeric Effect (+M) Halogenated Aniline Reactivity->Halogen Size C-X Bond Strength\n(I > Br > Cl > F) C-X Bond Strength (I > Br > Cl > F) Halogenated Aniline Reactivity->C-X Bond Strength\n(I > Br > Cl > F) Slower Electrophilic Substitution Slower Electrophilic Substitution Decreased Basicity\n(Lower pKa)->Slower Electrophilic Substitution Faster Electrophilic Substitution Faster Electrophilic Substitution Increased Ring Activation\n(ortho, para directing)->Faster Electrophilic Substitution Regioselectivity Control Regioselectivity Control Steric Hindrance->Regioselectivity Control Cross-Coupling Reactivity Cross-Coupling Reactivity C-X Bond Strength\n(I > Br > Cl > F)->Cross-Coupling Reactivity

Caption: Factors influencing the reactivity of halogenated anilines.

G Experimental Workflow: Palladium-Catalyzed Cross-Coupling Start Start Reaction Setup Reaction Setup Start->Reaction Setup Inert Atmosphere Inert Atmosphere Reaction Setup->Inert Atmosphere Evacuate/Backfill Heating & Stirring Heating & Stirring Inert Atmosphere->Heating & Stirring Reaction Monitoring Reaction Monitoring Heating & Stirring->Reaction Monitoring TLC, GC-MS Work-up Work-up Reaction Monitoring->Work-up Reaction Complete Purification Purification Work-up->Purification Crude Product Product Characterization Product Characterization Purification->Product Characterization Purified Product End End Product Characterization->End G Conceptual QSAR Workflow in Drug Development Data Collection Data Collection Descriptor Calculation Descriptor Calculation Data Collection->Descriptor Calculation Biological Activity Data & Molecular Structures Model Development Model Development Descriptor Calculation->Model Development Electronic, Steric, Lipophilic Descriptors Model Validation Model Validation Model Development->Model Validation Statistical Methods Prediction Prediction Model Validation->Prediction Validated Model Synthesis & Testing Synthesis & Testing Prediction->Synthesis & Testing New Candidate Molecules

References

Comparative Guide to Analytical Methods for 2,4,6-Tribromoaniline (TBA) Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of 2,4,6-Tribromoaniline (TBA), a compound of interest in pharmaceutical and chemical analyses due to its potential as a process impurity. The following sections detail the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) based methods, supported by experimental data to aid in the selection of the most appropriate technique for your research needs.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the key performance parameters of various analytical methods for the determination of this compound.

MethodTechniqueSample PreparationLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Accuracy/RecoveryPrecision (RSD)
Method 1 GC-MSSolid-Phase Microextraction (SPME)-0.01 ppm---
Method 2 GC-MS/MSStir Bar Sorptive Extraction (SBSE)1-100 pg/tablet (for related compounds)0.04-4 ng/L (for related compounds)>0.98 (for related compounds)71-119% (for related compounds)-
Method 3 UPLCProtein Precipitation0.0014-0.0061%0.0047-0.020%0.999496-106%0.67-5.79%
Method 4 HPLC-UVLiquid-Liquid Extraction or Direct Injection0.3 mg/kg (for similar amines)0.9 mg/kg (for similar amines)>0.99 (for similar amines)92.25-102.25% (for similar amines)<10% (for similar amines)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Solid-Phase Microextraction (SPME)

This method is suitable for the trace-level detection of TBA in various matrices.

1. Sample Preparation (SPME):

  • Fiber Selection: A Polydimethylsiloxane (PDMS) fiber is commonly used for the extraction of nonpolar compounds like TBA.

  • Extraction: The sample is placed in a sealed vial. The SPME fiber is exposed to the headspace above the sample or directly immersed in the liquid sample. Extraction is typically performed at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) with agitation to facilitate the partitioning of TBA onto the fiber coating. The addition of salt (salting out) can be employed to enhance the extraction efficiency from aqueous samples.

2. GC-MS Analysis:

  • Injection: The SPME fiber is inserted into the heated GC inlet (e.g., 250°C) for thermal desorption of the analyte.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of TBA (e.g., m/z 329, 331, 250, 171).

Method 3: Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers a rapid and high-resolution separation for the analysis of TBA.

1. Sample Preparation:

  • For solid samples, an extraction with a suitable organic solvent (e.g., methanol (B129727), acetonitrile) is performed, followed by centrifugation and filtration of the supernatant.

  • For liquid samples, a protein precipitation step using a solvent like acetonitrile (B52724) may be necessary, followed by centrifugation and filtration.

2. UPLC Analysis:

  • Column: A sub-2 µm particle size reversed-phase column, such as an Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient Program: A linear gradient from 5% to 95% Solvent B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV detection at a wavelength determined by the UV spectrum of TBA (e.g., 240 nm).

Method 4: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A robust and widely available method for the quantification of TBA.[1]

1. Sample Preparation:

  • Solid Samples: Extraction with a suitable solvent (e.g., methanol or acetonitrile) followed by filtration.

  • Liquid Samples: Direct injection may be possible, or a liquid-liquid extraction (LLE) can be performed to concentrate the analyte and remove matrix interferences.

2. HPLC-UV Analysis:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid to improve peak shape.[1] A typical mobile phase could be Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at the wavelength of maximum absorbance for TBA (e.g., 240 nm).

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing sample Sample Collection extraction Extraction/Precipitation sample->extraction cleanup Filtration/Cleanup extraction->cleanup gc_ms GC-MS Analysis cleanup->gc_ms hplc_uv HPLC-UV/UPLC Analysis cleanup->hplc_uv quantification Quantification gc_ms->quantification hplc_uv->quantification reporting Reporting quantification->reporting

Caption: General experimental workflow for the analysis of this compound.

References

A Head-to-Head Battle: GC-MS vs. HPLC for the Precise Quantification of 2,4,6-Tribromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal analytical technique for the quantification of 2,4,6-Tribromoaniline (TBA), a compound of interest in pharmaceutical and chemical synthesis.

In the realm of analytical chemistry, the accurate quantification of specific compounds is paramount. For this compound (TBA), a substance utilized in various synthetic processes, choosing the right analytical methodology is crucial for quality control, impurity profiling, and safety assessment. This guide provides an in-depth comparison of two powerful techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offering supporting experimental data and detailed protocols to inform your selection.

At a Glance: Key Performance Metrics

A summary of the quantitative performance of GC-MS and HPLC for the analysis of this compound is presented below. It is important to note that performance can vary based on the specific instrumentation, method optimization, and sample matrix.

Performance MetricGC-MSHPLC/UPLC
Limit of Detection (LOD) pg/tablet to ng/L range0.0014–0.0061%
Limit of Quantification (LOQ) 0.01 ppm0.0047–0.020%
**Linearity (R²) **>0.99>0.999
Recovery Typically 80-120% (with internal standard)96–106%
Analysis Time Generally faster for volatile compoundsCan be rapid with UPLC technology
Derivatization Often required for polar analytesNot typically necessary
Sample Volatility RequiredNot required

The Contenders: A Deeper Dive

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility

GC-MS is a highly sensitive and selective technique that excels in the analysis of volatile and semi-volatile compounds. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components are then detected and identified by a mass spectrometer, which provides detailed structural information.

Strengths of GC-MS for TBA Quantification:

  • Exceptional Sensitivity: GC-MS can achieve very low detection limits, making it ideal for trace-level analysis of TBA.

  • High Specificity: The mass spectrometer provides a unique fragmentation pattern for TBA, ensuring confident identification and reducing the likelihood of interference from other compounds.

  • Established Methods: Numerous validated GC-MS methods exist for the analysis of aromatic amines and related compounds.

Considerations for GC-MS:

  • Derivatization: As an aniline, TBA may require derivatization to improve its volatility and chromatographic peak shape. This adds an extra step to the sample preparation process.

  • Thermal Stability: The high temperatures used in the GC injector and column can potentially cause degradation of thermally labile compounds, although TBA is generally stable under typical GC conditions.

High-Performance Liquid Chromatography (HPLC): Versatility in the Liquid Phase

HPLC is a versatile separation technique that utilizes a liquid mobile phase to transport the sample through a packed column. Separation is based on the analyte's affinity for the stationary and mobile phases. Various detectors can be coupled with HPLC, with UV-Vis and mass spectrometry (LC-MS) being the most common for quantitative analysis. Ultra-High-Performance Liquid Chromatography (UPLC) is a more recent advancement that uses smaller particle sizes in the column to achieve faster and more efficient separations.

Strengths of HPLC for TBA Quantification:

  • Broad Applicability: HPLC can analyze a wide range of compounds, including those that are non-volatile or thermally unstable, without the need for derivatization.

  • Direct Analysis: TBA can often be analyzed directly, simplifying sample preparation.

  • Flexibility: A wide variety of columns and mobile phases are available to optimize the separation of TBA from potential impurities.

Considerations for HPLC:

  • Sensitivity: While sensitive, HPLC with UV detection may not reach the same low detection limits as GC-MS for certain applications. Coupling with a mass spectrometer (LC-MS) can significantly enhance sensitivity.

  • Matrix Effects: Complex sample matrices can sometimes interfere with the analysis, requiring more extensive sample cleanup.

Experimental Protocols: A Step-by-Step Guide

The following are representative experimental protocols for the quantification of TBA using GC-MS and HPLC. These should be considered as starting points and may require optimization for specific applications.

GC-MS Protocol

This protocol is based on methods for the analysis of aromatic amines and may require a derivatization step for optimal performance.

1. Sample Preparation (with Derivatization):

  • Accurately weigh a known amount of the sample.
  • Dissolve the sample in a suitable solvent (e.g., methanol, toluene).
  • If derivatization is necessary, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluorobenzoyl chloride (PFBCl) and heat as required to complete the reaction.
  • Add an appropriate internal standard (e.g., deuterated TBA or a structurally similar compound).
  • Dilute the sample to a final concentration within the calibration range.

2. GC-MS Operating Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Injector: Splitless mode at 250 °C.
  • Oven Temperature Program:
  • Initial temperature: 80 °C, hold for 1 minute.
  • Ramp to 200 °C at 10 °C/minute.
  • Ramp to 280 °C at 20 °C/minute, hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Mass Spectrometer: Agilent 5977A MSD or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for TBA (e.g., m/z 329, 331, 250, 171).

HPLC/UPLC Protocol

This protocol is based on a reverse-phase separation method suitable for aromatic amines.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample.
  • Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture).
  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
  • Dilute the sample to a final concentration within the calibration range.

2. HPLC/UPLC Operating Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC H-Class or equivalent.
  • Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent.
  • Mobile Phase:
  • A: 0.1% Formic acid in water.
  • B: 0.1% Formic acid in acetonitrile.
  • Gradient Elution:
  • Start at 30% B.
  • Linear gradient to 95% B over 5 minutes.
  • Hold at 95% B for 1 minute.
  • Return to initial conditions and equilibrate for 2 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Detector: UV-Vis Diode Array Detector (DAD) at 240 nm or a mass spectrometer.

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the general workflows for GC-MS and HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution Sample->Dissolution Derivatization Derivatization (if needed) Dissolution->Derivatization InternalStandard Internal Standard Addition Derivatization->InternalStandard Dilution Dilution InternalStandard->Dilution Injection Injection Dilution->Injection GC_Separation GC Separation Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Quantification Quantification Data_Analysis->Quantification HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC/UPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution Sample->Dissolution Filtration Filtration Dissolution->Filtration Dilution Dilution Filtration->Dilution Injection Injection Dilution->Injection HPLC_Separation HPLC/UPLC Separation Injection->HPLC_Separation UV_or_MS_Detection UV or MS Detection HPLC_Separation->UV_or_MS_Detection Data_Analysis Data Analysis UV_or_MS_Detection->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Comparing the efficacy of different catalysts for 2,4,6-Tribromoaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,4,6-tribromoaniline, a key intermediate in the development of pharmaceuticals, flame retardants, and other specialty chemicals, is a critical process for many researchers. The efficiency of this synthesis is highly dependent on the chosen methodology, particularly the use of catalysts. This guide provides an objective comparison of different catalytic and non-catalytic methods for the synthesis of this compound, supported by experimental data and detailed protocols.

Performance Comparison of Synthetic Methodologies

The traditional synthesis of this compound is a facile electrophilic aromatic substitution reaction that can proceed efficiently without a catalyst due to the strong activating effect of the amino group in the aniline (B41778) starting material. However, various catalytic systems have been explored to improve yield, reaction conditions, and environmental footprint. The following table summarizes the quantitative data for different synthetic approaches.

MethodCatalystBrominating AgentSolventReaction TimeTemperatureYield (%)
Uncatalyzed NoneBromineAcetic Acid~15-30 minRoom Temp.~95%
Lewis Acid Catalysis MgBr₂Liquid BromineWaterNot Specified40°C98%
Electrolytic Synthesis HY/HMS Molecular SieveSodium BromideNitric Acid (aq) / Ethyl Acetate (B1210297)3 hours60°Cup to 58%

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to allow for replication and adaptation in a laboratory setting.

Uncatalyzed Synthesis in Acetic Acid

This is the most common and straightforward method for producing this compound.

Materials:

  • Aniline

  • Glacial Acetic Acid

  • Bromine

Procedure:

  • In a fume hood, dissolve aniline in glacial acetic acid in a flask.

  • Cool the flask in an ice bath.

  • Slowly add a stoichiometric excess (3 equivalents) of bromine dissolved in glacial acetic acid to the aniline solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 15-30 minutes.

  • Pour the reaction mixture into a beaker of cold water to precipitate the product.

  • Filter the white precipitate of this compound, wash with cold water until the filtrate is neutral, and dry.

MgBr₂ Catalyzed Synthesis

This method employs a Lewis acid catalyst to potentially enhance the reaction rate and yield.[1]

Materials:

  • Aniline

  • Magnesium Bromide (MgBr₂)

  • Liquid Bromine

  • Water

Procedure:

  • Prepare an aqueous solution of aniline hydrobromide by reacting aniline with hydrobromic acid.

  • Add a catalytic amount of Magnesium Bromide (MgBr₂) to the solution.

  • Heat the mixture to 40°C.

  • Slowly add liquid bromine to the reaction mixture with vigorous stirring.

  • Maintain the temperature at 40°C until the reaction is complete (monitoring by TLC is recommended).

  • Cool the reaction mixture and filter the precipitated this compound.

  • Wash the product with water and dry.

Electrolytic Synthesis using HY/HMS Molecular Sieve Catalyst

This multi-step method starts from benzene (B151609) and represents a more complex but potentially greener alternative by avoiding the use of elemental bromine directly.[1]

Materials:

  • Benzene

  • Nitric Acid (aqueous solution)

  • Sodium Bromide

  • HY/HMS micro-mesoporous composite molecular sieve

  • Ethyl Acetate

  • Diaphragm-less electrolytic cell with lead electrodes

Procedure:

  • Into a diaphragm-less electrolytic cell, add benzene, an aqueous solution of nitric acid, and sodium bromide.

  • Add the HY/HMS molecular sieve catalyst and ethyl acetate as an organic solvent.

  • Maintain the temperature at 60°C.

  • Apply a constant current (e.g., 0.2-0.3A) for 3 hours using lead electrodes for both the anode and cathode.

  • Upon completion of the electrolysis, the this compound is extracted from the reaction mixture. This process involves the in-situ generation of nitrobenzene, its reduction to aniline, and subsequent bromination.

  • The product is isolated and purified using standard techniques such as chromatography.

Visualizing the Synthetic Workflows

To better understand the logical flow of the synthetic processes, the following diagrams illustrate the general signaling pathway of aniline bromination and a typical experimental workflow.

Signaling_Pathway Aniline Aniline (-NH2 group) ActivatedRing Activated Aromatic Ring (Ortho/Para Directing) Aniline->ActivatedRing activates Intermediate Carbocation Intermediate (Sigma Complex) ActivatedRing->Intermediate attacks Bromine Bromine (Br2) Electrophile Precursor Electrophile Electrophile (Br+) Bromine->Electrophile generates Electrophile->Intermediate Product This compound Intermediate->Product deprotonates to Experimental_Workflow Start Start: Prepare Reactants Dissolve Dissolve Aniline in Solvent Start->Dissolve AddCatalyst Add Catalyst (if applicable) Dissolve->AddCatalyst Cool Cool Reaction Mixture AddCatalyst->Cool AddBromine Add Brominating Agent Cool->AddBromine React Allow Reaction to Proceed AddBromine->React Precipitate Precipitate Product in Water React->Precipitate FilterWash Filter and Wash Product Precipitate->FilterWash Dry Dry Final Product FilterWash->Dry End End: this compound Dry->End

References

2,4,6-Tribromoaniline as an Impurity Standard in Color Additives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of color additives is a critical aspect of product safety and regulatory compliance in the pharmaceutical, cosmetic, and food industries. Aromatic amines, often present as impurities from the synthesis of azo dyes, are of particular concern due to their potential toxicity. This guide provides a comprehensive comparison of 2,4,6-Tribromoaniline (TBA) as an impurity standard, focusing on its detection in specific color additives, and comparing it with other relevant aromatic amine impurities. We present experimental data, detailed analytical protocols, and a discussion of the regulatory landscape to assist researchers and drug development professionals in establishing robust impurity control strategies.

Comparison of Aromatic Amine Impurity Standards

While this compound (TBA) is a known impurity in certain color additives, a direct comparison with a single, universally accepted alternative standard is not straightforward, as the specific impurities of concern vary depending on the chemical structure and synthesis route of the color additive. A more practical approach is to compare the analytical challenges and methodologies for different significant aromatic amine impurities found in related color additives.

Here, we compare TBA, found in D&C Red Nos. 21 and 22 (Eosin Y), with 2-bromo-3,4,5,6-tetrachloroaniline (B1253628) (2BTCA), an impurity identified in D&C Red Nos. 27 and 28. Both are halogenated anilines, presenting similar analytical challenges.

Table 1: Comparison of this compound (TBA) and 2-bromo-3,4,5,6-tetrachloroaniline (2BTCA) as Impurity Standards

FeatureThis compound (TBA)2-bromo-3,4,5,6-tetrachloroaniline (2BTCA)
Associated Color Additives D&C Red No. 21, D&C Red No. 21 Lake, D&C Red No. 22 (Eosin Y)D&C Red No. 27, D&C Red No. 28
Typical Concentration Range Found in Certified Lots Not detected (<0.01 ppm) to 638.9 ppm[1]Not detected (<0.01 ppm) to 435.7 ppm
Primary Analytical Method Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)[1]Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)
Internal Standard Used for Quantification [¹³C₆]TBA[1]4-bromo-2,3,5,6-tetrachloroaniline (4BTCA)
Limit of Quantification (LOQ) 0.01 ppm[1]0.01 ppm
Origin as an Impurity Believed to originate from the bromination of aniline, a starting material or degradation product.Proposed to form from the reaction of impurities in the starting materials during synthesis.

Experimental Protocols

Determination of this compound (TBA) in D&C Red Nos. 21 and 22 by SPME-GC-MS

This method is highly sensitive and specific for the detection of TBA at trace levels.

a. Sample Preparation:

  • Weigh 10-20 mg of the color additive into a 2 mL autosampler vial.

  • Add a known amount of the internal standard, [¹³C₆]TBA solution.

  • Add 1 mL of a pH 11 buffer solution.

  • Cap the vial and vortex for 1 minute.

b. SPME Procedure:

  • Place the vial in a heating block at 80°C.

  • Expose a 100 µm polydimethylsiloxane (B3030410) (PDMS) SPME fiber to the headspace of the vial for 30 minutes with agitation.

c. GC-MS Analysis:

  • Injector: Desorb the SPME fiber in the GC inlet at 270°C for 2 minutes in splitless mode.

  • Column: Use a 30 m x 0.25 mm, 0.25 µm film thickness 5% phenyl-methylpolysiloxane capillary column.

  • Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Operate in electron ionization (EI) mode and monitor characteristic ions for TBA (e.g., m/z 329, 331, 250, 252) and the internal standard.

d. Quantification:

  • Calculate the concentration of TBA based on the ratio of the peak area of TBA to the peak area of the internal standard, using a calibration curve prepared with known amounts of TBA and the internal standard.

Alternative Method: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling of Eosin Y (D&C Red No. 22)

HPLC can be used as an alternative or complementary technique for the analysis of impurities in water-soluble dyes like Eosin Y.

a. Sample Preparation:

  • Dissolve a known weight of the color additive in the mobile phase to a final concentration of approximately 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

b. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 5.5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at a wavelength where both the main color component and potential impurities absorb (e.g., 254 nm and 520 nm).

  • Injection Volume: 20 µL.

c. Analysis:

  • Identify and quantify impurities by comparing their retention times and UV spectra to those of known reference standards. For unknown impurities, further characterization using LC-MS would be necessary.

Data Presentation

Table 2: Quantitative Data for TBA in Certified Lots of D&C Red Nos. 21, 21 Lake, and 22

Lot NumberManufacturerTBA Concentration (ppm)
1A19.9
2A45.3
3B358.2
4B638.9
5CNot Detected (<0.01)
6D278.7 (Average of multiple lots)[1]

This table is a representation of the type of data obtained. The original study analyzed 23 lots from eight different manufacturers.[1]

Mandatory Visualizations

Impurity_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Solid-Phase Microextraction (SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification weigh Weigh Color Additive add_is Add Internal Standard weigh->add_is add_buffer Add Buffer Solution add_is->add_buffer vortex Vortex add_buffer->vortex heat Heat Sample Vial vortex->heat expose_fiber Expose SPME Fiber heat->expose_fiber desorb Thermal Desorption in GC Inlet expose_fiber->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Impurity calibrate->quantify

Caption: Workflow for the analysis of this compound using SPME-GC-MS.

Impurity_Comparison cluster_analytical Analytical Approach TBA This compound (TBA) Associated with D&C Red Nos. 21 & 22 Detected up to 639 ppm SPME_GCMS SPME-GC-MS TBA->SPME_GCMS HPLC HPLC (Alternative) TBA->HPLC Applicable BTCA 2-bromo-3,4,5,6-tetrachloroaniline (2BTCA) Associated with D&C Red Nos. 27 & 28 Detected up to 436 ppm BTCA->SPME_GCMS BTCA->HPLC Applicable

Caption: Comparison of TBA and 2BTCA as impurity standards in color additives.

Regulatory Context and Discussion

The control of impurities in color additives is governed by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Commission. The FDA's regulations for color additives are outlined in Title 21 of the Code of Federal Regulations (CFR), Parts 70-82. For certifiable color additives like D&C Red No. 22, the CFR specifies limits for certain impurities, such as lead, arsenic, mercury, and other organic compounds.[2] While a specific limit for TBA is not explicitly listed in the general specifications for D&C Red No. 22, the presence of any unlisted impurity is subject to scrutiny, and manufacturers are expected to control all impurities to the lowest feasible levels.

For potentially genotoxic impurities, such as some aromatic amines, the International Council for Harmonisation (ICH) M7 guideline provides a framework for assessment and control to limit potential carcinogenic risk.[3][4][5][6] This guideline introduces the concept of the Threshold of Toxicological Concern (TTC), which for most mutagenic impurities is set at 1.5 µ g/day . This TTC can be used to derive an acceptable limit for an impurity in a drug substance or product based on the maximum daily dose. While the ICH M7 guideline is primarily for pharmaceuticals, its principles are often considered in the safety assessment of cosmetic ingredients.

The wide range of TBA and 2BTCA levels found in certified lots of color additives suggests that their formation can be controlled and minimized through modifications in the manufacturing process.[1] The use of highly sensitive analytical methods, such as SPME-GC-MS, is crucial for detecting and quantifying these impurities at trace levels, enabling manufacturers to monitor and control their processes effectively.

Conclusion

This compound serves as an important impurity standard for ensuring the quality and safety of specific color additives. Its analysis, along with that of other halogenated aromatic amines like 2BTCA, highlights the need for sophisticated analytical techniques capable of trace-level detection. While specific regulatory limits for every potential impurity are not always defined, a proactive approach to impurity profiling and control, guided by principles such as those outlined in the ICH M7 guideline, is essential. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers and professionals in the development and quality control of products containing color additives.

References

A Spectroscopic Showdown: Unmasking the Isomers of Tribromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of 2,4,6-tribromoaniline and its isomers, providing researchers, scientists, and drug development professionals with critical data for identification and characterization.

In the world of organic chemistry, isomers—compounds with the same molecular formula but different structural arrangements—often exhibit distinct physical, chemical, and biological properties. For scientists working with substituted anilines, a crucial class of compounds in pharmaceutical and materials science, the ability to differentiate between isomers is paramount. This guide provides a comprehensive spectroscopic comparison of this compound and its commercially available isomers, 2,4,5-tribromoaniline (B2611939) and 3,4,5-tribromoaniline (B1304853), utilizing data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).

Due to a lack of publicly available experimental data, this guide does not include a comparative analysis of the 2,3,4-, 2,3,5-, and 2,3,6-tribromoaniline (B1610846) isomers. The information presented herein is based on aggregated data from various chemical and spectroscopic databases.

At a Glance: Key Spectroscopic Differentiators

The substitution pattern of the bromine atoms on the aniline (B41778) ring significantly influences the electronic environment of the protons and carbon atoms, leading to unique spectroscopic fingerprints for each isomer.

dot

Spectroscopic_Workflow General Workflow for Spectroscopic Comparison of Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Isomer_A Isomer A NMR NMR (¹H, ¹³C) Isomer_A->NMR IR IR Spectroscopy Isomer_A->IR UV_Vis UV-Vis Spectroscopy Isomer_A->UV_Vis MS Mass Spectrometry Isomer_A->MS Isomer_B Isomer B Isomer_B->NMR Isomer_B->IR Isomer_B->UV_Vis Isomer_B->MS Isomer_C Isomer C Isomer_C->NMR Isomer_C->IR Isomer_C->UV_Vis Isomer_C->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing UV_Vis->Data_Processing MS->Data_Processing Comparison Comparative Analysis Data_Processing->Comparison Identification Isomer Identification Comparison->Identification

Figure 1. A generalized workflow for the spectroscopic comparison and identification of chemical isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as the chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to their local electronic environment.

¹H NMR Spectral Data
IsomerAromatic Protons (ppm)Amine Protons (ppm)Solvent
This compound 7.49 (s, 2H)[1]4.55 (s, 2H)CDCl₃
2,4,5-Tribromoaniline 7.51 (s, 1H), 6.63 (d, 1H)4.08 (s, 2H)CDCl₃
3,4,5-Tribromoaniline 7.15 (s, 2H)4.0 (br s, 2H)CDCl₃

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

The symmetry of this compound results in a simple spectrum with a single peak for the two equivalent aromatic protons. In contrast, the lower symmetry of the 2,4,5- and 3,4,5-isomers leads to more complex splitting patterns and distinct chemical shifts for the aromatic protons.

¹³C NMR Spectral Data
IsomerC1 (C-NH₂) (ppm)Aromatic Carbons (ppm)Solvent
This compound 141.1133.7, 108.6CDCl₃[2]
2,4,5-Tribromoaniline ~145~138, 135, 118, 115, 112, 100CDCl₃
3,4,5-Tribromoaniline ~147~133, 115, 110CDCl₃

Note: Data for 2,4,5- and 3,4,5-tribromoaniline are estimated based on typical substituent effects and may vary.

Similar to ¹H NMR, the number of unique signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms in the molecule. The highly symmetric 2,4,6-isomer shows only three signals in the aromatic region, while the other isomers exhibit more complex spectra.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational bands for tribromoanilines are associated with the N-H stretches of the amine group and the C-Br stretches.

IsomerN-H Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)
This compound ~3400-3200~600-500
2,4,5-Tribromoaniline ~3400-3200~600-500
3,4,5-Tribromoaniline ~3400-3200~600-500

While the N-H and C-Br stretching frequencies are similar for all isomers, the fingerprint region (below 1500 cm⁻¹) often contains a unique pattern of bands that can be used for definitive identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is sensitive to the electronic transitions within a molecule. The position of the absorption maxima (λmax) is influenced by the substitution pattern on the aromatic ring.

Isomerλmax (nm)Solvent
This compound 249, 315[3]Alcohol[3]
2,4,5-Tribromoaniline Not available-
3,4,5-Tribromoaniline Not available-

The electronic environment created by the three bromine atoms and the amino group will result in distinct absorption spectra for each isomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All tribromoaniline isomers have the same molecular weight (approximately 329.81 g/mol ). However, the fragmentation patterns under electron ionization (EI) can differ based on the stability of the resulting fragments, which is influenced by the positions of the bromine atoms. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) will be evident in the mass spectrum of all isomers, showing a distinctive cluster of peaks for the molecular ion and bromine-containing fragments.[4][5]

Experimental Protocols

The following are general protocols for the spectroscopic techniques discussed. Instrument parameters and sample preparation may need to be optimized for specific equipment and sample characteristics.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the tribromoaniline isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 8-16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the tribromoaniline isomer with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6][7][8][9][10]

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the tribromoaniline isomer in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a blank) and the other with the sample solution. Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.[11][12][13][14]

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

By carefully applying these spectroscopic techniques and comparing the resulting data, researchers can confidently distinguish between the different isomers of tribromoaniline, ensuring the correct compound is used in their critical applications.

References

A Comparative Analysis of Flame Retardant Properties of 2,4,6-Tribromoaniline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Brominated Flame Retardants

Brominated flame retardants (BFRs) are a class of organobromine compounds that are added to polymeric materials to inhibit, suppress, or delay the production of flames and prevent the spread of fire. 2,4,6-Tribromoaniline serves as a key synthetic intermediate for various flame retardants. These compounds are valued for their efficiency in interrupting the combustion cycle. The primary mechanism of action for BFRs involves the release of bromine radicals upon heating, which interfere with the chain reactions of combustion in the gas phase.

Mechanism of Action: Gas Phase Inhibition

The predominant flame retardant mechanism for brominated compounds, including derivatives of this compound, is gas-phase radical trapping. During the combustion of a polymer, highly reactive free radicals, such as hydrogen (H•) and hydroxyl (OH•) radicals, are generated and propagate the fire. Brominated flame retardants release hydrogen bromide (HBr) at elevated temperatures. HBr then interferes with this chain reaction by scavenging the H• and OH• radicals, replacing them with much less reactive bromine radicals (Br•). This process is illustrated in the signaling pathway diagram below.

Flame_Retardant_Mechanism Polymer + Heat Polymer + Heat Decomposition Decomposition Polymer + Heat->Decomposition Flammable Gases Flammable Gases Decomposition->Flammable Gases Combustion (H•, OH•) Combustion (H•, OH•) Flammable Gases->Combustion (H•, OH•) O2 H2O, H2 H2O, H2 Combustion (H•, OH•)->H2O, H2 Reaction with Br• BFR (R-Br) BFR (R-Br) HBr HBr BFR (R-Br)->HBr Heat Br• Br• HBr->Br• Reaction with H•, OH• Flame Inhibition Flame Inhibition HBr->Flame Inhibition Br•->Flame Inhibition Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_testing Flame Retardant Testing Start This compound Reaction Reaction Start->Reaction Reactant Reactant Reactant->Reaction Purification Purification Reaction->Purification Characterization Spectroscopy (NMR, IR, MS) Purification->Characterization Derivative Derivative Product Characterization->Derivative Polymer_Blending Polymer Blending Derivative->Polymer_Blending Specimen_Prep Specimen Preparation Polymer_Blending->Specimen_Prep LOI_Test LOI Test (ASTM D2863) Specimen_Prep->LOI_Test UL94_Test UL-94 Test Specimen_Prep->UL94_Test Cone_Test Cone Calorimetry (ISO 5660-1) Specimen_Prep->Cone_Test Data_Analysis Data Analysis & Comparison LOI_Test->Data_Analysis UL94_Test->Data_Analysis Cone_Test->Data_Analysis

Evaluating the Biological Toxicity of 2,4,6-Tribromoaniline in Comparison to Other Brominated Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the toxicological profile of chemical compounds is paramount. This guide provides a comparative analysis of the biological toxicity of 2,4,6-Tribromoaniline against other significant brominated compounds, including 2,4,6-Tribromophenol (TBP), Tetrabromobisphenol A (TBBPA), and Polybrominated Diphenyl Ethers (PBDEs). The information is supported by experimental data and detailed methodologies to aid in informed decision-making and future research.

Comparative Toxicity Data

The following table summarizes key quantitative toxicity data for this compound and other selected brominated compounds. These values provide a comparative snapshot of their acute and chronic toxicities across different biological systems.

CompoundTest OrganismEndpointValue
This compound MouseIntraperitoneal LD50500 mg/kg
2,4,6-Tribromophenol (TBP) RatOral LD501,486 mg/kg[1]
RatNOAEL (repeated dose)100 mg/kg/day[2]
Tetrabromobisphenol A (TBBPA) N/AN/AGenerally considered to have low acute toxicity, but concerns exist regarding endocrine disruption and developmental neurotoxicity.[3][4]
Polybrominated Diphenyl Ethers (PBDEs) N/AN/AToxicity varies by congener; lower-brominated PBDEs are generally considered more toxic and bioaccumulative. Neurobehavioral effects are a critical concern.[5][6]

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below to ensure reproducibility and aid in the design of future studies.

Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[7]

  • Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[7][8] The test evaluates the ability of a chemical to cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-free medium.[7]

  • Methodology:

    • Bacterial Strains: Use histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537).[7] These strains are designed to detect different types of mutations.[7]

    • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[9]

    • Exposure: The bacterial strains are exposed to various concentrations of the test compound, a positive control (a known mutagen), and a negative control (the solvent used to dissolve the compound).

    • Plating: The treated bacteria are plated on a minimal glucose agar (B569324) medium lacking histidine.

    • Incubation: Plates are incubated at 37°C for 48-72 hours.

    • Scoring: The number of revertant colonies (colonies that have regained the ability to grow) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]

  • Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[12][13] The amount of formazan produced is proportional to the number of viable cells.[14]

  • Methodology:

    • Cell Culture: Plate cells (e.g., human cell lines like HepG2 for hepatotoxicity or SH-SY5Y for neurotoxicity) in a 96-well plate and allow them to attach overnight.

    • Treatment: Expose the cells to various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or an acidified isopropanol (B130326) solution) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated.

Zebrafish Embryo Toxicity Assay for Developmental Toxicity

The zebrafish embryo is a powerful in vivo model for assessing developmental toxicity due to its rapid external development and optical transparency.[4]

  • Principle: Fertilized zebrafish embryos are exposed to the test chemical, and various developmental endpoints are observed over a period of 96-120 hours post-fertilization (hpf).[4][15]

  • Methodology:

    • Embryo Collection: Collect freshly fertilized zebrafish eggs.

    • Exposure: At approximately 4-6 hpf, place embryos in a multi-well plate and expose them to a range of concentrations of the test compound. Include a vehicle control and a negative control.

    • Incubation: Incubate the plates at 28.5°C.

    • Observation: Observe the embryos under a stereomicroscope at regular intervals (e.g., 24, 48, 72, 96, and 120 hpf).

    • Endpoints: Record lethal endpoints (coagulation, lack of heartbeat) and sublethal teratogenic effects (e.g., pericardial edema, yolk sac edema, spinal curvature, craniofacial malformations, and hatching rate).

    • Data Analysis: Determine the LC50 (lethal concentration for 50% of the embryos) and EC50 (effective concentration causing a specific malformation in 50% of the embryos).

Potential Signaling Pathways and Mechanisms of Toxicity

The toxicity of this compound and related brominated compounds can be attributed to their interference with several key cellular signaling pathways.

Endocrine Disruption: Thyroid and Estrogen Pathways

Many brominated flame retardants are recognized as endocrine-disrupting chemicals. They can interfere with the synthesis, transport, and metabolism of thyroid hormones, which are crucial for normal development, growth, and metabolism.[16] Some brominated compounds, including TBP, have been shown to bind to thyroid hormone transport proteins like transthyretin, potentially displacing endogenous thyroid hormones.[17][18][19] Furthermore, aniline (B41778) derivatives have been observed to disrupt sex steroid production by altering the expression of key steroidogenic genes.[15]

Endocrine_Disruption_Pathway cluster_0 Thyroid Hormone Disruption cluster_1 Estrogen Pathway Disruption Brominated_Compound Brominated Compound (e.g., TBP) TTR Transthyretin (TTR) Brominated_Compound->TTR Binds to Target_Cell Target Cell TTR->Target_Cell Transport Thyroid_Hormone Thyroid Hormone (T3/T4) Thyroid_Hormone->TTR Displaced from Thyroid_Hormone->Target_Cell Normal Binding Disrupted_Signaling Disrupted Cellular Signaling Target_Cell->Disrupted_Signaling Aniline_Derivative Aniline Derivative Steroidogenic_Genes Steroidogenic Genes (e.g., CYP19A) Aniline_Derivative->Steroidogenic_Genes Alters Expression Sex_Hormone_Production Altered Sex Hormone Production Steroidogenic_Genes->Sex_Hormone_Production

Caption: Potential endocrine disruption pathways by brominated compounds.

Induction of Oxidative Stress and Apoptosis

Aromatic amines can induce the production of reactive oxygen species (ROS), leading to oxidative stress.[20] This cellular imbalance can damage lipids, proteins, and DNA. Prolonged oxidative stress can trigger apoptotic pathways, leading to programmed cell death.

Oxidative_Stress_Pathway Aromatic_Amine Aromatic Amine (e.g., this compound) ROS_Production Increased Reactive Oxygen Species (ROS) Production Aromatic_Amine->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

Caption: Oxidative stress-mediated apoptosis induced by aromatic amines.

Genotoxicity and DNA Damage

Aromatic amines can be metabolically activated to reactive intermediates that can bind to DNA, forming DNA adducts.[21] This can lead to mutations and chromosomal damage if not repaired, potentially initiating carcinogenesis.

Genotoxicity_Workflow Aromatic_Amine Aromatic Amine Metabolic_Activation Metabolic Activation (e.g., by CYP450) Aromatic_Amine->Metabolic_Activation Reactive_Intermediate Reactive Intermediate Metabolic_Activation->Reactive_Intermediate DNA_Adduct_Formation DNA Adduct Formation Reactive_Intermediate->DNA_Adduct_Formation Binds to DNA Mutation Mutation/ Chromosomal Damage DNA_Adduct_Formation->Mutation

Caption: General workflow for the genotoxicity of aromatic amines.

References

A Comparative Guide to the Synthesis of 2,4,6-Tribromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic protocols for 2,4,6-tribromoaniline, a key intermediate in the production of pharmaceuticals, agrochemicals, and flame retardants. The following sections detail experimental methodologies, present quantitative data for key performance indicators, and offer a visual representation of the general synthetic workflow.

Comparison of Synthesis Protocols

The synthesis of this compound is most commonly achieved through the electrophilic aromatic substitution of aniline (B41778) with a suitable brominating agent. Variations in solvents, bromine sources, and reaction conditions offer a trade-off between yield, purity, reaction time, and safety. This guide explores three primary methods: the classical bromination of aniline in a solvent, an eco-friendly approach using an in-situ generated brominating agent, and an electrochemical synthesis route.

ParameterProtocol 1: Aniline Bromination in Acetic AcidProtocol 2: Aniline Bromination with Dibromamine-TProtocol 3: Eco-Friendly Bromination with NaBr/NaBrO₃Protocol 4: Electrochemical Synthesis from Nitrobenzene (B124822)
Starting Material AnilineAnilineAnilineNitrobenzene
Brominating Agent BromineDibromamine-TIn-situ generated HOBr from NaBr/NaBrO₃Electrochemical oxidation of bromide ions
Solvent Glacial Acetic AcidAcetonitrileWaterDichloromethane (B109758)/Sulfuric Acid
Reported Yield ~55.6%90%[1]96%[2]45-65%[3]
Reported Purity Not explicitly stated, requires recrystallizationNot explicitly stated, purification by chromatography98.6%[2]Determined by Gas Chromatography[3]
Reaction Time Not explicitly stated, involves dropwise addition and standing10 minutes[1]Near instantaneous[2]3 hours[3]
Reaction Temperature Cooled in ice0°C to Room Temperature[1]Ambient Temperature25°C[3]
Melting Point (°C) 120-122[4]Not explicitly statedNot explicitly statedNot explicitly stated

Experimental Protocols

Protocol 1: Bromination of Aniline in Glacial Acetic Acid

This classical method involves the direct bromination of aniline using elemental bromine dissolved in glacial acetic acid.

Materials:

  • Aniline

  • Glacial Acetic Acid

  • Bromine

  • Rectified Spirit (for recrystallization)

  • Ice

Procedure:

  • Prepare a solution of bromine in glacial acetic acid.

  • Prepare a solution of aniline in glacial acetic acid in a separate conical flask.

  • Cool the aniline solution in an ice bath.

  • Add the bromine solution dropwise to the cooled aniline solution with constant shaking.

  • After the addition is complete, a yellow-colored mass is obtained.

  • Pour the reaction mixture into an excess of water.

  • Filter the separated product and wash it with water.

  • Recrystallize the crude product from rectified spirit to obtain this compound.

Protocol 2: Synthesis using Dibromamine-T

This method utilizes a milder brominating agent, dibromamine-T, in acetonitrile.

Materials:

Procedure:

  • Dissolve the aromatic compound (aniline) in acetonitrile.

  • Add Dibromamine-T to the solution at 0°C.

  • Stir the reaction mixture for 10 minutes at room temperature.

  • Add sodium thiosulfate and stir for an additional 10 minutes.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over sodium sulfate (B86663) and concentrate it.

  • Purify the crude product by flash chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield this compound.[1]

Protocol 3: Eco-Friendly Bromination with Sodium Bromide and Sodium Bromate (B103136)

This greener approach generates the reactive brominating species, hypobromous acid (HOBr), in situ from the reaction of sodium bromide and sodium bromate in an acidic medium.

Materials:

  • Aniline

  • Sodium Bromide (NaBr)

  • Sodium Bromate (NaBrO₃)

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate

Procedure:

  • Prepare an aqueous solution containing a 2:1 molar ratio of sodium bromide to sodium bromate.

  • Add aniline to the solution. A molar excess of acid is used as the amine forms a salt.

  • Acidify the reaction mixture to generate HOBr in situ, which then brominates the aniline. The reaction is reported to be nearly instantaneous.[2]

  • After the reaction is complete, neutralize the excess acid with sodium bicarbonate.

  • Isolate the this compound product. This method boasts a high yield and purity.[2]

Protocol 4: Electrochemical Synthesis from Nitrobenzene

This method avoids the use of highly toxic aniline and corrosive liquid bromine by starting from nitrobenzene and electrochemically generating the brominating agent.

Materials:

  • Nitrobenzene

  • Sodium Bromide

  • Sulfuric Acid

  • Dichloromethane

  • Lead electrodes

Procedure:

  • In an undivided electrolytic cell, combine nitrobenzene, an aqueous solution of sulfuric acid, sodium bromide, and dichloromethane as an organic solvent.

  • Use lead for both the anode and cathode.

  • Conduct the electrolysis at a constant current and a controlled temperature (e.g., 25°C) for a specific duration (e.g., 3 hours).[3]

  • During electrolysis, bromide ions are oxidized to bromine at the anode, while nitrobenzene is reduced to aniline at the cathode. The in-situ generated aniline then reacts with the bromine to form this compound.

  • The yield is determined by gas chromatography.[3]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the bromination of aniline, which is the most common synthetic route.

SynthesisWorkflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification Aniline Aniline Mixing Mixing and Reaction (Controlled Temperature) Aniline->Mixing Solvent Solvent (e.g., Acetic Acid) Solvent->Mixing Bromine_Source Brominating Agent (e.g., Br2) Bromine_Source->Mixing Quenching Quenching (e.g., with Water) Mixing->Quenching Filtration Filtration Quenching->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization or Chromatography Washing->Recrystallization Drying Drying Recrystallization->Drying Final_Product This compound Drying->Final_Product

Caption: General workflow for the synthesis of this compound.

References

A Comparative Guide to the Quantitative Analysis of 2,4,6-Tribromoaniline in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of common analytical methodologies for the quantitative determination of 2,4,6-Tribromoaniline (TBA) in various environmental matrices. TBA is utilized in the synthesis of pharmaceuticals, agrochemicals, and fire-extinguishing agents and can be present in the environment as a result of industrial processes or as a metabolite of other brominated compounds.[1][2] Monitoring its presence is crucial for assessing environmental contamination and potential toxicological risks. This document is intended for researchers, environmental scientists, and analytical chemists, offering detailed experimental protocols, comparative performance data, and workflow visualizations to aid in method selection and implementation.

Comparison of Analytical Techniques

The quantification of this compound at trace levels in complex environmental samples such as water, soil, and sediment necessitates highly sensitive and selective analytical techniques. The most prevalent methods employed are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method, coupled with appropriate sample preparation, offers distinct advantages in terms of sensitivity, selectivity, and matrix compatibility.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used technique for the analysis of semi-volatile organic compounds like TBA.[3] GC provides excellent chromatographic separation, while MS offers high selectivity and sensitivity for detection and confirmation. For enhanced sensitivity, an electron capture detector (ECD) can also be used.[3][4] Derivatization is typically not required for TBA, simplifying the analytical process.

  • High-Performance Liquid Chromatography (HPLC-UV): HPLC is a suitable alternative to GC, particularly for compounds that may be thermally labile, although TBA is generally stable under GC conditions.[5] It separates compounds based on their polarity. UV detection is a common and cost-effective choice, but it may lack the sensitivity and selectivity of mass spectrometry, especially in complex matrices where interferences are common.[5][6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently one of the most powerful techniques for trace quantitative analysis.[7] It combines the excellent separation capabilities of liquid chromatography with the superior sensitivity and selectivity of tandem mass spectrometry. By using Multiple Reaction Monitoring (MRM), LC-MS/MS can detect and quantify target analytes at very low concentrations with minimal interference from the sample matrix, making it ideal for complex environmental samples.[7][8]

Data Presentation: Performance Comparison

The selection of an analytical method often depends on the specific requirements of the study, including the environmental matrix, the expected concentration range of the analyte, and the available instrumentation. The following table summarizes the typical performance characteristics of the discussed methods for the analysis of TBA and related aromatic amines.

Parameter GC-MS HPLC-UV LC-MS/MS
Typical Matrix Water, Soil, Sediment, AirWastewater, Process WaterWater, Soil, Sediment, Biota
Detection Limit (LOD) Low ng/L to µg/kg rangeMid-to-high ng/L rangeLow pg/L to ng/kg range
Quantification Limit (LOQ) ~0.04 mg/kg (in soil)[9]~0.01 mg/kg (sum of PAAs)Sub-ppb levels (ng/L)
Linearity Range 0.5 - 20 µg/mL (for aniline)[9]Wide, but matrix dependentWide (e.g., up to 100 ppb)
Selectivity Good to ExcellentModerate (Prone to interference)[6]Excellent
Throughput ModerateHighHigh
Cost ModerateLowHigh
Primary Advantage High resolution, established librariesCost-effective, simple operationHighest sensitivity and selectivity

Note: The values presented are indicative and can vary significantly based on the specific instrumentation, sample preparation protocol, and matrix complexity.

Experimental Protocols

Effective sample preparation is paramount to achieving accurate and reliable quantitative results, as it involves extracting the analyte from the matrix and removing interfering substances.[4][10]

Sample Preparation: Water Samples

Method: Solid-Phase Extraction (SPE)

This protocol is suitable for pre-concentrating TBA from water samples prior to GC-MS or LC-MS/MS analysis.[5]

  • Cartridge Conditioning: Condition an SPE cartridge (e.g., C18 or a polymeric sorbent like Oasis HLB) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Pass 500 mL to 1 L of the filtered water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove salts and polar interferences.

  • Drying: Dry the cartridge thoroughly by passing a stream of nitrogen or applying a vacuum for 20-30 minutes.

  • Elution: Elute the trapped TBA from the cartridge using 5-10 mL of a suitable organic solvent, such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and methanol.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Reconstitution: Add an internal standard and, if necessary for LC-MS analysis, exchange the solvent to one compatible with the mobile phase.

Sample Preparation: Soil and Sediment Samples

Method: Accelerated Solvent Extraction (ASE)

This protocol is an efficient method for extracting TBA from solid matrices like soil and sediment.[9]

  • Sample Preparation: Homogenize the freeze-dried soil or sediment sample. Mix approximately 10 g of the sample with a drying agent like diatomaceous earth and place it into an ASE cell.

  • Extraction: Place the cell into the ASE system. Perform the extraction using a suitable solvent (e.g., a mixture of acetone (B3395972) and hexane) at an elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi).

  • Collection: Collect the extract in a vial. Typically, two or three static extraction cycles are performed to ensure complete recovery.

  • Cleanup (if necessary): The raw extract may require cleanup to remove co-extracted interferences. This can be achieved using a silica (B1680970) gel or Florisil column.

  • Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen before instrumental analysis.

Instrumental Analysis Protocols

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Injection: 1 µL, splitless mode.

  • Injector Temperature: 280°C.[9]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]

  • Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 15°C/min, and hold for 5 min.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Interface Temperature: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.[9]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for TBA (e.g., m/z 329, 331, 250, 171).

LC-MS/MS Analysis
  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.[11]

  • Injection Volume: 5 µL.[11]

  • Column Temperature: 40°C.

  • Mass Spectrometer: Sciex QTRAP 5500 or equivalent.[11]

  • Ion Source: Electrospray Ionization (ESI), positive mode.[11]

  • Ion Spray Voltage: 4500 V.[11]

  • Source Temperature: 500°C.[11]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize transitions for TBA (e.g., precursor ion to product ions).

Mandatory Visualizations

The following diagrams illustrate the general experimental workflow for TBA analysis and a potential metabolic pathway relevant to its toxicological assessment.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Collection Sample Collection (Water, Soil, Sediment) Filtration Filtration / Homogenization Collection->Filtration Extraction Extraction (SPE, ASE) Filtration->Extraction Cleanup Extract Cleanup (e.g., Silica Gel) Extraction->Cleanup Concentration Concentration & Spiking (Nitrogen Evaporation, Internal Std) Cleanup->Concentration Separation Chromatographic Separation (GC or LC) Concentration->Separation Detection Mass Spectrometric Detection (MS or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Reporting Quantification->Reporting G TBA This compound Metabolism Phase I Metabolism (e.g., Cytochrome P450) TBA->Metabolism N_Hydroxy N-hydroxy-2,4,6-tribromoaniline (Reactive Metabolite) Metabolism->N_Hydroxy Nitrenium Nitrenium Ion (Electrophilic Intermediate) N_Hydroxy->Nitrenium Conjugation Phase II Metabolism (e.g., Sulfation, Glucuronidation) N_Hydroxy->Conjugation Adducts DNA / Protein Adducts Nitrenium->Adducts Excretion Excretable Conjugates Conjugation->Excretion Toxicity Potential Carcinogenicity Adducts->Toxicity

References

Performance comparison of different purification techniques for 2,4,6-Tribromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. 2,4,6-Tribromoaniline, a key intermediate in the synthesis of various pharmaceuticals and functional materials, often requires rigorous purification to remove byproducts and unreacted starting materials. This guide provides an objective comparison of common purification techniques—recrystallization, column chromatography, and sublimation—for this compound, supported by representative experimental data and detailed protocols.

Performance Comparison of Purification Techniques

The selection of a purification method depends on a variety of factors, including the initial purity of the crude product, the desired final purity, the scale of the purification, and available resources. Below is a summary of the typical performance of each technique for the purification of this compound.

ParameterRecrystallizationColumn ChromatographySublimation
Principle Difference in solubility of the compound and impurities in a solvent at different temperatures.Differential partitioning of the compound and impurities between a stationary phase and a mobile phase.Phase transition of the solid compound directly to a gas, leaving non-volatile impurities behind.
Typical Purity Achieved >98% (with appropriate solvent selection)>99%>99.5%
Typical Yield 70-90%50-80%60-85%
Processing Time 4-8 hours (including cooling and drying)6-12 hours (for packing, running, and solvent evaporation)8-16 hours (for slow sublimation under vacuum)
Solvent Consumption ModerateHighNone
Scalability ExcellentGood, but can be cumbersome for very large scalesLimited to smaller scales
Cost-Effectiveness HighModerate (cost of stationary phase and solvents)Moderate to High (requires specialized equipment)

Experimental Protocols

Detailed methodologies for each purification technique are provided below. These protocols are based on established procedures for aromatic amines and can be adapted for this compound.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds.[1][2] The choice of solvent is crucial for successful purification.[1] For this compound, ethanol (B145695) or aqueous ethanol is a commonly reported solvent system.[3][4]

Protocol:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate (B1210297), hexane) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Column Chromatography

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase.[5] For the purification of basic compounds like anilines on silica (B1680970) gel, it is often beneficial to add a small amount of a competing base, such as triethylamine (B128534), to the eluent to prevent tailing.[6][7]

Protocol:

  • Stationary Phase: Silica gel (60-120 or 230-400 mesh) is a common choice. For basic compounds, neutral alumina (B75360) can also be used.[8]

  • Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system. A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. For this compound, a gradient of ethyl acetate in hexane is a good starting point. To prevent streaking, 0.1-1% triethylamine can be added to the eluent.[7]

  • Column Packing: Prepare a slurry of the stationary phase in the initial mobile phase and pour it into the chromatography column. Allow the stationary phase to settle, ensuring a uniform packing without any air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the column. Alternatively, "dry loading" can be performed by adsorbing the crude product onto a small amount of silica gel before adding it to the column.

  • Elution: Start the elution with the mobile phase, gradually increasing the polarity if a gradient elution is used.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Sublimation

Sublimation is a purification technique where a solid is heated under reduced pressure, causing it to transition directly into a gas, which then condenses back into a pure solid on a cold surface.[9] This method is particularly effective for removing non-volatile or less volatile impurities and is a solvent-free purification method.[10]

Protocol:

  • Apparatus Setup: Place the crude this compound at the bottom of a sublimation apparatus. The apparatus typically consists of an outer vessel and a "cold finger" condenser that is cooled with water or another coolant.

  • Vacuum Application: Connect the apparatus to a vacuum pump and reduce the pressure.

  • Heating: Gently and slowly heat the bottom of the apparatus. The temperature should be carefully controlled to be below the melting point of the compound but high enough to cause sublimation.

  • Condensation: The vapor of this compound will sublime and then deposit as pure crystals on the cold surface of the condenser.

  • Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature. Carefully break the vacuum and collect the purified crystals from the cold finger.

Purity Assessment

The purity of the purified this compound should be assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for quantitative purity analysis.[11] A C18 column with a mobile phase of acetonitrile (B52724) and water is a common setup for analyzing aromatic amines.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities.[13][14]

  • Melting Point: A sharp melting point close to the literature value (120-122 °C) is a good indicator of high purity.[4]

Visualizing the Purification Workflows

To better understand the procedural flow of each purification technique, the following diagrams have been generated.

Recrystallization_Workflow crude Crude this compound dissolve Dissolve in Hot Solvent crude->dissolve filter_hot Hot Filtration dissolve->filter_hot cool Cool to Crystallize filter_hot->cool impurities Impurities in Filtrate filter_hot->impurities filter_cold Vacuum Filtration cool->filter_cold wash Wash with Cold Solvent filter_cold->wash filter_cold->impurities dry Dry Crystals wash->dry pure Pure this compound dry->pure

Recrystallization Workflow

Chromatography_Workflow crude Crude this compound load Load on Column crude->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine impurities Impure Fractions analyze->impurities evaporate Evaporate Solvent combine->evaporate pure Pure this compound evaporate->pure

Column Chromatography Workflow

Sublimation_Workflow crude Crude this compound heat Heat under Vacuum crude->heat sublime Sublimation (Solid to Gas) heat->sublime deposit Deposition on Cold Finger (Gas to Solid) sublime->deposit impurities Non-Volatile Residue sublime->impurities collect Collect Pure Crystals deposit->collect pure Pure this compound collect->pure

Sublimation Workflow

References

Safety Operating Guide

Proper Disposal of 2,4,6-Tribromoaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2,4,6-Tribromoaniline waste should be treated as hazardous. It must be collected in a designated, properly labeled, sealed container and disposed of through a licensed hazardous waste disposal company. Do not attempt to neutralize this chemical in the laboratory without a validated and approved protocol, as this may create unforeseen hazards.

This document provides essential safety and logistical information for the proper handling and disposal of this compound in a research and development environment. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Essential Safety and Logistical Information

This compound is a halogenated aromatic amine that is toxic by inhalation, in contact with skin, and if swallowed. Due to its chemical properties and toxicity profile, it requires careful management as a hazardous waste stream. The primary disposal route is thermal destruction (incineration) by a licensed hazardous waste management facility.

Regulatory and Safety Data Summary

While this compound is not specifically listed with a dedicated EPA hazardous waste code (e.g., U-series or P-series), it falls under the category of halogenated organic compounds (HOCs) and must be managed as a hazardous waste based on its characteristics.[1] Waste generators are legally responsible for making an accurate hazardous waste determination.[2]

ParameterValue / InformationSource(s)
Chemical Formula C₆H₄Br₃N
Physical State Solid powder, often beige or white[3]
GHS Hazard Statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure)
RCRA Waste Code Not specifically listed. Must be evaluated for toxicity characteristics.
CERCLA Reportable Quantity (RQ) None established
Incompatibilities Strong oxidizing agents, acids, acid anhydrides, acid chlorides
Hazardous Decomposition Combustion produces nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen bromide gas.

Step-by-Step Disposal and Handling Protocol

This protocol outlines the necessary steps from the point of waste generation to its final disposal.

Personal Protective Equipment (PPE)

Before handling this compound in any form (pure substance, solutions, or contaminated materials), ensure the following PPE is worn:

  • Gloves: Nitrile or other chemical-resistant gloves. Always inspect gloves before use.

  • Eye Protection: Chemical safety goggles. A face shield should be used if there is a risk of splashing.

  • Lab Coat: A standard lab coat is required. For larger quantities or significant spill risk, a chemical-resistant apron is recommended.

  • Respiratory Protection: If handling the powder outside of a chemical fume hood or if dust generation is likely, a NIOSH-approved respirator is necessary.

Waste Segregation and Collection

Proper segregation is critical to prevent hazardous reactions and ensure compliant disposal.

  • Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weighing boats, contaminated paper towels, gloves), and spill cleanup debris in a dedicated, leak-proof container clearly labeled for "Halogenated Organic Solid Waste."

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible (e.g., glass or polyethylene) container labeled for "Halogenated Organic Liquid Waste."

  • Avoid Mixing: Do not mix this compound waste with non-halogenated organic waste, acidic waste, or oxidizing agents.

Container Management and Labeling
  • Container: Use containers that are in good condition and compatible with the chemical. Ensure they can be tightly sealed.

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The primary hazards (e.g., "Toxic").

    • The accumulation start date (the date the first drop of waste was added).

Storage
  • Store waste containers in a designated, well-ventilated satellite accumulation area or central hazardous waste storage area.

  • Ensure containers are stored away from incompatible materials.

  • Secondary containment (e.g., a larger bin or tray) is highly recommended to contain potential leaks.

Disposal Procedure
  • Contact Professionals: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Documentation: Maintain all records of waste disposal, including manifests, as required by local and national regulations.

Spill and Emergency Procedures
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Containment: For small spills of solid material, carefully sweep or vacuum up the powder, avoiding dust generation, and place it into a suitable hazardous waste container.[2]

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.

Laboratory Neutralization Protocols

No universally validated and peer-reviewed experimental protocol for the chemical neutralization of this compound for routine disposal in a laboratory setting has been identified in safety and regulatory literature. Attempting to adapt procedures from other chemicals, such as alkaline hydrolysis, is strongly discouraged. Such unvalidated procedures can result in incomplete reactions, the creation of other hazardous byproducts, or dangerous exothermic reactions. The standard and required procedure is disposal via a licensed professional waste management service.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Figure 1. Disposal Workflow for this compound Waste cluster_prep Preparation & Generation cluster_characterize Characterization & Segregation cluster_contain Containment & Storage cluster_dispose Final Disposal start Waste Generation (this compound or Contaminated Material) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize as 'Toxic Halogenated Organic Waste' ppe->characterize segregate Segregate from Incompatible Wastes (Acids, Oxidizers, Non-Halogenated) characterize->segregate Is waste stream identified? container Select Compatible, Sealable Waste Container segregate->container label_waste Label Container Correctly: - 'Hazardous Waste' - Chemical Name - Hazards (Toxic) - Accumulation Date container->label_waste store Store in Designated Satellite Accumulation Area with Secondary Containment label_waste->store contact_ehs Contact EHS or Licensed Hazardous Waste Contractor store->contact_ehs Container is full or storage time limit reached end Professional Disposal (Typically Incineration) contact_ehs->end

Caption: Figure 1. Disposal Workflow for this compound Waste.

References

Personal protective equipment for handling 2,4,6-Tribromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2,4,6-Tribromoaniline in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

1. Hazard Identification and Health Effects

This compound is a hazardous chemical that poses significant health risks.[1][2] It is classified as toxic if swallowed, in contact with skin, or inhaled.[2][3] Key hazards include:

  • Acute Toxicity : Harmful or toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3]

  • Skin and Eye Irritation : Causes skin irritation and serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation : May cause respiratory irritation.[1][3]

  • Systemic Effects : May cause damage to organs through prolonged or repeated exposure.[1] Ingestion and inhalation may lead to methemoglobinemia, characterized by cyanosis (bluish discoloration of the skin), convulsions, and potentially death.[4]

2. Physical and Chemical Properties

A summary of the key quantitative data for this compound is provided below for easy reference.

PropertyValue
CAS Number 147-82-0
Molecular Formula C₆H₄Br₃N
Molecular Weight 329.81 g/mol
Appearance Solid
Melting Point 120 - 122 °C (248 - 252 °F)
Boiling Point 300 °C (572 °F)

Source: Sigma-Aldrich

3. Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or glasses conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][4] A face shield may be required in situations with a higher risk of splashing.[5]
Skin Protection Wear appropriate protective gloves (e.g., nitrile, neoprene) and clothing to prevent skin exposure.[1][4] Contaminated work clothing should not be allowed out of the workplace.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced, especially when dust may be generated.[1]

4. Operational Plan: Step-by-Step Handling Procedure

Adherence to the following experimental workflow is crucial for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_spill Spill & Emergency prep1 Review Safety Data Sheet (SDS) prep2 Ensure proper ventilation (fume hood) prep1->prep2 prep3 Don appropriate Personal Protective Equipment (PPE) prep2->prep3 handle1 Weigh and handle solid in a designated area to minimize dust prep3->handle1 handle2 Keep container tightly closed when not in use handle1->handle2 spill1 Evacuate area and ensure ventilation handle1->spill1 If spill occurs handle3 Avoid contact with eyes, skin, and clothing handle2->handle3 handle4 Wash hands thoroughly after handling handle3->handle4 store1 Store in a tightly closed container handle4->store1 store2 Store in a cool, dry, well-ventilated area store1->store2 store3 Store away from incompatible materials (e.g., strong oxidizing agents) store2->store3 spill2 Wear appropriate PPE spill1->spill2 spill3 Vacuum or sweep up material and place in a suitable disposal container spill2->spill3 spill4 Avoid generating dust spill3->spill4

Caption: Workflow for the safe handling of this compound.

5. First Aid Measures

Immediate first aid is critical in case of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Remove the individual from the exposure area to fresh air immediately.[4] If breathing is difficult, administer oxygen.[4] If breathing has stopped, provide artificial respiration using a mechanical device.[4] Seek immediate medical attention.[4]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Wash clothing before reuse.[4] Seek medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1] Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting.[4] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4]

6. Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

cluster_collection Waste Collection cluster_disposal Disposal collect1 Collect waste this compound and contaminated materials in a designated, labeled, and sealed container collect2 Do not mix with other waste streams collect1->collect2 dispose1 Dispose of contents and container to an approved waste disposal plant collect2->dispose1 dispose2 Follow all federal, state, and local regulations for hazardous waste disposal dispose1->dispose2

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.